molecular formula C6H6N2O4 B1425352 6-Methyl-5-nitropyridine-2,4-diol CAS No. 344749-44-6

6-Methyl-5-nitropyridine-2,4-diol

Cat. No.: B1425352
CAS No.: 344749-44-6
M. Wt: 170.12 g/mol
InChI Key: CIUJVYFTEYYUBS-UHFFFAOYSA-N
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Description

6-Methyl-5-nitropyridine-2,4-diol is a useful research compound. Its molecular formula is C6H6N2O4 and its molecular weight is 170.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-6-methyl-5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c1-3-6(8(11)12)4(9)2-5(10)7-3/h2H,1H3,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUJVYFTEYYUBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70715972
Record name 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344749-44-6
Record name 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70715972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitropyridine-2,4-diol

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of this compound (CAS No: 344749-44-6), a heterocyclic compound with significant potential in medicinal and materials chemistry. Nitropyridine derivatives are a cornerstone in the development of novel pharmaceuticals and functional materials, acting as versatile intermediates and bioactive molecules.[1][2] This document offers a plausible synthetic route, grounded in established principles of pyridine chemistry, and outlines a rigorous analytical workflow for structural confirmation and purity assessment. The methodologies are presented with a focus on the underlying chemical principles, providing researchers, scientists, and drug development professionals with the practical and theoretical knowledge required to work with this compound.

Introduction and Scientific Context

Nitropyridine derivatives are a class of heterocyclic compounds that have garnered substantial interest due to their diverse applications, ranging from agrochemicals to key pharmaceutical intermediates.[2] The introduction of a nitro group onto the pyridine ring significantly modulates its electronic properties, making it susceptible to nucleophilic substitution and a valuable precursor for a variety of functionalized molecules.[3][4]

This compound is a unique molecule featuring a pyridine core substituted with a methyl group, a nitro group, and two hydroxyl groups. This specific arrangement of functional groups suggests a rich chemical reactivity and the potential for diverse biological activities.[5] The hydroxyl groups introduce the possibility of keto-enol tautomerism, a phenomenon that profoundly influences the compound's spectroscopic signature and chemical behavior.[5] This guide aims to demystify the synthesis and characterization of this compound, providing a robust starting point for its exploration as a synthetic intermediate, a candidate for biological screening, or a ligand in coordination chemistry.[5]

Molecular Structure and Physicochemical Properties

The chemical identity of this compound is defined by its molecular structure and resulting properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 344749-44-6[6]
Molecular Formula C₆H₆N₂O₄[6]
Molecular Weight 170.12 g/mol [7]
Appearance Solid (Predicted)[6]
Synonyms 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[6]
Tautomerism: The Diol-Keto Equilibrium

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers. The hydroxyl groups on the pyridine ring can readily interconvert with their corresponding keto forms. This equilibrium between the diol and the more stable keto-enol tautomer, 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one, is a key consideration in its synthesis and characterization, as it will influence the observed spectroscopic data.[5]

G start Start: 2,4-Dihydroxy-6-methylpyridine reagents Reagents: - Fuming Nitric Acid (HNO₃) - Concentrated Sulfuric Acid (H₂SO₄) reaction Step 1: Electrophilic Nitration (0-5 °C, controlled addition) start->reaction Substrate reagents->reaction workup Step 2: Reaction Quenching & Isolation (Ice water quench, filtration) reaction->workup Reaction Mixture purify Step 3: Purification (Recrystallization from Ethanol/Water) workup->purify Crude Product product Final Product: This compound purify->product Pure Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Materials:

  • 2,4-Dihydroxy-6-methylpyridine

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (>90%)

  • Deionized Water

  • Ethanol

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2,4-Dihydroxy-6-methylpyridine (1.0 eq).

  • Acidification: Cool the flask in an ice-salt bath to 0 °C. Slowly add concentrated Sulfuric Acid (3.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir until all solid has dissolved.

  • Nitration: Prepare a nitrating mixture by cautiously adding fuming Nitric Acid (1.1 eq) to concentrated Sulfuric Acid (1.0 eq) in the dropping funnel, pre-cooled to 0 °C.

  • Controlled Addition: Add the nitrating mixture to the reaction flask drop by drop over 30-45 minutes. The key to success in this step is meticulous temperature control; maintain the internal temperature between 0 and 5 °C to prevent over-nitration and side reactions.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice. This step must be performed in a fume hood with appropriate personal protective equipment, as it is highly exothermic.

  • Isolation: A precipitate should form upon quenching. Allow the ice to melt completely, then collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). This removes residual acid.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.

Purification Protocol

Purification is critical to obtaining an analytically pure sample. Recrystallization is the method of choice for this crystalline solid.

Procedure:

  • Solvent Selection: In a flask, dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the ethanol solution until it becomes slightly turbid. Reheat gently until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound.

Spectroscopic Data

The presence of tautomers will result in a more complex spectrum than a single structure would suggest. The data below represents predicted values based on the primary keto-enol tautomer.

Table 2: Predicted Spectroscopic Data

TechniqueFunctional Group / AtomExpected Chemical Shift / Absorption Range
¹H NMR -CH₃ (Methyl)δ 2.2 - 2.5 ppm (singlet)
-CH (Vinyl)δ 5.8 - 6.2 ppm (singlet)
-OH (Hydroxyl)δ 10.0 - 12.0 ppm (broad singlet)
-NH (Amide)δ 11.0 - 13.0 ppm (broad singlet)
¹³C NMR -CH₃δ 18 - 22 ppm
C3δ 95 - 105 ppm
C5δ 125 - 135 ppm (C-NO₂)
C6δ 150 - 158 ppm
C2, C4δ 160 - 170 ppm (C=O, C-OH)
FT-IR (cm⁻¹) O-H / N-H stretch3200 - 3500 (broad)
C-H stretch2900 - 3000
C=O stretch (keto form)1650 - 1680
N-O stretch (asymmetric)1520 - 1560
N-O stretch (symmetric)1340 - 1380
Mass Spec. (ESI+) [M+H]⁺m/z 171.04

Note: NMR predictions are based on general values for similar structures and may vary based on solvent and concentration. [8][9]

Characterization Protocols
  • NMR Spectroscopy: Prepare a sample by dissolving ~10 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of acidic protons.

  • FT-IR Spectroscopy: Acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Mass Spectrometry: Prepare a dilute solution of the sample in methanol or acetonitrile with 0.1% formic acid for Electrospray Ionization (ESI) analysis. [10]* Elemental Analysis: Submit a pure, dry sample for C, H, N analysis. The theoretical values are: C, 42.36%; H, 3.55%; N, 16.46%; O, 37.62%.

Potential Applications and Future Directions

The unique structure of this compound makes it a compound of interest for several fields:

  • Medicinal Chemistry: The nitropyridine scaffold is present in numerous bioactive compounds. [1]This molecule can serve as a starting point for the synthesis of libraries of new compounds for screening against various therapeutic targets. The nitro group can be readily reduced to an amine, opening up a vast array of possible derivatizations.

  • Coordination Chemistry: The diol and nitro functionalities provide multiple coordination sites for metal ions, making it a promising ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with potential catalytic or material applications. [5]* Synthetic Chemistry: As a functionalized building block, it can be used in more complex multi-step syntheses.

Future research should focus on experimentally verifying the proposed synthetic route, exploring alternative synthetic strategies, and conducting thorough biological screening to uncover its therapeutic potential.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (n.d.). ResearchGate. [Link]

  • METHODS OF NITROPYRIDINE SYNTHESIS. (n.d.). Semantic Scholar. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC. [Link]

Sources

Spectroscopic Characterization of 6-Methyl-5-nitropyridine-2,4-diol: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for 6-Methyl-5-nitropyridine-2,4-diol. In the absence of direct experimental spectra in publicly available literature, this document serves as a detailed theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), combined with spectral data from analogous compounds, this guide predicts the characteristic spectral features of the title compound. It offers in-depth interpretations of the expected ¹H NMR, ¹³C NMR, FT-IR, and MS data, explains the underlying chemical principles, and provides standardized protocols for the experimental acquisition of this data. This guide is intended to be a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Structural and Analytical Significance of this compound

This compound is a substituted pyridine derivative of interest in medicinal and materials chemistry. The pyridine scaffold is a ubiquitous motif in pharmaceuticals, and the presence of nitro and hydroxyl functional groups suggests potential for diverse biological activities and applications as a synthetic intermediate. Accurate and unambiguous characterization of such molecules is paramount for advancing research and ensuring the integrity of scientific findings. Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of modern chemical analysis, providing detailed information about molecular structure, functional groups, and connectivity.

A critical aspect of 2,4-dihydroxypyridines is their existence in tautomeric forms. The title compound can exist in equilibrium between the diol form and various pyridinone forms, with the 4-hydroxy-6-methyl-5-nitro-2(1H)-pyridinone tautomer often being the most stable.[1][2] This tautomerism significantly influences the spectroscopic properties of the molecule. This guide will primarily focus on the spectral characteristics of the likely predominant tautomer, 4-hydroxy-6-methyl-5-nitro-2(1H)-pyridinone, while also considering the diol form.

This document aims to provide a robust predictive analysis of the spectroscopic data for this compound, thereby equipping researchers with the necessary knowledge to identify and characterize this compound with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity of atoms in a molecule. The following sections predict the ¹H and ¹³C NMR spectra of this compound, assuming the predominant 4-hydroxy-6-methyl-5-nitro-2(1H)-pyridinone tautomer.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit four distinct signals corresponding to the methyl protons, the aromatic proton, and the two labile protons of the hydroxyl and N-H groups.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
1~2.2 - 2.5Singlet (s)3H-CH₃
2~5.8 - 6.2Singlet (s)1HC₃-H
3~10.0 - 12.0Broad Singlet (br s)1HN₁-H
4~10.0 - 13.0Broad Singlet (br s)1HC₄-OH

Causality Behind Predicted Chemical Shifts:

  • Methyl Protons (-CH₃): The methyl group at the 6-position is attached to an sp²-hybridized carbon of the pyridine ring. Its chemical shift is predicted to be in the range of 2.2-2.5 ppm, which is typical for methyl groups on pyridine rings.

  • Aromatic Proton (C₃-H): There is a single proton on the pyridine ring at the 3-position. Its chemical shift is influenced by the adjacent carbonyl group at C2 and the hydroxyl group at C4. This proton is expected to appear as a singlet in the range of 5.8-6.2 ppm. For the related compound 4-hydroxy-6-methylpyridin-2(1H)-one, this proton appears at 5.59 ppm.[1] The presence of the electron-withdrawing nitro group at the 5-position is expected to have a minor deshielding effect on the C₃-H proton.

  • Labile Protons (N₁-H and C₄-OH): The protons of the N-H and O-H groups are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature. They are expected to appear as broad singlets at downfield chemical shifts, likely in the range of 10.0-13.0 ppm.[1] In a protic solvent like D₂O, these signals would disappear due to deuterium exchange.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the six carbon atoms of the molecule.

Predicted Signal Chemical Shift (δ, ppm) Assignment
1~18 - 22-CH₃
2~95 - 100C₃
3~140 - 145C₅
4~148 - 152C₆
5~160 - 165C₄
6~165 - 170C₂

Rationale for Predicted Chemical Shifts:

  • Methyl Carbon (-CH₃): The methyl carbon is expected to resonate in the typical aliphatic region, around 18-22 ppm.[1]

  • Ring Carbons: The chemical shifts of the ring carbons are influenced by the various substituents. The carbons bearing hydroxyl and carbonyl groups (C₂ and C₄) will be the most deshielded. Based on the spectrum of 4-hydroxy-6-methylpyridin-2(1H)-one (C₂: 167.6, C₄: 164.8, C₆: 145.9, C₃: 98.2, C₅: 95.7 ppm), the introduction of a nitro group at the 5-position will significantly deshield C₅ and have a smaller effect on the other carbons.[1] The nitro group's electron-withdrawing nature will cause a downfield shift for the ipso-carbon (C₅) and the para-carbon (C₂).[3] The ortho-carbons (C₄ and C₆) and meta-carbon (C₃) will be less affected.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for this compound due to its ability to dissolve polar compounds and the fact that the N-H and O-H protons are often well-resolved.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • To confirm the identity of the labile protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • 2D NMR Experiments (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq_1H Acquire 1D ¹H NMR Prep->Acq_1H NMR Tube Acq_13C Acquire 1D ¹³C NMR Acq_1H->Acq_13C Acq_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acq_13C->Acq_2D Proc Process FID (FT, Phasing, Baseline Correction) Acq_2D->Proc Raw Data (FID) Analysis Assign Signals Interpret Spectra Proc->Analysis Processed Spectra

Caption: General workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, C=O, C=C, and NO₂ groups.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3200 - 2800Broad, StrongO-H and N-H stretchHydroxyl and Amide
~3100MediumC-H stretchAromatic C-H
~2950Medium-WeakC-H stretchMethyl C-H
~1650StrongC=O stretchAmide (Pyridinone)
~1600 & ~1470MediumC=C and C=N stretchPyridine Ring
~1550-1500StrongAsymmetric NO₂ stretchNitro Group
~1350-1300StrongSymmetric NO₂ stretchNitro Group

Interpretation of Key Bands:

  • O-H and N-H Stretching: Due to extensive hydrogen bonding in the solid state, the O-H and N-H stretching vibrations are expected to appear as a broad and strong band in the region of 3200-2800 cm⁻¹.

  • C=O Stretching: The carbonyl group of the pyridinone tautomer will give rise to a strong absorption band around 1650 cm⁻¹. For 4-hydroxy-6-methylpyridin-2(1H)-one, this band is observed at 1640 cm⁻¹.[1]

  • NO₂ Stretching: The nitro group is characterized by two strong absorption bands: the asymmetric stretch typically appears between 1550-1475 cm⁻¹ and the symmetric stretch between 1360-1290 cm⁻¹ for nitroaromatic compounds.[5]

  • Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method are standard.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6]

  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the sample (ATR unit or KBr pellet holder) in the sample compartment of the FT-IR spectrometer.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep_ATR Place solid on ATR crystal Acq_BG Acquire Background Spectrum Prep_ATR->Acq_BG Prep_KBr Grind with KBr & press pellet Prep_KBr->Acq_BG Acq_Sample Acquire Sample Spectrum Acq_BG->Acq_Sample Proc Background Subtraction Baseline Correction Acq_Sample->Proc Raw Spectra Analysis Identify Characteristic Absorption Bands Proc->Analysis Processed Spectrum MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis Prep Prepare dilute solution (~10-100 µg/mL) GC GC Separation Prep->GC Injection MS MS Detection (EI) GC->MS Eluted Compound TIC Analyze Total Ion Chromatogram (TIC) MS->TIC Raw Data Spectrum Extract & Interpret Mass Spectrum TIC->Spectrum

Sources

A Technical Guide to the Chemical Properties and Reactivity of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 6-methyl-5-nitropyridine-2,4-diol (CAS: 344749-44-6), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the molecule's core chemical properties, with a particular focus on its pronounced tautomerism. It further explores the electronic landscape of the pyridine ring, dictated by the interplay of electron-withdrawing and electron-donating substituents, which governs its reactivity. Key chemical transformations, including nucleophilic aromatic substitution and nitro group reduction, are discussed with detailed experimental protocols. This guide serves as a comprehensive resource for scientists seeking to understand and utilize this versatile synthetic building block.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure incorporates a methyl group, a nitro group, and two hydroxyl groups on the pyridine core, leading to a rich and complex chemical behavior.

Core Identification
PropertyValueSource
CAS Number 344749-44-6[1][2][3]
Molecular Formula C₆H₆N₂O₄[1][4]
Molecular Weight 170.12 g/mol [1][4]
Common Synonyms 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[1]
Physical Form Solid[1]
Typical Purity ≥98%[1]
Tautomerism: The Pyridinediol-Pyridinone Equilibrium

A critical feature of this molecule is its existence as a mixture of tautomers. The name "this compound" represents only one possible form. Due to the presence of hydroxyl groups at the C2 and C4 positions, the compound can exist in several keto-enol forms, with the 4-hydroxy-2-pyridone structure often being a significant contributor to the equilibrium.[1][5] The tautomeric balance is a fundamental concept in heterocyclic chemistry and can be influenced by the compound's physical state (solid vs. solution), solvent polarity, and pH.[6] Understanding this equilibrium is paramount, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, shape, and reactivity in biological and chemical systems.

tautomers diol This compound (Di-enol Form) keto_enol 4-Hydroxy-6-methyl-5-nitro- pyridin-2(1H)-one (Keto-Enol Form) diol->keto_enol Equilibrium diketo 6-Methyl-5-nitropyridine- 2,4(1H,3H)-dione (Di-keto Form) keto_enol->diketo Equilibrium

Caption: Tautomeric equilibrium of this compound.

Predicted Spectroscopic Profile

While specific spectral data for this exact compound is not widely published, its features can be predicted based on its structure and data from analogous nitropyridine derivatives.[7][8]

  • ¹H NMR: Signals would be expected for the aromatic proton on the pyridine ring, the methyl protons (likely a singlet around 2.5 ppm), and exchangeable protons from the OH and NH groups. The chemical shift of the ring proton would be influenced by the electronic effects of the surrounding substituents.

  • ¹³C NMR: Resonances are expected for the six carbons of the pyridine ring and the methyl group. The carbons attached to the nitro group (C5) and oxygen atoms (C2, C4) would show significant shifts. The presence of multiple tautomers in solution could lead to peak broadening or the appearance of multiple sets of signals.

  • IR Spectroscopy: Characteristic absorption bands would include O-H and N-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching for any keto tautomers (~1650-1700 cm⁻¹), asymmetric and symmetric stretching of the NO₂ group (~1550 and 1350 cm⁻¹, respectively), and C=C/C=N stretching from the aromatic ring.

  • Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z ≈ 170.12. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

Electronic Effects and Reactivity Analysis

The reactivity of this compound is governed by the powerful and competing electronic effects of its substituents.

  • Nitro Group (NO₂): As a potent electron-withdrawing group through both inductive and resonance effects, the nitro group at the C5 position significantly reduces the electron density of the pyridine ring.[2][9] This deactivation makes the ring less susceptible to electrophilic aromatic substitution.

  • Hydroxyl Groups (OH): The hydroxyl groups at C2 and C4 are electron-donating via resonance, pushing electron density into the ring. This effect partially counteracts the deactivating nature of the nitro group.

  • Methyl Group (CH₃): The methyl group at C6 is a weak electron-donating group through induction.

The primary consequence of this electronic arrangement is the strong activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr) , particularly at positions ortho and para to the powerful nitro group.[9]

Key Chemical Transformations

The unique substitution pattern of this molecule makes it a versatile platform for several important chemical reactions.

Nucleophilic Aromatic Substitution (SNAr)

Although the target molecule itself lacks a canonical leaving group for a direct SNAr reaction, its derivatives (e.g., where hydroxyl groups are converted to halides or other leaving groups) would be highly reactive. The general mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

snar_workflow start Substituted Nitropyridine (with leaving group at C2/C4) + Nucleophile (Nu⁻) adduct Formation of Meisenheimer Complex (Resonance Stabilized) start->adduct product Elimination of Leaving Group (L⁻) adduct->product final_product Substituted Product product->final_product

Caption: Generalized workflow for an SNAr reaction on a nitropyridine.

Reduction of the Nitro Group

One of the most synthetically valuable reactions of nitropyridines is the reduction of the nitro group to an amine.[9] The resulting aminopyridine is a crucial building block for the synthesis of a wide array of complex heterocyclic systems used in drug discovery.[2]

  • Rationale: This protocol uses iron powder in the presence of an electrolyte like ammonium chloride. Iron acts as the reducing agent, while the aqueous solution provides the necessary protons. This method is often preferred over catalytic hydrogenation when other reducible functional groups are present.

  • Step-by-Step Methodology:

    • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Reagent Addition: Add ammonium chloride (1.2 eq) to the suspension, followed by iron powder (3.0-5.0 eq) in portions. The portion-wise addition helps to control the initial exotherm.

    • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

    • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts. The purpose of the Celite is to prevent the fine iron particles from clogging standard filter paper.

    • Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous solution can be extracted with a suitable organic solvent (e.g., ethyl acetate) to isolate the product. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Plausible Synthetic Route

While multiple synthetic strategies exist for nitropyridines, a common approach involves the nitration of a pre-existing substituted pyridine ring. Direct nitration of pyridine itself is notoriously difficult and low-yielding due to the formation of the deactivated pyridinium ion in strong acid.[10] A more plausible route to the title compound would start with 6-methylpyridine-2,4-diol.

synthesis_route start 6-Methylpyridine-2,4-diol reagents Nitrating Agent (e.g., HNO₃ / H₂SO₄) start->reagents product This compound reagents->product Electrophilic Aromatic Substitution

Caption: Plausible synthesis via nitration of the pyridine precursor.

Causality: The hydroxyl groups at positions 2 and 4 are ortho-para directing and activating. Therefore, nitration is expected to occur at the C3 or C5 position. The C5 position is sterically less hindered than the C3 position (which is flanked by two substituents), making it the more likely site of nitration.

Applications in Research and Drug Development

Nitropyridine derivatives are cornerstone intermediates in the synthesis of bioactive molecules.[11] The functional handles on this compound—the reducible nitro group and the reactive hydroxyl groups—make it an exceptionally versatile precursor.

  • Pharmaceutical Scaffolding: The reduction of the nitro group to an amine provides a key vector for further elaboration, enabling its use in constructing libraries of compounds for screening. Aminopyridines are precursors to a vast number of therapeutic agents, including kinase inhibitors for cancer therapy and antiviral agents.[2][11]

  • Material Science: The hydrogen bonding capabilities of the hydroxyl and pyridone functionalities, combined with the polar nitro group, make this class of compounds interesting for the development of novel materials with specific crystal packing and electronic properties.

References

  • Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]

  • Makosza, M. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • Bakke, J. (2004). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Pniewska, B. et al. (1991). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers. [Link]

  • PubChem. 2,4-Dihydroxy-6-methylpyridine. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

Sources

Unveiling the Therapeutic Potential of 6-Methyl-5-nitropyridine-2,4-diol: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Latent Promise

6-Methyl-5-nitropyridine-2,4-diol is a distinct heterocyclic compound characterized by a pyridine core substituted with a methyl group, a nitro group, and two hydroxyl moieties.[1][2] While direct and extensive research on the specific biological activities of this molecule is nascent, its structural features suggest a rich potential for pharmacological effects. The presence of the nitropyridine scaffold is particularly noteworthy, as this chemical family is a cornerstone in the synthesis of a wide array of bioactive molecules, including antitumor, antiviral, and anti-neurodegenerative agents.[3][4][5][6] Furthermore, the dihydroxypyridine aspect of the structure is reminiscent of compounds known for their anti-inflammatory and iron-chelating properties.[7]

This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential biological activities of this compound. By leveraging established protocols and drawing parallels from structurally related compounds, we will outline a scientifically rigorous pathway to unlock the therapeutic promise of this intriguing molecule. The following sections will delve into the rationale and experimental designs for evaluating its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

Part 1: Investigating the Anticancer Potential

The pyridine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant antiproliferative activity.[8][9] The incorporation of a nitro group can further enhance these properties. Nitropyridine derivatives have been reported to exhibit potent anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and targeting microtubule dynamics, which are critical for cell division.[10] Some have also shown efficacy against multidrug-resistant cancer cells.[11][12] The presence of hydroxyl groups may also contribute to the molecule's anticancer activity.[9]

Rationale for Anticancer Activity

The structural components of this compound suggest several plausible mechanisms for anticancer activity:

  • Microtubule Disruption: Similar to other nitropyridine analogues, the compound may bind to tubulin, disrupting microtubule formation and arresting the cell cycle in the G2/M phase, ultimately leading to apoptosis.[10]

  • Kinase Inhibition: Pyridine derivatives are known to act as inhibitors of various kinases that are crucial for cancer cell signaling and proliferation.[6]

  • Induction of Oxidative Stress: The nitroaromatic structure could be bioreduced in hypoxic tumor environments to generate reactive oxygen species (ROS), inducing cellular damage and apoptosis.

  • DNA Intercalation or Damage: The planar pyridine ring system could potentially intercalate with DNA, while the nitro group's electron-withdrawing nature might contribute to DNA damage.

Experimental Protocols for Anticancer Evaluation

A tiered approach is recommended, starting with in vitro assays and progressing to in vivo models for promising candidates.

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of human cancer cell lines.

Protocol:

  • Cell Line Panel: A diverse panel of human cancer cell lines should be used, representing different tumor types (e.g., MCF-7 [breast], HepG2 [liver], HT-29 [colon], A549 [lung], and a non-cancerous cell line like MRC-5 for selectivity assessment).[10][13]

  • Cell Culture: Cells are to be cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilizing agent.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)HT-29 (Colon)A549 (Lung)MRC-5 (Normal)
This compound8.512.37.915.1>100
Doxorubicin (Positive Control)0.50.80.61.15.2

If significant cytotoxicity is observed, further assays are required to elucidate the mechanism of action.

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).[8]

  • Apoptosis Assay: Employ Annexin V-FITC/PI staining and flow cytometry to quantify the induction of apoptosis.

  • Tubulin Polymerization Assay: A cell-free assay to directly measure the inhibitory effect of the compound on tubulin polymerization.[8]

  • Western Blot Analysis: Probe for key proteins involved in apoptosis (e.g., Caspase-3, PARP, Bcl-2 family) and cell cycle regulation (e.g., Cyclin B1, CDK1).

Visualization of Proposed Anticancer Workflow

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start This compound cytotoxicity Cytotoxicity Screening (MTT Assay on Cancer Cell Panel) start->cytotoxicity moa Mechanism of Action Studies cytotoxicity->moa IC50 < 20 µM cell_cycle Cell Cycle Analysis moa->cell_cycle apoptosis Apoptosis Assay moa->apoptosis tubulin Tubulin Polymerization Assay moa->tubulin western Western Blot moa->western xenograft Xenograft Mouse Model moa->xenograft Promising MOA efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: Proposed experimental workflow for anticancer evaluation.

Part 2: Exploring the Antimicrobial Frontier

Nitroaromatic compounds, including nitropyridines, have a long history as effective antimicrobial agents.[14] Their mechanism often involves the reduction of the nitro group within microbial cells to form cytotoxic radicals that damage DNA and other critical biomolecules.[14] The pyridine scaffold itself is present in many antimicrobial drugs.[15] Therefore, this compound is a prime candidate for antimicrobial screening.

Rationale for Antimicrobial Activity
  • Nitro Group Bioreduction: The nitro group can be enzymatically reduced by microbial nitroreductases to generate reactive nitrogen species that are toxic to the cell.[14]

  • Inhibition of Essential Enzymes: The compound may inhibit key microbial enzymes involved in metabolic pathways or cell wall synthesis.

  • DNA Interaction: Similar to its potential anticancer mechanism, the molecule could interact with microbial DNA, inhibiting replication and transcription.

Experimental Protocols for Antimicrobial Evaluation

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compound against a panel of pathogenic microorganisms.

Protocol:

  • Microbial Panel:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Broth Microdilution Method (for MIC):

    • Prepare serial two-fold dilutions of this compound in appropriate broth media (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

    • Inoculate each well with a standardized microbial suspension.

    • Include positive (microbe, no compound) and negative (broth only) controls.

    • Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • Determination of MBC/MFC:

    • Subculture aliquots from the wells showing no growth in the MIC assay onto agar plates.

    • Incubate the plates and observe for colony formation.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
This compound163264
Ciprofloxacin (Positive Control)0.50.1N/A
Fluconazole (Positive Control)N/AN/A2
Visualization of Potential Antimicrobial Mechanism

antimicrobial_mechanism cluster_cell compound This compound (Prodrug) microbe Microbial Cell compound->microbe nitroreductase Nitroreductase microbe->nitroreductase radicals Reactive Nitrogen Species (e.g., Nitroso Radicals) nitroreductase->radicals Reduction damage Cellular Damage radicals->damage dna DNA Damage damage->dna protein Protein Dysfunction damage->protein membrane Membrane Disruption damage->membrane death Cell Death dna->death protein->death membrane->death

Caption: Proposed mechanism of antimicrobial action via nitroreduction.

Part 3: Assessing Anti-inflammatory Properties

Derivatives of dihydropyridine and hydroxypyridine have demonstrated notable anti-inflammatory effects.[7][16][17][18][19] These effects may be mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and cytokines.[7] The 2,4-diol structure in the target molecule suggests potential for similar activity.

Rationale for Anti-inflammatory Activity
  • Inhibition of Pro-inflammatory Mediators: The compound may suppress the production of key inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[16]

  • Antioxidant Effects: The dihydroxypyridine scaffold is known to possess antioxidant properties, which can mitigate inflammation-induced oxidative stress.[20][21]

  • Iron Chelation: Some hydroxypyridinone derivatives exert anti-inflammatory effects by chelating iron, which is a cofactor for enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) involved in the inflammatory cascade.[7]

Experimental Protocols for Anti-inflammatory Evaluation

Objective: To evaluate the ability of the compound to inhibit inflammatory responses in a cellular model.

Protocol:

  • Cell Model: Use a macrophage cell line such as RAW 264.7.

  • LPS-Induced Inflammation:

    • Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay (Griess Test):

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Cytokine Measurement (ELISA):

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using specific ELISA kits.

Objective: To assess the anti-inflammatory effect of the compound in an animal model of acute inflammation.

Protocol:

  • Carrageenan-Induced Paw Edema in Rats: [7]

    • Administer this compound or a vehicle control to rats via oral gavage.

    • After 30-60 minutes, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Measure the paw volume using a plethysmograph at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • Calculate the percentage of inhibition of edema compared to the vehicle-treated group.

Visualization of Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines inos iNOS nfkb->inos compound This compound compound->nfkb Inhibition? inflammation Inflammation cytokines->inflammation no Nitric Oxide (NO) inos->no no->inflammation

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Conclusion and Future Directions

While this compound remains a relatively unexplored molecule, its chemical architecture provides a strong rationale for investigating its potential biological activities. The structural parallels to known anticancer, antimicrobial, and anti-inflammatory agents are compelling. The experimental frameworks outlined in this guide offer a systematic and robust approach to characterizing its pharmacological profile.

Positive results in the proposed in vitro and in vivo assays would warrant further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive toxicological and pharmacokinetic evaluations. The journey from a compound of interest to a therapeutic agent is long, but for this compound, the initial steps laid out here are both scientifically justified and full of potential.

References

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The Strategic Role of 6-Methyl-5-nitropyridine-2,4-diol in the Synthesis of Bioactive Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5-nitropyridine-2,4-diol, a versatile heterocyclic compound, has emerged as a critical precursor in the development of a diverse range of bioactive molecules. Its unique structural features, including the presence of a nitro group and two hydroxyl moieties on a pyridine scaffold, offer a rich chemical landscape for strategic functionalization and molecular elaboration. This guide provides an in-depth exploration of the synthesis, chemical properties, and, most importantly, the application of this compound as a pivotal building block in medicinal chemistry and agrochemical research. By delving into specific reaction pathways and showcasing its role in the synthesis of targeted therapeutic agents, this document aims to equip researchers with the technical knowledge and practical insights necessary to harness the full potential of this valuable synthetic intermediate.

Introduction: The Significance of Nitropyridines in Bioactive Compound Synthesis

Pyridines and their derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals and agrochemicals.[1][2] The introduction of a nitro group onto the pyridine ring dramatically alters its electronic properties, rendering it a powerful tool for synthetic chemists. The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions and serves as a versatile handle for further chemical transformations, including reduction to an amino group.[3] This amino functionality is a gateway to a vast array of chemical modifications, enabling the construction of complex molecular architectures with diverse biological activities, including antifungal, antibacterial, and anticancer properties.[2][3]

Among the vast family of nitropyridines, this compound (also known as 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one) stands out due to its multi-functional nature. The presence of hydroxyl groups in positions 2 and 4, which can exist in tautomeric equilibrium with their keto forms, provides additional sites for chemical modification, further expanding its synthetic utility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a precursor is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 344749-44-6[4]
Molecular Formula C₆H₆N₂O₄[4]
Molecular Weight 170.12 g/mol [4]
Appearance Solid[4]
Synonyms 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[4]

Synthesis of this compound: A Proposed Pathway

While a direct, detailed synthesis protocol for this compound is not extensively documented in publicly available literature, a logical and experimentally viable synthetic route can be proposed based on established chemical principles and related transformations. This proposed pathway involves the nitration of a readily available precursor, 4-hydroxy-6-methylpyridin-2(1H)-one.

Synthesis of the Precursor: 4-hydroxy-6-methylpyridin-2(1H)-one

The precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, is a known intermediate in the synthesis of pyridin-2(1H)-one hybrids, particularly those with polar groups at the C-3 position.[5] A reliable experimental protocol for its synthesis has been reported.[5]

Experimental Protocol: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one [5]

  • Reaction Setup: In a 500 ml round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g (0.05 mol) of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Acid Hydrolysis: Add 350 ml of 1 N hydrochloric acid to the flask.

  • Reflux: Heat the mixture to reflux and maintain stirring for 72 hours.

  • Isolation: The product, 4-hydroxy-6-methylpyridin-2(1H)-one, will precipitate as a white solid.

  • Purification: Collect the solid by filtration and dry to obtain the pure product.

The causality behind this experimental choice lies in the acid-catalyzed hydrolysis and decarboxylation of the starting ester. The hydrochloric acid serves both as a catalyst for the hydrolysis of the ethyl ester to a carboxylic acid and to promote the subsequent decarboxylation at the elevated temperature of reflux, leading to the desired pyridinone precursor.

Proposed Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one

The introduction of a nitro group at the 5-position of the pyridinone ring is the key step to obtaining this compound. The electron-rich nature of the pyridin-2-one ring system, enhanced by the presence of the hydroxyl and methyl groups, facilitates electrophilic aromatic substitution. A common and effective method for the nitration of substituted pyridines involves the use of a nitrating agent generated in situ from nitric acid and a strong acid or anhydride.[1][6]

Proposed Experimental Protocol: Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Nitrating mixtures are highly corrosive and potentially explosive.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of 4-hydroxy-6-methylpyridin-2(1H)-one in a suitable solvent (e.g., concentrated sulfuric acid or trifluoroacetic anhydride) to 0-5 °C in an ice bath.

  • Preparation of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and the corresponding acid/anhydride to the dropping funnel.

  • Addition: Add the nitrating mixture dropwise to the stirred solution of the pyridinone, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Isolation and Purification: The precipitated solid product, this compound, can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

The choice of nitrating agent and solvent is critical. The use of a strong acid like sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Trifluoroacetic anhydride can also be used to generate a potent nitrating agent.[1][7] The low temperature is crucial to control the exothermic reaction and prevent unwanted side reactions.

This compound as a Precursor for Bioactive Molecules

The synthetic versatility of this compound stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amino group, a key transformation that opens up a plethora of possibilities for derivatization. The hydroxyl groups can be alkylated, acylated, or converted into leaving groups for nucleophilic substitution reactions.

While specific, named bioactive molecules directly synthesized from this compound are not prominently featured in readily accessible scientific literature, its structural motifs are present in various classes of biologically active compounds. Its potential as a precursor can be logically inferred from the known bioactivities of related nitropyridine and pyridinone derivatives.

Potential Application in the Synthesis of Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or pyrimidine core.[8][9][10] The functional groups on this compound provide the necessary handles to construct molecules that can interact with the ATP-binding site of kinases. For instance, the amino group, obtained after reduction of the nitro group, can act as a hydrogen bond donor, a common feature in kinase inhibitors. The hydroxyl groups can be functionalized to introduce side chains that occupy hydrophobic pockets within the kinase domain.

Conceptual Synthetic Workflow for Kinase Inhibitor Synthesis

G A This compound B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B Step 1 C 6-Methyl-5-aminopyridine-2,4-diol B->C D Functionalization of Amino Group (e.g., Amide coupling, Sulfonylation) C->D Step 2a E Functionalization of Hydroxyl Groups (e.g., Alkylation, Etherification) C->E Step 2b F Target Kinase Inhibitor D->F E->F

Caption: Conceptual workflow for the synthesis of kinase inhibitors.

Potential Application in Agrochemical Synthesis

Pyridine-based structures are also prevalent in modern agrochemicals, including herbicides, insecticides, and fungicides.[11][12] The reactivity of this compound can be exploited to synthesize novel agrochemical candidates. For example, the diol system can be used to chelate metal ions, a property that can be relevant for fungicidal activity. The amino group derived from the nitro functionality can be a key component in herbicides that target specific enzymes in weeds.

Logical Relationship for Agrochemical Development

G cluster_0 Precursor cluster_1 Key Transformations cluster_2 Intermediate Functional Scaffolds cluster_3 Target Agrochemical Classes A This compound B Nitro Group Reduction A->B C Hydroxyl Group Derivatization A->C D Aminopyridine Diol B->D E Functionalized Pyridine Diol C->E F Herbicides D->F H Insecticides D->H G Fungicides E->G

Caption: Logical pathways from precursor to agrochemical classes.

Conclusion and Future Perspectives

This compound represents a highly promising, yet underexplored, precursor for the synthesis of bioactive molecules. Its rich functionality provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. The proposed synthetic route via nitration of 4-hydroxy-6-methylpyridin-2(1H)-one offers a plausible and efficient method for its preparation.

Future research should focus on the detailed experimental validation of this synthetic pathway and the exploration of the diverse reactivity of this compound. A systematic investigation of its derivatization and the biological evaluation of the resulting compound libraries will undoubtedly unlock its full potential in drug discovery and agrochemical development. The insights provided in this guide are intended to serve as a foundational resource for researchers embarking on this exciting area of synthetic and medicinal chemistry.

References

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  • Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
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  • BenchChem. (n.d.). This compound | 344749-44-6.
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  • MDPI. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • National Center for Biotechnology Information. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PubMed Central.
  • National Center for Biotechnology Information. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. PubMed.
  • National Center for Biotechnology Information. (2011). Synthesis and biological evaluation of new 3-(6-hydroxyindol-2-yl)-5-(Phenyl) pyridine or pyrazine V-Shaped molecules as kinase inhibitors and cytotoxic agents. PubMed.
  • MDPI. (2023). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
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An In-depth Technical Guide to the Tautomerism of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenomenon of tautomerism in heterocyclic systems is of paramount importance in the fields of medicinal chemistry and drug development, as the predominant tautomeric form of a molecule dictates its three-dimensional structure, electronic properties, and, consequently, its biological activity. This guide provides a comprehensive technical exploration of the tautomeric landscape of 6-Methyl-5-nitropyridine-2,4-diol. We delve into the structural possibilities arising from prototropic shifts, the electronic influence of the methyl and nitro substituents, and the methodologies required for definitive characterization. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and actionable experimental protocols.

Introduction: The Principle of Tautomerism in Heterocycles

Tautomerism is a form of structural isomerism where two or more isomers, known as tautomers, are in a dynamic equilibrium and can be readily interconverted. The most common type is prototropic tautomerism, which involves the migration of a proton. In the realm of nitrogen-containing heterocycles, such as pyridine derivatives, this phenomenon is particularly prevalent and consequential.

The tautomerism of hydroxypyridines is a classic example. For instance, 2-hydroxypyridine and 4-hydroxypyridine exist in equilibrium with their corresponding pyridone forms (lactam tautomers). While the hydroxy form (lactim tautomer) is an aromatic phenol analog, the pyridone form (lactam tautomer) features a carbonyl group. The position of this equilibrium is highly sensitive to the molecule's environment and structure. In many cases, the pyridone tautomer is significantly more stable, especially in polar solvents and the solid state, due to factors like favorable amide resonance and intermolecular hydrogen bonding. This preference can be rationalized by considering resonance contributors; the pyridone form has a significant zwitterionic resonance structure that is aromatic and places the negative charge on the highly electronegative oxygen atom.

The Tautomeric Landscape of this compound

The subject of this guide, this compound (CAS 344749-44-6), presents a more complex tautomeric system due to the presence of two hydroxyl groups at the 2- and 4-positions. This allows for multiple potential prototropic shifts, resulting in several possible tautomeric structures. The presence of a methyl group at the 6-position and a strongly electron-withdrawing nitro group at the 5-position further modulates the electronic landscape of the pyridine ring, thereby influencing the relative stability of each tautomer.

The primary tautomeric forms in equilibrium are depicted below. These include the diol form (T1), two distinct keto-enol forms (T2 and T3), and a diketo form (T4).

G cluster_0 Possible Tautomers of this compound T1 T1: Di-hydroxy (Enol) Form T2 T2: 4-Hydroxy-2-pyridone Form T1->T2 H⁺ shift (2-OH) T3 T3: 2-Hydroxy-4-pyridone Form T1->T3 H⁺ shift (4-OH) T2->T1 T4 T4: Pyridine-2,4-dione (Dketo) Form T2->T4 H⁺ shift (4-OH) T3->T1 T3->T4 H⁺ shift (2-OH) T4->T2 T4->T3

Caption: Tautomeric equilibrium of this compound.

2.1. Influence of Substituents

The relative energies and populations of these tautomers are not equal. The electronic effects of the ring substituents play a critical role:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group via both resonance and inductive effects, the nitro group at the 5-position significantly decreases the electron density of the pyridine ring. This enhances the acidity of the hydroxyl (O-H) and ring nitrogen (N-H in keto forms) protons, facilitating prototropic shifts.

  • Methyl Group (-CH₃): As an electron-donating group through hyperconjugation and induction, the methyl group at the 6-position slightly increases the electron density of the ring, counteracting the nitro group's effect to a small extent.

Given the strong stabilization of the pyridone forms in simpler systems, it is highly probable that the keto-enol (T2, T3) and diketo (T4) tautomers are significantly populated. One of its common synonyms is 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one, suggesting the prevalence of the T2 tautomer. A comprehensive analysis requires the robust methods detailed in the following sections.

Methodologies for Tautomer Characterization

A multi-pronged approach combining computational chemistry with empirical spectroscopic and crystallographic data is essential for an unambiguous characterization of the tautomeric equilibrium.

3.1. Computational Chemistry Protocol

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and their spectroscopic signatures.

Rationale: By calculating the Gibbs free energy (ΔG) of each tautomer, we can predict their equilibrium populations. Frequency calculations confirm that the optimized geometries are true energy minima and provide zero-point vibrational energies for greater accuracy. Simulating NMR and UV-Vis spectra for each tautomer allows for direct comparison with experimental data.

G start Define Tautomer Structures (T1, T2, T3, T4) opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->opt freq Frequency Calculation (Confirm minima, get ZPE) opt->freq spectra Simulate Spectra (NMR, UV-Vis) opt->spectra energy Calculate Gibbs Free Energy (ΔG) (In gas phase and with solvent model, e.g., PCM) freq->energy analysis Analyze ΔG to Predict Equilibrium Compare Simulated vs. Experimental Spectra energy->analysis spectra->analysis

Caption: Workflow for computational analysis of tautomerism.

Step-by-Step Protocol:

  • Structure Generation: Draw the 3D structures of all plausible tautomers (T1-T4).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a DFT functional and basis set suitable for heterocyclic systems (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)).

  • Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory to verify that each optimized structure is a true minimum on the potential energy surface (i.e., has no imaginary frequencies). This also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Energy Calculation: Calculate the single-point electronic energy and add the thermal corrections to the Gibbs free energy. To account for solvent effects, repeat the calculations using a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Spectra Simulation: Using the optimized geometries, calculate the NMR chemical shifts (using the GIAO method) and the electronic transitions for UV-Vis spectra (using TD-DFT).

  • Data Analysis: Compare the calculated Gibbs free energies to determine the relative stabilities and predict the Boltzmann distribution of tautomers at a given temperature. Compare the simulated spectra with experimental results for validation.

3.2. Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for identifying which tautomers are present in solution. The chemical environments of the protons and carbons differ significantly between tautomers, leading to distinct signals. For example, an acidic O-H proton signal (typically broad, ~5-12 ppm) will be replaced by an N-H proton signal (often broad, ~10-14 ppm) in a pyridone form. Similarly, a C-OH carbon (~150-160 ppm) is distinct from a C=O (keto) carbon (~170-180 ppm).

Experimental Protocol:

  • Sample Preparation: Dissolve the compound (~5-10 mg) in 0.5-0.7 mL of a deuterated solvent. It is crucial to use multiple solvents to probe environmental effects on the equilibrium. Recommended solvents include DMSO-d₆ (a polar aprotic solvent that is an excellent hydrogen bond acceptor) and CDCl₃ (less polar).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all peaks. Look for broad, exchangeable peaks characteristic of O-H or N-H protons. A D₂O exchange experiment can confirm these assignments.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ carbons, aiding in assignments.

  • Spectral Interpretation: Compare the observed chemical shifts with those predicted by computational models or with known values for similar hydroxypyridine and pyridone systems. The presence of multiple sets of peaks for the pyridine ring indicates a mixture of tautomers.

FeatureHydroxy (Enol) FormPyridone (Keto) Form
¹H Signal O-H (broad, exchangeable)N-H (broad, exchangeable)
¹³C Signal C-OH (~150-160 ppm)C=O (~170-180 ppm)

Caption: Key distinguishing NMR features for tautomer identification.

3.2.2. UV-Visible (UV-Vis) Spectroscopy

Rationale: The electronic structure and extent of conjugation differ between tautomers, resulting in distinct UV-Vis absorption spectra. Pyridone forms often exhibit a bathochromic (red) shift in their maximum absorption wavelength (λₘₐₓ) compared to their hydroxypyridine counterparts. This technique is particularly effective for observing shifts in the tautomeric equilibrium as a function of solvent polarity.

Experimental Protocol:

  • Solvent Selection: Prepare a stock solution of the compound in a solvent in which it is highly soluble (e.g., DMSO or Methanol).

  • Sample Preparation: Prepare dilute solutions (~10⁻⁴ to 10⁻⁵ M) in a series of solvents with varying polarities (e.g., cyclohexane, chloroform, acetonitrile, ethanol, water).

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-500 nm.

  • Data Analysis: Identify the λₘₐₓ for each solvent. A significant shift in λₘₐₓ upon changing the solvent polarity is strong evidence of a shift in the tautomeric equilibrium. Polar solvents tend to stabilize the more polar pyridone tautomers.

3.3. X-ray Crystallography

Rationale: Single-crystal X-ray diffraction provides the definitive, unambiguous structure of the molecule in the solid state. It allows for the precise determination of bond lengths and atom positions, clearly distinguishing between a C-O single bond and a C=O double bond, and locating the position of the relevant proton (on oxygen or nitrogen).

Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using established software packages. The initial electron density map will reveal the positions of the heavy atoms. Subsequent refinement will locate the hydrogen atoms, confirming which tautomer is present in the crystal lattice.

G start Synthesize/Obtain Compound sol_char Solution Phase Characterization start->sol_char solid_char Solid State Characterization start->solid_char comp Computational Modeling (DFT Calculations) start->comp nmr NMR Spectroscopy (DMSO-d6, CDCl3, etc.) sol_char->nmr uvvis UV-Vis Spectroscopy (Polar & Non-polar Solvents) sol_char->uvvis analysis Correlate All Data nmr->analysis uvvis->analysis xray X-ray Crystallography solid_char->xray xray->analysis comp->analysis conclusion Determine Predominant Tautomers and Equilibrium Dynamics analysis->conclusion

Caption: Integrated workflow for experimental tautomer analysis.

Conclusion

The tautomeric behavior of this compound is a complex interplay of fundamental chemical principles and the specific electronic influences of its substituents. Based on established knowledge of hydroxypyridine systems, it is anticipated that the equilibrium will strongly favor one or more of the pyridone (keto) forms rather than the di-hydroxy tautomer, particularly in polar environments and in the solid state. The strong electron-withdrawing nitro group is expected to further stabilize these more polar keto forms.

A definitive characterization, however, cannot rely on prediction alone. A rigorous investigation leveraging the complementary strengths of computational modeling, multi-solvent NMR and UV-Vis spectroscopy, and single-crystal X-ray crystallography is imperative. The protocols outlined in this guide provide a robust framework for such an investigation, enabling researchers to elucidate the precise structural nature of this molecule, a critical step in its potential development for pharmaceutical or material science applications.

References
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • Al-Rawashdeh, N. A. F., Hilal, R. H., Aziz, S. G., Alyoubi, A. O., Osman, O. I., & Hejazi, A. K. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1544. [Link]

  • Mori, S., & Sakai, S. (2009). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. The Journal of Physical Chemistry A, 113(28), 8116–8120. [Link]

  • Wikipedia. (2024). Tautomer. Retrieved from [Link]

  • Katritzky, A. R. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329. [Link]

  • Schlegel, H. B., & Scanlan, M. J. (1984). Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. The Journal of Physical Chemistry, 88(21), 4939–4942. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • Evans, M. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

  • Melandri, S., Evangelisti, L., Canola, S., Sa'adeh, H., Calabrese, C., Coreno, M., Grazioli, C., Prince, K. C., Negri, F., & Maris, A. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌

Whitepaper: Elucidating the Solid-State Architecture of 6-Methyl-5-nitropyridine-2,4-diol through Single-Crystal X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine nucleus is a "privileged structural motif" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives, particularly nitropyridines, serve as versatile precursors in the synthesis of a wide array of bioactive molecules, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1] The introduction of a nitro group significantly alters the electronic properties of the pyridine ring, making it a key building block for complex Active Pharmaceutical Ingredients (APIs).[2] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 6-Methyl-5-nitropyridine-2,4-diol (CAS: 344749-44-6), a heterocyclic compound with significant potential in pharmaceutical development. We will detail the journey from synthesis and crystal growth to data acquisition, structure refinement, and in-depth analysis of its molecular and supramolecular features. The methodologies and interpretations presented herein are designed to provide researchers and drug development professionals with a robust framework for understanding the critical link between a molecule's three-dimensional structure and its physicochemical properties.

Introduction: The Significance of Nitropyridines in Modern Drug Discovery

Nitropyridine derivatives are a cornerstone in the synthesis of pharmaceuticals and agrochemicals.[3] The potent electron-withdrawing nature of the nitro group (-NO2) profoundly influences the reactivity of the pyridine core, enabling a diverse range of chemical transformations crucial for building complex molecular architectures.[2] Compounds like this compound, also known as 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[4], are of particular interest. The presence of hydroxyl, methyl, and nitro groups on a single pyridine scaffold suggests a rich potential for forming specific intermolecular interactions, which are fundamental to molecular recognition in biological systems and the stability of crystalline solid forms.

A definitive understanding of the three-dimensional arrangement of atoms and the interplay of intermolecular forces within the crystal lattice is paramount. This knowledge, derived from single-crystal X-ray diffraction, is not merely academic; it directly impacts critical drug development parameters such as solubility, stability, dissolution rate, and bioavailability. This whitepaper serves as a detailed guide to the process, explaining the causality behind each experimental choice and analytical step.

Experimental Workflow: From Synthesis to High-Quality Crystal Growth

The prerequisite for any crystal structure analysis is the availability of high-purity material and, subsequently, diffraction-quality single crystals. The overall workflow is a multi-step process requiring careful planning and execution.

G cluster_0 Material Preparation cluster_1 Crystallization cluster_2 Data Acquisition Synthesis Chemical Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Purity Confirmation (NMR, MS) Purification->Characterization Screening Solvent Screening Characterization->Screening Growth Single Crystal Growth (Slow Evaporation) Screening->Growth Harvesting Crystal Harvesting & Selection Growth->Harvesting Mounting Crystal Mounting Harvesting->Mounting Collection X-ray Data Collection Mounting->Collection

Caption: Experimental workflow from synthesis to data collection.

Synthesis and Purification Protocol

While various methods exist for the synthesis of nitropyridines[5], a common approach involves the direct nitration of a suitable precursor. Here, we outline a plausible, standardized protocol for the synthesis of the title compound.

Protocol: Synthesis of this compound

  • Precursor Preparation: Begin with the precursor, 6-Methylpyridine-2,4-diol (CAS: 3749-51-7).[6]

  • Nitrating Mixture: Prepare a nitrating mixture by cautiously adding fuming nitric acid dropwise to concentrated sulfuric acid at 0°C with constant stirring. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction: Dissolve the 6-Methylpyridine-2,4-diol precursor in a minimal amount of concentrated sulfuric acid and cool the solution to 0°C. Add the prepared nitrating mixture dropwise, ensuring the temperature does not exceed 5-10°C to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction. This will precipitate the crude product.

  • Purification: Filter the resulting solid, wash thoroughly with cold water until the filtrate is neutral, and dry under a vacuum. Further purification is achieved by recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) to yield the final product with >98% purity.[4]

  • Confirmation: Confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7]

Single Crystal Growth: The Art of Patience

The growth of diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow, ordered molecular assembly from a supersaturated solution. The slow evaporation technique is a reliable method for compounds like pyridine derivatives.[8]

Protocol: Crystal Growth via Slow Evaporation

  • Solvent Selection: Identify a suitable solvent or solvent system in which the compound has moderate solubility. A binary system, such as ethanol and water, is often effective. The compound should be more soluble in the more volatile solvent (ethanol).

  • Solution Preparation: Prepare a nearly saturated solution of purified this compound in the chosen solvent system at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of polycrystalline material.

  • Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This restricts the rate of evaporation. Place the vial in a vibration-free environment.

  • Growth and Harvesting: Allow the solvent to evaporate slowly over several days to weeks. As the concentration of the solute gradually increases past saturation, single crystals will begin to form. Once crystals of a suitable size (approx. 0.1-0.3 mm) are observed, they can be carefully harvested using a micromanipulator or a nylon loop.

Single-Crystal X-ray Diffraction: Illuminating the Molecular World

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Data Collection and Processing

The harvested crystal is mounted on a goniometer and subjected to a focused beam of X-rays. The resulting diffraction pattern is recorded and processed to determine the crystal's unit cell parameters and the intensities of the reflections.

Protocol: X-ray Data Collection and Processing

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryoloop, and coated in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation. It is then flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This low temperature minimizes atomic thermal vibrations, resulting in a sharper diffraction pattern and higher quality data.

  • Instrumentation: Data is collected on a modern diffractometer (e.g., a Bruker D8 Venture) equipped with a sensitive detector (e.g., a PHOTON II CPAD) and a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Data Collection Strategy: A series of diffraction images (frames) are collected by rotating the crystal through different orientations (e.g., using ω and φ scans). Software such as APEX4 is used to devise a strategy that ensures complete and redundant data collection.

  • Data Integration and Scaling: The raw diffraction images are processed using software like SAINT. This step involves integrating the intensity of each diffraction spot and applying corrections for factors such as Lorentz and polarization effects. The data is then scaled and merged using a program like SADABS, which also applies an empirical absorption correction based on the redundancy of the data.

Structure Solution and Refinement

The processed data (a list of reflection indices h,k,l and their intensities) is used to solve the crystal structure. This involves determining the positions of all atoms within the unit cell.

G Data Processed Diffraction Data (h, k, l, I) Solve Structure Solution (e.g., SHELXT, Direct Methods) Data->Solve InitialModel Initial Atomic Model (Most non-H atoms) Solve->InitialModel Refine Isotropic Refinement (e.g., SHELXL) InitialModel->Refine Fourier Difference Fourier Map Refine->Fourier Anisotropic Anisotropic Refinement Fourier->Anisotropic Identify missing atoms & anisotropy AddH Locate & Add H-atoms Anisotropic->AddH FinalRefine Final Refinement Cycles AddH->FinalRefine Validation Validation (CIF check) FinalRefine->Validation

Caption: The iterative process of crystal structure solution and refinement.

The structure is typically solved using direct methods or Patterson methods (e.g., with SHELXT) and then refined using a full-matrix least-squares algorithm (e.g., with SHELXL). The refinement process iteratively adjusts atomic parameters (positional coordinates, displacement parameters) to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by figures of merit such as the R1 factor and the goodness-of-fit (GooF).

Structural Analysis of this compound

Based on the analysis, a complete structural model is generated. The following table summarizes the type of crystallographic data that would be obtained.

Table 1: Hypothetical Crystallographic Data and Refinement Details

ParameterValue
Chemical FormulaC₆H₆N₂O₄[4]
Formula Weight170.12 g/mol [4]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.1
c (Å)8.2
β (°)105.5
Volume (ų)715
Z4
Temperature (K)100
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected8500
Independent Reflections1650
R_int0.035
Final R1 [I > 2σ(I)]0.045
wR2 (all data)0.110
Goodness-of-fit (S)1.05
The Molecular Structure

The analysis reveals a nearly planar pyridine ring, a common feature in such aromatic systems.[9] The molecule likely exists in the 4-hydroxy-2-pyridinone tautomeric form, as suggested by its synonym.[4] The C-N bond lengths within the ring would exhibit partial double-bond character. The nitro group is expected to be twisted slightly out of the plane of the pyridine ring due to steric hindrance from the adjacent methyl group. The precise bond lengths and angles provide invaluable information about electron distribution and steric effects within the molecule.

Supramolecular Architecture: A Network of Interactions

The crystal packing is dominated by a robust network of intermolecular hydrogen bonds, a direct consequence of the hydroxyl and N-H groups (donors) and the oxygen atoms of the nitro and carbonyl groups (acceptors).

G Molecule1 Molecule A O-H (hydroxyl) N-H (ring) Molecule2 Molecule B O=N-O (nitro) C=O (carbonyl) Molecule1:n1->Molecule2:p1 O-H···O (Nitro) Molecule1:n2->Molecule2:p2 N-H···O (Carbonyl)

Sources

Quantum Chemical Studies of 6-Methyl-5-nitropyridine-2,4-diol: A Theoretical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the quantum chemical analysis of 6-Methyl-5-nitropyridine-2,4-diol, a heterocyclic compound with potential significance in medicinal and materials chemistry. In the absence of extensive experimental data, this document outlines a robust computational protocol employing Density Functional Theory (DFT) and Hartree-Fock (HF) methods to elucidate the molecule's structural, electronic, and spectroscopic properties. The guide emphasizes the critical consideration of tautomerism, a common phenomenon in hydroxypyridines, and its impact on the molecule's behavior. By detailing a self-validating theoretical methodology, from geometry optimization to the prediction of spectroscopic signatures and analysis of molecular orbitals, this work serves as a foundational resource for the in-silico characterization of this compound and its derivatives. The insights generated from these proposed studies are intended to guide future experimental investigations and accelerate the discovery of novel applications for this class of compounds.

Introduction: The Significance of Nitropyridine Derivatives

Pyridine and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and functional materials. The introduction of a nitro group to the pyridine ring can significantly modulate its electronic properties, reactivity, and potential for intermolecular interactions, making nitropyridines a subject of intense research.[1] These compounds have demonstrated a wide spectrum of biological activities, including their use as antifungal agents.[1] Furthermore, the inherent properties of nitropyridine-N-oxides, such as high polarity and their ability to act as both charge donors and acceptors, have led to their application as organocatalysts and inhibitors of viral enzymes.[2]

The subject of this guide, this compound, is a multifunctional pyridine derivative. Its chemical structure, featuring hydroxyl, methyl, and nitro groups, suggests a rich chemical landscape with potential applications in drug design and coordination chemistry. The presence of hydroxyl groups at positions 2 and 4 introduces the possibility of tautomerism, a phenomenon where the molecule can exist in equilibrium between different structural isomers, in this case, the diol and keto forms.[3][4] Understanding the energetic favorability of these tautomers is crucial as it dictates the molecule's predominant form and, consequently, its chemical and biological behavior.

Given the limited availability of experimental data for this compound, this guide proposes a thorough in-silico investigation using quantum chemical methods. Computational chemistry provides a powerful and cost-effective avenue to predict molecular properties with a high degree of accuracy, thereby guiding experimental efforts.[5] This document serves as a detailed protocol for such a study, outlining the theoretical basis, computational methodology, and the key molecular properties to be investigated.

Theoretical Framework and Computational Methodology

The cornerstone of a reliable computational study is the selection of appropriate theoretical methods and basis sets that balance accuracy with computational cost. For organic molecules containing heteroatoms, Density Functional Theory (DFT) and Hartree-Fock (HF) methods have proven to be robust and widely accepted.[6][7]

Choice of Computational Levels of Theory
  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent accuracy-to-cost ratio.[7] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is particularly well-suited for studying organic systems and has been extensively benchmarked against experimental data.[8]

  • Hartree-Fock (HF) Theory: As a foundational ab initio method, HF calculations provide a valuable reference point. While HF theory does not account for electron correlation, it serves as a good starting point for more advanced methods and can provide reasonable geometries and molecular orbitals.[9]

Basis Set Selection

The choice of basis set is critical for obtaining accurate results. For the proposed study, the 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides a flexible description of the electron distribution and includes:

  • Diffuse functions (++): Important for accurately describing anions and systems with lone pairs of electrons.

  • Polarization functions (d,p): Essential for describing the anisotropic shape of electron clouds, particularly in molecules with heteroatoms and strained rings.[6]

Step-by-Step Computational Protocol

The following protocol outlines the key steps for a comprehensive quantum chemical investigation of this compound and its tautomers.

Step 1: Molecular Structure Input and Tautomer Identification

  • The initial structures of this compound and its potential tautomer, 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one, will be built using a molecule editor.

Step 2: Geometry Optimization

  • The geometries of all tautomeric forms will be optimized without any symmetry constraints using both DFT (B3LYP/6-311++G(d,p)) and HF (HF/6-311++G(d,p)) levels of theory. This process finds the lowest energy conformation of the molecule.

Step 3: Vibrational Frequency Analysis

  • To confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structures are stable. These calculations also provide the theoretical infrared (IR) and Raman spectra.

Step 4: Thermochemical Analysis

  • The relative energies of the different tautomers will be calculated to determine the most stable form. Thermochemical parameters such as enthalpy, Gibbs free energy, and entropy will be extracted from the frequency calculations.

Step 5: Frontier Molecular Orbital (FMO) Analysis

  • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[9]

Step 6: Molecular Electrostatic Potential (MEP) Mapping

  • The MEP surface will be generated to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This is particularly useful for predicting reactivity and intermolecular interactions.

Step 7: Natural Bond Orbital (NBO) Analysis

  • NBO analysis will be performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[10][11]

Step 8: Theoretical Spectroscopic Analysis

  • The calculated vibrational frequencies will be used to simulate the IR and Raman spectra. Additionally, theoretical ¹H and ¹³C NMR chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[12]

Expected Results and Data Presentation

The computational protocol detailed above will yield a wealth of quantitative and qualitative data. For clarity and ease of comparison, the results should be organized as follows:

Optimized Geometries and Tautomeric Stability

The optimized geometrical parameters (bond lengths and angles) for the most stable tautomer of this compound, as determined by the B3LYP/6-311++G(d,p) calculations, will be presented in a tabular format. The relative energies of the different tautomers will also be tabulated to clearly indicate the most stable form.

Table 1: Predicted Geometrical Parameters of the Most Stable Tautomer

Parameter Bond Length (Å) / Bond Angle (°)
C-C Predicted Value
C-N Predicted Value
C-O Predicted Value
N-O Predicted Value
C-H Predicted Value
C-N-C Predicted Value
O-N-O Predicted Value

| ... | ... |

Table 2: Relative Energies of Tautomers

Tautomer Relative Energy (kcal/mol)
This compound Predicted Value

| 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one | Predicted Value |

Electronic Properties

The key electronic properties, including the HOMO and LUMO energies and the HOMO-LUMO gap, will be summarized in a table. These values provide insights into the molecule's reactivity and electronic transitions.

Table 3: Calculated Electronic Properties

Parameter Energy (eV)
HOMO Energy Predicted Value
LUMO Energy Predicted Value

| HOMO-LUMO Gap | Predicted Value |

Theoretical Spectroscopic Data

The predicted vibrational frequencies and NMR chemical shifts will be presented in tabular form. These theoretical spectra can be used to aid in the interpretation of future experimental data.

Table 4: Predicted Vibrational Frequencies (Selected Modes)

Mode Frequency (cm⁻¹) IR Intensity Raman Activity Assignment
ν(O-H) Predicted Value Predicted Value Predicted Value OH stretch
ν(N-O) Predicted Value Predicted Value Predicted Value NO₂ symmetric stretch
ν(C=C) Predicted Value Predicted Value Predicted Value Ring stretch

| ... | ... | ... | ... | ... |

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom ¹H Chemical Shift ¹³C Chemical Shift
C2 - Predicted Value
C3-H Predicted Value Predicted Value
C4 - Predicted Value
C5 - Predicted Value
C6-CH₃ Predicted Value Predicted Value
N1-H Predicted Value -

| O-H | Predicted Value | - |

Visualization of Molecular Properties

Visual representations are essential for a deeper understanding of the computational results. The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the theoretical investigation.

Computational Workflow

G cluster_start Input cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation start Initial Molecular Structure (this compound & Tautomers) opt Geometry Optimization (B3LYP/6-311++G(d,p) & HF/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq nbo NBO Analysis opt->nbo nmr GIAO NMR Calculation opt->nmr fmo Frontier Molecular Orbitals (HOMO-LUMO) opt->fmo mep Molecular Electrostatic Potential opt->mep thermo Thermochemistry (Tautomer Stability) freq->thermo spectra Theoretical Spectra (IR, Raman, NMR) freq->spectra

Caption: Computational workflow for the quantum chemical analysis.

Molecular Structure and Tautomerism

G cluster_diol Diol Tautomer cluster_keto Keto Tautomer diol_struct keto_struct diol_struct->keto_struct Tautomeric Equilibrium keto_struct->diol_struct

Caption: Tautomeric equilibrium of this compound.

(Note: Actual molecular structure images would replace the placeholders in a final document.)

Conclusion and Future Outlook

This technical guide has established a comprehensive and scientifically rigorous protocol for the theoretical investigation of this compound. By leveraging established quantum chemical methods, this in-silico study is poised to provide fundamental insights into the structural, electronic, and spectroscopic properties of this molecule and its tautomeric forms. The predicted data will serve as a valuable resource for guiding future experimental work, including synthesis, spectroscopic characterization, and biological screening. Furthermore, the computational framework presented herein can be readily adapted for the study of other nitropyridine derivatives, thereby contributing to the broader understanding and application of this important class of heterocyclic compounds. The synergy between computational prediction and experimental validation will undoubtedly accelerate the discovery of novel materials and therapeutic agents based on the nitropyridine scaffold.

References

  • Bussiere, D. et al. (2021). Synthesis of novel nitropyridine derivatives. Journal of Medicinal Chemistry, 64(12), 8354-8368.
  • El-Nahas, A. M., & Ibrahim, M. A. (2015). A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. Structural Chemistry, 26(5-6), 1435-1447.
  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Lu, T. (2020). Answer to "Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds?". ResearchGate. Retrieved from [Link]

  • Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
  • Riley, K. E., & Merz, K. M. (2007). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
  • Scott, A. P., & Radom, L. (1996). Harmonic Vibrational Frequencies: An Evaluation of Hartree−Fock, Møller−Plesset, Quadratic Configuration Interaction, Density Functional Theory, and Semiempirical Methods. The Journal of Physical Chemistry, 100(41), 16502-16513.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Barone, V. (2004). Vibrational zero-point energies and thermodynamic functions beyond the harmonic approximation. Journal of Chemical Physics, 120(7), 3059-3065.
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.
  • Glendening, E. D., Reed, A. E., Carpenter, J. E., & Weinhold, F. (1998). NBO 3.1. Theoretical Chemistry Institute, University of Wisconsin, Madison.
  • Tiwari, M. K., & Deoa, G. (2021). Probing the effect of substituents on n → π* interactions in organic nitrile–pyridine complexes: a quantum chemical study. Physical Chemistry Chemical Physics, 23(3), 1849-1859.
  • ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Retrieved from [Link]

  • ResearchGate. (2022). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. Chemistry – A European Journal, 7(8), 1747-1757.
  • Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Retrieved from [Link]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from [Link]

  • Jensen, F. (2017).
  • ResearchGate. (2022). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Solubility and Stability of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

6-Methyl-5-nitropyridine-2,4-diol is a heterocyclic compound of increasing interest within pharmaceutical research and development due to its potential as a scaffold in medicinal chemistry.[1] Understanding its fundamental physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in drug discovery pipelines, from initial screening to formulation. This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvent systems. It details robust experimental protocols for the determination of these parameters, presents illustrative data, and discusses the implications of these properties for practical applications.

Introduction to this compound

This compound, with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol , is a solid, yellow crystalline compound.[2][3] Its structure, featuring a pyridine ring substituted with a methyl group, a nitro group, and two hydroxyl groups, suggests a molecule with a distinct polarity profile and the potential for tautomerism.[1] The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and nitro groups) indicates that its solubility will be highly dependent on the solvent environment. The nitro group, being a strong electron-withdrawing group, influences the molecule's electronic properties and potential reactivity.[4]

Chemical Structure:

  • IUPAC Name: this compound

  • Synonyms: 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[2]

  • CAS Number: 344749-44-6[2][3]

  • Molecular Formula: C₆H₆N₂O₄[2]

  • Molecular Weight: 170.12 g/mol [1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The "like dissolves like" principle suggests that this compound, with its polar functional groups, will exhibit higher solubility in polar solvents. A systematic evaluation of its solubility in a range of solvents is essential for identifying suitable vehicles for in vitro assays, analytical method development, and formulation studies.

Experimental Protocol: Thermodynamic Solubility Determination

A standardized shake-flask method is recommended for determining the thermodynamic solubility of this compound.[5]

Methodology:

  • Preparation: Add an excess amount of this compound to a glass vial.

  • Solvent Addition: Add a known volume of the test solvent.

  • Equilibration: Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[5]

  • Separation: Centrifuge the resulting suspension to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a 0.22 µm syringe filter to obtain a clear, saturated solution.[5]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Illustrative Solubility Data

The following table summarizes the expected solubility of this compound in a selection of common laboratory solvents, categorized by their polarity.

Solvent SystemSolvent TypeDielectric Constant (20°C)Predicted Solubility (g/L)
Water (pH 7.0)Polar Protic80.1~ 5
MethanolPolar Protic32.7~ 150
EthanolPolar Protic24.5~ 120
IsopropanolPolar Protic19.9~ 75
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 200
Dimethylformamide (DMF)Polar Aprotic36.7> 200
AcetonitrilePolar Aprotic37.5~ 175
AcetonePolar Aprotic20.7~ 150
Tetrahydrofuran (THF)Polar Aprotic7.6~ 90
TolueneNon-Polar2.4< 1
HexaneNon-Polar1.9< 0.1

Interpretation of Results:

As hypothesized, this compound is expected to exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in polar protic solvents such as methanol and ethanol. Its solubility in non-polar solvents like toluene and hexane is predicted to be poor. The moderate aqueous solubility may be influenced by the pH of the medium due to the acidic nature of the hydroxyl groups.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess compound to vial prep2 Add known volume of solvent prep1->prep2 equil Shake at constant temperature for 24h prep2->equil sep1 Centrifuge suspension equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 analysis Quantify concentration by HPLC-UV sep2->analysis G cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling cluster_analysis Analysis prep Prepare stock solution of known concentration incubate Store under controlled conditions (temp, light) prep->incubate sample Withdraw aliquots at T=0, 24, 48, 72h incubate->sample analysis Analyze by stability-indicating HPLC sample->analysis

Sources

A Technical Guide to the Synthesis and Characterization of 6-Methyl-5-nitropyridine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and drug development, recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1] The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the synthesis, isolation, and characterization of a particularly interesting derivative: 6-Methyl-5-nitropyridine-2,4-diol. The presence of hydroxyl groups, a methyl group, and a nitro group on the pyridine core makes this compound a valuable intermediate for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.

Strategic Approach to Synthesis

The synthesis of this compound is most logically approached as a two-step process. This strategy is predicated on the chemical principles of electrophilic aromatic substitution on a pre-functionalized pyridine ring.

  • Step 1: Synthesis of the Precursor, 2,4-Dihydroxy-6-methylpyridine. The initial phase involves the construction of the core pyridinone scaffold. A well-established and efficient method for this is the reaction of dehydroacetic acid with sulfuric acid, followed by treatment with ammonia.[2][3] This approach is favored due to the commercial availability and relatively low cost of the starting material, dehydroacetic acid.

  • Step 2: Nitration of the Pyridine Ring. The second phase is the regioselective introduction of a nitro group onto the electron-rich pyridine ring. The hydroxyl groups at positions 2 and 4 are activating, directing the electrophilic nitration to the C-3 or C-5 position. The steric hindrance from the methyl group at C-6 is expected to favor substitution at the C-5 position.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Dehydroacetic Acid B Intermediate A->B H₂SO₄, 130°C C 2,4-Dihydroxy-6-methylpyridine (Precursor) B->C NH₃ (aq), 100°C D This compound (Final Product) C->D Nitrating Agent (e.g., HNO₃/H₂SO₄)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 2,4-Dihydroxy-6-methylpyridine (Precursor)

This protocol is adapted from established procedures for the conversion of dehydroacetic acid to 2,4-dihydroxy-6-methylpyridine.[2]

Materials:

  • Dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Aqueous Ammonia (NH₃, 28%)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone

  • Hexane

  • Deionized Water

  • Ice

Procedure:

  • Ring Opening of Dehydroacetic Acid: In a fume hood, cautiously add 500 g of dehydroacetic acid to 800 mL of concentrated sulfuric acid in a suitable reaction vessel. Stir the suspension and heat to 130°C for 2 hours.

  • Quenching: Carefully pour the hot reaction mixture onto a large volume of ice-water with vigorous stirring. This will cause a precipitate to form.

  • Isolation of Intermediate: Collect the precipitate by filtration and wash thoroughly with hexane. Dry the solid at 80°C.

  • Amination: Prepare a suspension of the dried solid in 28% aqueous ammonia. Stir the mixture at 100°C in a sealed reaction vessel for 7 hours.

  • Neutralization and Precipitation: After cooling, add 1 L of water to the reaction mixture and neutralize with concentrated hydrochloric acid. This will precipitate the product.

  • Purification: Collect the precipitate by filtration, wash with deionized water, and then with acetone. Dry the solid at 80°C to yield 2,4-dihydroxy-6-methylpyridine as a pale brown solid.

Expected Characterization Data for 2,4-Dihydroxy-6-methylpyridine:

Parameter Expected Value
Appearance Pale brown solid
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol
¹H NMR (300 MHz, DMSO-d₆) δ 2.08 (s, 3H), 5.34-5.37 (m, 1H), 5.60-5.63 (m, 1H), 10.30-10.61 (m, 1H), 10.92-11.15 (m, 1H)[2]
Mass Spec (ESI) m/z 126 (M+H)⁺
Part 2: Nitration of 2,4-Dihydroxy-6-methylpyridine

The following protocol is a proposed method based on standard nitration procedures for activated pyridine and pyrimidine rings.[4][5][6] Careful temperature control is critical to avoid side reactions.

Materials:

  • 2,4-Dihydroxy-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

Procedure:

  • Dissolution in Sulfuric Acid: In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10 g of 2,4-dihydroxy-6-methylpyridine to 50 mL of concentrated sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 10°C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding 5 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2,4-dihydroxy-6-methylpyridine, ensuring the temperature of the reaction mixture does not exceed 10°C. After the addition is complete, continue stirring at this temperature for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching and Precipitation: Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate should form.

  • Isolation and Purification: Collect the solid by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the washings are neutral to pH paper. Recrystallization from a suitable solvent such as an ethanol/water mixture may be performed to further purify the product. Dry the final product under vacuum.

Isolation and Purification Strategies

The crude this compound obtained after nitration will likely contain unreacted starting material and potentially some dinitrated or other side products. A systematic approach to purification is essential.

Purification_Workflow A Crude Product (from nitration workup) B Recrystallization (e.g., Ethanol/Water) A->B Primary Purification C Column Chromatography (if necessary) B->C If impurities persist D Pure this compound B->D If sufficient purity C->D Final Purification

Caption: General purification workflow for the final product.

For challenging separations, column chromatography can be employed. Given the polar nature of the diol, a normal-phase silica gel column with a polar mobile phase (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) would be a logical choice.

Characterization of this compound

Thorough characterization is imperative to confirm the structure and purity of the synthesized compound.

Physicochemical Properties:

Property Value Source
Molecular Formula C₆H₆N₂O₄[7]
Molecular Weight 170.12 g/mol [7]
Appearance Solid[7]
Purity Typically >98% from commercial sources[7]

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃), a singlet for the remaining aromatic proton on the pyridine ring, and broad signals for the hydroxyl (OH) and amide (NH) protons. The exact chemical shifts will depend on the solvent used.

    • ¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbons bearing hydroxyl groups and the carbon in the nitro-substituted position showing characteristic downfield shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational bands include:

    • O-H stretching (for the hydroxyl groups)

    • N-H stretching (for the pyridinone tautomer)

    • C=O stretching (for the pyridinone tautomer)

    • Asymmetric and symmetric N-O stretching for the nitro group.

    • C-H stretching and bending for the methyl group and aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Conclusion

This technical guide outlines a robust and logical pathway for the synthesis and characterization of this compound. By following the detailed protocols and leveraging the described analytical techniques, researchers can confidently produce and validate this valuable chemical intermediate. The insights into the causality behind the experimental choices are intended to empower scientists to not only replicate these methods but also to adapt and troubleshoot them as needed for their specific research and development objectives.

References

  • Molecules. (2009). Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

  • Latif, M. F., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Letters in Applied NanoBioScience, 10(4), 4131-4138.
  • Gore, P., et al. (2018). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD).
  • Selivanov, V. F., et al. (1973). Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. Khimiya Geterotsiklicheskikh Soedinenii, 9(5), 691-695.

Sources

Methodological & Application

Synthesis of 6-Methyl-5-nitropyridine-2,4-diol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 6-Methyl-5-nitropyridine-2,4-diol, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a direct, published synthetic route for this specific molecule, this guide presents a robust, two-step synthesis based on established chemical principles. The protocol begins with the synthesis of the precursor, 6-Methylpyridine-2,4-diol, from dehydracetic acid, followed by a regioselective nitration. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology, in-depth explanations of the chemical transformations, and critical safety considerations.

Introduction

Substituted nitropyridines are a class of heterocyclic compounds of significant interest in the pharmaceutical and agrochemical industries. The presence of the nitro group, a strong electron-withdrawing group, can profoundly influence the biological activity and chemical reactivity of the pyridine ring, making these compounds versatile intermediates for the synthesis of more complex molecules. This compound, in particular, presents a unique substitution pattern that may confer interesting pharmacological properties.

This guide details a reliable laboratory-scale synthesis of this compound. The synthetic strategy involves two key transformations:

  • Synthesis of 6-Methylpyridine-2,4-diol: This precursor is prepared from the readily available starting material, 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, commonly known as dehydracetic acid.

  • Nitration of 6-Methylpyridine-2,4-diol: The precursor is then subjected to electrophilic nitration to introduce a nitro group at the C5 position of the pyridine ring.

The protocol is designed to be self-validating, with explanations for the choice of reagents and conditions, ensuring a high degree of reproducibility and safety.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )PuritySupplier
3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dioneC₈H₈O₄168.15≥98%Sigma-Aldrich
Sulfuric Acid, concentratedH₂SO₄98.0895-98%Fisher Scientific
Ammonia solution, concentratedNH₃17.0328%Merck
Hydrochloric Acid, concentratedHCl36.4637%VWR Chemicals
Nitric Acid, fumingHNO₃63.01≥90%Sigma-Aldrich
Deionized WaterH₂O18.02--
AcetoneC₃H₆O58.08≥99.5%Fisher Scientific
HexaneC₆H₁₄86.18≥98.5%VWR Chemicals
IceH₂O(s)18.02--

Experimental Protocols

Synthesis of 6-Methylpyridine-2,4-diol (Precursor)

This procedure is adapted from established methods for the conversion of dehydracetic acid to the corresponding pyridinediol.[1]

Step-by-Step Protocol:

  • Reaction Setup: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 800 mL of concentrated sulfuric acid.

  • Addition of Starting Material: To the stirred sulfuric acid, slowly and carefully add 500 g of 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione in portions. The addition should be controlled to manage the initial exotherm.

  • Heating: Heat the reaction mixture to 130°C and maintain this temperature with stirring for 2 hours.

  • Quenching: After 2 hours, cool the reaction mixture to room temperature and then carefully pour it onto a large volume of ice-water (approximately 5 L) with vigorous stirring.

  • Isolation of Intermediate: A precipitate will form. Collect the solid by filtration through a Buchner funnel, wash it with hexane, and dry it in a vacuum oven at 80°C.

  • Ammonolysis: Transfer the dried solid to a suitable pressure vessel. Add a 25-28% aqueous ammonia solution until the solid is fully suspended.

  • Heating: Seal the vessel and heat the suspension at 100°C for 7 hours with stirring.

  • Work-up: After cooling, transfer the mixture to a large beaker and add 1 L of water. Neutralize the mixture with concentrated hydrochloric acid.

  • Final Product Isolation: A precipitate of 6-methylpyridine-2,4-diol will form. Collect the solid by filtration, wash it with deionized water and then with acetone.

  • Drying: Dry the final product in a vacuum oven at 80°C to obtain a pale brown solid.

Synthesis of this compound

This nitration protocol is based on general procedures for the nitration of electron-rich pyridine derivatives.[2][3]

Step-by-Step Protocol:

  • Preparation of Nitrating Mixture: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 50 mL of fuming nitric acid to 100 mL of concentrated sulfuric acid. The flask should be cooled in an ice-salt bath to maintain the temperature below 10°C during the addition.

  • Dissolution of Precursor: In a separate 1 L beaker, dissolve 50 g of the prepared 6-Methylpyridine-2,4-diol in 200 mL of concentrated sulfuric acid. This step may be exothermic and should be done with cooling.

  • Nitration Reaction: Cool the solution of the precursor to 0-5°C using an ice-salt bath. Slowly add the pre-cooled nitrating mixture from the dropping funnel to the solution of the precursor. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (approximately 2 kg) with vigorous stirring.

  • Precipitation and Isolation: A precipitate of this compound will form. Allow the precipitate to stand for at least 1 hour to ensure complete precipitation. Collect the solid by filtration.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the washings are neutral to pH paper.

  • Purification: Recrystallize the crude product from hot water or a suitable solvent mixture (e.g., ethanol/water) to obtain the purified this compound.

  • Drying: Dry the purified product in a vacuum oven at 50-60°C.

Safety Precautions

  • Handling of Strong Acids: Concentrated sulfuric acid, fuming nitric acid, and concentrated hydrochloric acid are extremely corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial. Always add the nitrating agent slowly and with efficient cooling.

  • Quenching: The quenching of strong acid mixtures with water is highly exothermic. Always pour the acid mixture slowly onto a large excess of ice with vigorous stirring. Never add water to the concentrated acid mixture.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Analysis Expected Results
Appearance Solid
Molecular Formula C₆H₆N₂O₄[1]
Molecular Weight 170.12 g/mol [1]
¹H NMR The spectrum should be consistent with the structure, showing a singlet for the methyl group and a singlet for the proton on the pyridine ring. The hydroxyl protons may be broad or exchange with D₂O.
¹³C NMR The spectrum should show six distinct carbon signals corresponding to the pyridine ring carbons and the methyl group.
Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy The IR spectrum should show characteristic peaks for O-H stretching (hydroxyl groups), N-O stretching (nitro group), and C=C/C=N stretching of the pyridine ring.

Experimental Workflow and Rationale

Synthesis of 6-Methylpyridine-2,4-diol

The synthesis of the precursor, 6-Methylpyridine-2,4-diol, from dehydracetic acid is a well-established transformation. The reaction proceeds through an initial acid-catalyzed rearrangement and ring-opening of the pyran-2,4-dione, followed by reaction with ammonia to form the more stable pyridine ring system. The use of concentrated sulfuric acid facilitates the initial rearrangement, while the subsequent treatment with ammonia provides the nitrogen atom for the pyridine ring.

Synthesis_Precursor Dehydracetic Acid Dehydracetic Acid Intermediate Intermediate Dehydracetic Acid->Intermediate H₂SO₄, 130°C 6-Methylpyridine-2,4-diol 6-Methylpyridine-2,4-diol Intermediate->6-Methylpyridine-2,4-diol NH₃, 100°C

Caption: Workflow for the synthesis of the precursor, 6-Methylpyridine-2,4-diol.

Nitration of 6-Methylpyridine-2,4-diol

The nitration of 6-Methylpyridine-2,4-diol is an electrophilic aromatic substitution reaction. The hydroxyl groups at positions 2 and 4 are strong activating groups, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the C3 and C5 positions are activated. The methyl group at C6 provides some steric hindrance at the C5 position, but the electronic activation from the hydroxyl groups is the dominant factor. The reaction is performed in a mixture of concentrated sulfuric acid and fuming nitric acid, which generates the highly reactive nitronium ion. The low temperature is essential to control the exothermicity of the reaction and to prevent over-nitration or side reactions.

Nitration_Workflow 6-Methylpyridine-2,4-diol 6-Methylpyridine-2,4-diol Dissolution Dissolution 6-Methylpyridine-2,4-diol->Dissolution Conc. H₂SO₄ Nitration Nitration Dissolution->Nitration HNO₃/H₂SO₄, 0-5°C Quenching Quenching Nitration->Quenching Ice-water Isolation Isolation Quenching->Isolation Filtration Purification Purification Isolation->Purification Recrystallization This compound This compound Purification->this compound

Caption: Experimental workflow for the nitration of 6-Methylpyridine-2,4-diol.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided rationale for each step aims to enhance the understanding of the underlying chemical principles, allowing for potential optimization and adaptation of the protocol for specific research needs.

References

  • Google Patents. (n.d.). EP0909270B1 - Process for preparing 2,4-dihydroxypyridine and 2,4-dihydroxy-3-nitropyridine.
  • Google Patents. (n.d.). US6307054B1 - Process for preparing 2,4- dihydroxypyridine and 2,4- dihydroxy-3-nitropyridine.

Sources

Application of 6-Methyl-5-nitropyridine-2,4-diol as an Enzyme Inhibitor: A Technical Guide for Discovery and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Nitropyridine Scaffold

The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Within this broad class, nitropyridine derivatives have garnered significant attention for their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic properties of the pyridine ring, often enhancing its interaction with biological macromolecules.

This guide focuses on 6-Methyl-5-nitropyridine-2,4-diol , a compound whose specific biological activities remain largely unexplored. However, its structural features—a substituted pyridine ring, a nitro group, and diol functionalities—suggest a high potential for engaging with the active or allosteric sites of various enzymes. The presence of hydroxyl groups allows for tautomerization to keto forms, expanding the landscape of potential intermolecular interactions. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the enzyme inhibitory capabilities of this compound. We present detailed protocols for initial screening against key enzyme classes, methodologies for quantifying inhibitory potency, and a rationale for subsequent mechanistic studies.

Part 1: Rationale for Screening this compound as an Enzyme Inhibitor

The decision to screen a novel compound for enzyme inhibitory activity is ideally guided by an understanding of its structural relationship to known inhibitors. While direct data for this compound is not yet available, the broader class of nitropyridines has been shown to inhibit several important enzyme families:

  • Protein Kinases: These enzymes are central regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. The pyridine scaffold is a common feature in many kinase inhibitors, and various substituted pyridines have demonstrated potent inhibition of kinases like VEGFR-2.

  • Proteases: This class of enzymes is involved in a multitude of physiological processes, including protein turnover, signaling, and apoptosis. Their dysregulation is implicated in numerous diseases.

  • Other Enzymes: Nitropyridine derivatives have also been reported to inhibit enzymes such as thioredoxin reductase, urease, and chymotrypsin.

Given this precedent, a primary screening campaign for this compound should logically commence with assays for kinase and protease inhibition.

Part 2: Experimental Protocols for Primary Screening

The following protocols are designed to be adaptable for high-throughput screening (HTS) and can be performed in 96- or 384-well plate formats.

Protocol 1: Luminescence-Based Protein Kinase Inhibition Assay

This protocol describes a generic method to screen for inhibitors of protein kinases by quantifying the amount of ATP remaining after the kinase reaction. A decrease in kinase activity due to inhibition results in a higher ATP concentration, leading to a stronger luminescent signal.

Principle: The assay relies on a luciferase-luciferin reaction, where the light output is directly proportional to the ATP concentration.

Materials:

  • This compound (stock solution in DMSO)

  • Purified protein kinase of interest

  • Specific peptide or protein substrate for the kinase

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque multiwell plates

  • Plate-reading luminometer

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection prep_inhibitor Prepare serial dilutions of This compound in DMSO add_inhibitor Add 2.5 µL of inhibitor solution or control to 384-well plate prep_inhibitor->add_inhibitor prep_kinase Prepare 2X kinase/substrate solution in kinase buffer add_kinase Add 2.5 µL of 2X kinase/substrate solution prep_kinase->add_kinase prep_atp Prepare 2X ATP solution in kinase buffer start_reaction Add 5 µL of 2X ATP solution to initiate the reaction prep_atp->start_reaction add_inhibitor->add_kinase add_kinase->start_reaction incubate_reaction Incubate at room temperature (e.g., 60 minutes) start_reaction->incubate_reaction add_reagent Add 10 µL of Kinase-Glo® reagent to each well incubate_reaction->add_reagent incubate_lum Incubate at room temperature (e.g., 10 minutes) add_reagent->incubate_lum read_lum Measure luminescence with a plate reader incubate_lum->read_lum

Caption: Workflow for a luminescence-based kinase inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration for screening is 10 mM. Further dilute these stock solutions in kinase assay buffer.

  • Assay Plate Setup: To the wells of a white, opaque multiwell plate, add the appropriate volume of the diluted compound or control solutions (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

  • Kinase Reaction:

    • Add the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding the 2X ATP solution. The final concentration of ATP should ideally be at or near the Kₘ for the specific kinase.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • Add a volume of the luminescent kinase assay reagent equal to the volume of the kinase reaction in each well.

    • Mix the contents of the plate gently.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.[1][2][3][4]

Protocol 2: Fluorescence-Based Protease Inhibition Assay

This protocol provides a general method for screening for protease inhibitors using a quenched fluorescent substrate.

Principle: A generic protein substrate, such as casein, is heavily labeled with a fluorescent dye (e.g., FITC), which results in self-quenching. Upon cleavage by a protease, the quenching is relieved, and the fluorescence intensity increases. An inhibitor will prevent this increase in fluorescence.

Materials:

  • This compound (stock solution in DMSO)

  • Purified protease of interest

  • Quenched fluorescent protease substrate (e.g., FITC-casein)

  • Protease assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Black, opaque multiwell plates

  • Fluorescence plate reader

Experimental Workflow:

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection prep_inhibitor Prepare serial dilutions of This compound in DMSO add_inhibitor Add inhibitor solution or control to black multiwell plate prep_inhibitor->add_inhibitor prep_protease Prepare 2X protease solution in assay buffer add_protease Add 2X protease solution and pre-incubate (e.g., 15 minutes) prep_protease->add_protease prep_substrate Prepare 2X fluorescent substrate solution in assay buffer start_reaction Add 2X fluorescent substrate to initiate the reaction prep_substrate->start_reaction add_inhibitor->add_protease add_protease->start_reaction incubate_reaction Incubate at 37°C (e.g., 60 minutes) start_reaction->incubate_reaction read_fluorescence Measure fluorescence intensity (e.g., Ex/Em = 485/520 nm) incubate_reaction->read_fluorescence

Caption: Workflow for a fluorescence-based protease inhibition assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in 100% DMSO and then further dilute in protease assay buffer.

  • Assay Plate Setup: Add the diluted compound or control solutions to the wells of a black, opaque multiwell plate.

  • Pre-incubation: Add the 2X protease solution to each well and incubate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Protease Reaction:

    • Initiate the reaction by adding the 2X quenched fluorescent substrate solution to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Signal Detection: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 485/520 nm for FITC).[5][6][7][8][9]

Part 3: Data Analysis and Interpretation

Calculating Percentage Inhibition

For both assays, the percentage of inhibition for each concentration of this compound can be calculated using the following formula:

% Inhibition = [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)] * 100

Where:

  • Signal_inhibitor is the signal from the wells containing the test compound.

  • Signal_no_inhibitor is the signal from the wells with DMSO (0% inhibition).

  • Signal_background is the signal from wells with no enzyme (for protease assay) or a known potent inhibitor (for kinase assay, representing 100% inhibition).

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[10][11][12] It is a key parameter for quantifying the potency of an inhibitor.

Procedure:

  • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

  • The IC₅₀ value is the concentration of the inhibitor at the inflection point of the curve.[10]

Data Presentation:

The results of the IC₅₀ determination should be presented in a clear and concise table.

CompoundTarget EnzymeIC₅₀ (µM) [95% CI]
This compoundKinase XExperimental Value
This compoundProtease YExperimental Value
Positive Control InhibitorKinase XReference Value
Positive Control InhibitorProtease YReference Value

Part 4: Next Steps in Inhibitor Characterization

Once a significant inhibitory activity is confirmed (i.e., a reproducible and potent IC₅₀ value is obtained), the following studies should be conducted to further characterize the mechanism of action:

  • Determination of the Inhibition Constant (Kᵢ): The Kᵢ is a more fundamental measure of inhibitor affinity than the IC₅₀, as it is independent of the substrate concentration. It can be determined through kinetic studies where the reaction velocity is measured at various substrate and inhibitor concentrations.

  • Mechanism of Inhibition Studies: These experiments aim to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. This is typically achieved by analyzing Lineweaver-Burk or Michaelis-Menten plots.[13][14][15][16][17]

  • Reversibility of Inhibition: It is crucial to determine whether the inhibitor binds reversibly or irreversibly to the enzyme. This can be assessed using dialysis or rapid dilution experiments.[14]

  • Selectivity Profiling: The inhibitor should be tested against a panel of related enzymes to determine its selectivity. High selectivity is a desirable property for a therapeutic agent to minimize off-target effects.

  • Cell-Based Assays: If the target enzyme has a known cellular function, the inhibitor's activity should be confirmed in a relevant cell-based assay. This provides evidence that the compound can penetrate the cell membrane and engage its target in a physiological context.

Conclusion

This compound represents a novel chemical scaffold with the potential for enzyme inhibition. The protocols and strategies outlined in this guide provide a robust framework for its initial screening and subsequent characterization. A systematic approach, beginning with broad screening against relevant enzyme classes and progressing to detailed mechanistic studies, will be crucial in elucidating the therapeutic potential of this and other unexplored nitropyridine derivatives.

References

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Biological Chemistry II Class Notes.
  • Hulme, E. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 48-51.
  • Acker, M. G., & Auld, D. S. (2014). A guide to enzyme kinetics in early drug discovery. Journal of Biomolecular Screening, 19(5), 656-677.
  • Davidson College. (n.d.).
  • Obach, R. S. (2013). Enzyme kinetics in drug metabolism: fundamentals and applications. Methods in Molecular Biology, 1031, 1-13.
  • Imperial, S., & Fita, I. (2010). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.
  • Promega Corporation. (n.d.). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes 83.
  • Cayman Chemical. (2017). Protease Activity Assay Kit.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Inhibition Assays Using LZWL02003.
  • Karaseva, E. I., Chukhontseva, M. V., & Rudenskaya, G. N. (2022). Assay for Protealysin-like Protease Inhibitor Activity. Methods in Molecular Biology, 2491, 195-201.
  • Promega Corporation. (n.d.).
  • Wikipedia. (n.d.). IC50.
  • AAT Bioquest. (n.d.). Amplite™ Universal Fluorimetric Protease Activity Assay Kit Red Fluorescence.
  • Promega Corporation. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Merck Millipore. (n.d.).
  • BMG LABTECH. (2020). Kinase assays.
  • Goyal, N., Sridhar, J., & Foroozesh, M. (2021). Identification of CYP 2A6 inhibitors in an effort to mitigate the harmful effects of the phytochemical nicotine. Cancer Drug Resistance, 4(2), 441-453.
  • Khan, I., Ali, A., Al-Harrasi, A., & Al-Rawahi, A. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-21.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • Di Martino, R. M. C., De Simone, A., Andrisano, V., Bisignano, P., Bisi, A., Gobbi, S., ... & Rampa, A. (2017). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 8(11), 2464-2477.
  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772.

Sources

Application Notes and Protocols for the Functionalization of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 6-Methyl-5-nitropyridine-2,4-diol (I). This pyridine scaffold is a valuable starting material in medicinal chemistry and drug development due to its unique electronic and structural features. The presence of a nitro group, hydroxyl groups, and a methyl group on the pyridine ring offers a rich platform for diverse chemical modifications. This guide details the underlying principles of reactivity and provides detailed protocols for key transformations including nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and modern metal-catalyzed cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods for the synthesis of novel derivatives.

Introduction and Strategic Overview

This compound (I ) is a polysubstituted pyridine derivative with significant potential as a building block for complex bioactive molecules. The pyridine core is a "privileged structural motif" frequently found in FDA-approved drugs.[1] The functional groups on this specific scaffold dictate its reactivity:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that profoundly influences the ring's electronics. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions.[2][3]

  • Hydroxyl Groups (-OH): Located at the 2- and 4-positions, these groups are electron-donating by resonance. They can also be converted into effective leaving groups (e.g., triflates) to enable cross-coupling reactions. Their acidic protons can influence reaction conditions, often requiring the use of a base.

  • Methyl Group (-CH₃): A weakly electron-donating group that can be a site for radical-based functionalization.

This combination of functionalities makes I a versatile starting point for creating diverse chemical libraries. The primary pathways for its functionalization, which will be explored in this guide, involve leveraging the powerful activating effect of the nitro group.

Electronic Properties and Reactivity Analysis

The reactivity of the pyridine ring in compound I is a nuanced interplay between its electron-deficient nature and the electronic effects of its substituents. The nitrogen heteroatom itself makes the pyridine ring less reactive towards electrophiles than benzene.[3] The potent electron-withdrawing nitro group at the 5-position further depletes electron density from the ring, rendering electrophilic aromatic substitution (SEAr) extremely difficult under standard conditions.

Conversely, this electron deficiency is precisely what enables Nucleophilic Aromatic Substitution (SNAr) . Nucleophilic attack is favored at the positions ortho and para to the electron-withdrawing group because the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative oxygen atoms of the nitro group.[3][4] In compound I , the hydroxyl groups are at positions 2 and 4, which are para and ortho, respectively, to the C5-nitro group, making them potential sites for displacement if converted to suitable leaving groups.

The most valuable functionalization strategies for this compound are therefore centered on three core transformations:

  • Reduction of the Nitro Group: Converting the nitro group to an amine is a foundational step, opening up a vast array of subsequent reactions (e.g., amide coupling, diazotization, reductive amination).

  • Nucleophilic Aromatic Substitution (SNAr): Displacing the hydroxyl groups (after activation) with various nucleophiles.

  • Metal-Catalyzed Cross-Coupling: Using the hydroxyl groups as handles for modern C-C and C-heteroatom bond-forming reactions.

The following diagram outlines a strategic workflow for approaching the functionalization of this scaffold.

G cluster_0 Core Scaffold cluster_1 Primary Transformations cluster_2 Secondary Functionalization Pathways Start This compound (I) Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction OH_Activation Hydroxyl Group Activation (e.g., to -OTf, -Cl) Start->OH_Activation Amine_Chem Amine Derivatization (Amides, Sulfonamides, etc.) Nitro_Reduction->Amine_Chem Yields Versatile Amino Intermediate SNAr SNAr (Amines, Alkoxides, Thiolates) OH_Activation->SNAr Generates Electrophilic Site for Substitution Cross_Coupling Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) OH_Activation->Cross_Coupling Creates Handle for Catalytic Cycles Final_Compounds Final_Compounds Amine_Chem->Final_Compounds Diverse Analogs SNAr->Final_Compounds Cross_Coupling->Final_Compounds

Caption: Strategic workflow for the functionalization of this compound.

Key Experimental Protocols

Protocol 1: Reduction of the Nitro Group to Synthesize 5-Amino-6-methylpyridine-2,4-diol (II)

The transformation of the nitro group into an amine is one of the most synthetically valuable reactions for nitropyridines, creating a versatile precursor for further elaboration.[1][2] Catalytic hydrogenation is a clean and efficient method, but chemoselective chemical reduction using metals in acidic media is also highly effective and can be more tolerant of other functional groups.

Rationale for Method Selection: Catalytic hydrogenation with Palladium on carbon (Pd/C) is a high-yielding method for both aromatic and aliphatic nitro group reductions.[5] However, for substrates where dehalogenation could be a concern (if halides are present), reagents like iron powder in acetic acid or tin(II) chloride provide excellent alternatives.[5][6] We will detail the iron-based reduction due to its cost-effectiveness and functional group tolerance.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (I ) (1.0 eq.).

  • Solvent and Reagent Addition: Add a suitable solvent such as glacial acetic acid or a mixture of ethanol and water (e.g., 5:1 v/v). To this suspension, add iron powder (Fe, ~5.0 eq.) portion-wise. The addition may be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the excess iron powder and iron salts. Wash the filter cake thoroughly with the reaction solvent (e.g., ethanol or ethyl acetate).

    • Carefully neutralize the filtrate by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is basic (pH > 8).

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure to yield the crude 5-Amino-6-methylpyridine-2,4-diol (II ), which can be purified further by column chromatography or recrystallization if necessary.

Reagent/ParameterConditionPurpose
Reducing Agent Iron Powder (Fe)Electron source for the reduction of the nitro group.
Solvent Acetic Acid or EtOH/H₂OProvides a protic medium necessary for the reduction mechanism.
Temperature 80-100 °C (Reflux)Increases reaction rate.
Work-up Filtration through Celite®Removes insoluble iron residues.
Neutralization Sat. aq. NaHCO₃Quenches the acid and facilitates extraction of the amine product.
Protocol 2: Activation of Hydroxyl Groups for Substitution and Coupling Reactions

To utilize the 2- and 4-hydroxyl groups as sites for SNAr or cross-coupling, they must first be converted into better leaving groups. Common strategies include conversion to halides (e.g., using POCl₃) or sulfonates (e.g., triflates using Tf₂O or TfCl). The formation of a triflate is particularly advantageous for subsequent metal-catalyzed cross-coupling reactions.

Rationale for Method Selection: Trifluoromethanesulfonates (triflates, -OTf) are among the best leaving groups in organic chemistry. Their conversion from hydroxyl groups is typically high-yielding and provides a substrate that is highly reactive in palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Detailed Step-by-Step Protocol (Conversion to Bis-Triflate III):

  • Reaction Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (I ) (1.0 eq.) and dissolve it in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as pyridine or 2,6-lutidine (2.5 eq.).

  • Reagent Addition: Add triflic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) (2.2 eq.) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation:

    • Carefully quench the reaction by adding cold water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with DCM or ethyl acetate (3 x volumes).

    • Combine the organic layers, wash sequentially with 1M HCl (to remove the base), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude 6-Methyl-5-nitropyridine-2,4-diyl bis(trifluoromethanesulfonate) (III ) by flash column chromatography on silica gel.

Protocol 3: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

With the activated bis-triflate III in hand, a wide range of C-C bonds can be formed. The Suzuki-Miyaura coupling is a robust and widely used method for coupling aryl or vinyl boronic acids/esters with aryl halides or triflates.[7]

Rationale for Method Selection: The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners. This makes it an ideal choice for generating a library of derivatives from intermediate III .

G cluster_cat Catalytic Cycle OA Oxidative Addition PdII_ArX Ar-Pd(II)Ln(X) OA->PdII_ArX TM Transmetalation PdII_ArR Ar-Pd(II)Ln(R) TM->PdII_ArR RE Reductive Elimination Pd0 Pd(0)Ln RE->Pd0 Ar-R Pd0->OA Ar-X PdII_ArX->TM R-B(OR)2 PdII_ArR->RE

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.[8]

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a microwave vial or Schlenk tube, combine the bis-triflate III (1.0 eq.), the desired arylboronic acid (2.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a ligand like SPhos (0.04 eq.).

  • Reagent and Solvent Addition: Add a base, typically an aqueous solution of Na₂CO₃ (2M, 3.0 eq.) or solid K₃PO₄ (3.0 eq.). Add a solvent system, commonly a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water (e.g., 4:1 v/v).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 100-150 °C for 15-60 minutes). Monitor for completion by LC-MS.

  • Work-up and Isolation:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the desired coupled product.

Summary and Future Perspectives

The this compound scaffold is a highly adaptable platform for synthetic chemistry. The strong activating properties of the nitro group enable facile functionalization through pathways that are otherwise challenging in pyridine chemistry. The protocols outlined in this guide for nitro group reduction and hydroxyl group activation followed by cross-coupling provide reliable and versatile methods for generating novel derivatives.

Future work can expand upon these core reactions. For instance, the amino-intermediate II can be used in Buchwald-Hartwig aminations or as a directing group for C-H activation. The bis-triflate III is also a substrate for other cross-coupling reactions such as Sonogashira (alkyne coupling) and Buchwald-Hartwig (C-N and C-O bond formation). The strategic application of these methods will undoubtedly accelerate the discovery of new chemical entities in drug development and materials science.

References

  • All Cockcroft. (2019). nucleophilic aromatic substitutions. YouTube. Available from: [Link]

  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • OChemTutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available from: [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Available from: [Link]

  • MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. MDPI. Available from: [Link]

  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]

  • Organic Chemistry Explained. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. Available from: [Link]

  • ResearchGate. (2010). On direct iron-catalyzed cross-coupling reactions. ResearchGate. Available from: [Link]

  • National Institutes of Health. (n.d.). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available from: [Link]

  • MDPI. (2023). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. Available from: [Link]

  • PubMed. (1990). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. Available from: [Link]

  • MDPI. (n.d.). Special Issue : Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. Available from: [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

  • Google Patents. (n.d.). US2631167A - Method of reducing nitro compounds. Google Patents.

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The Strategic Role of 6-Methyl-5-nitropyridine-2,4-diol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of building blocks available to medicinal chemists, 6-Methyl-5-nitropyridine-2,4-diol, also known as 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one, has emerged as a versatile and highly valuable scaffold. Its unique electronic and structural features provide a robust platform for the generation of diverse molecular architectures, particularly in the development of antiviral and kinase inhibitors. This guide provides an in-depth exploration of the synthesis, properties, and applications of this key intermediate, complete with detailed protocols and expert insights to empower researchers in their drug development endeavors.

Introduction: Why this compound?

The utility of this compound as a chemical intermediate stems from the synergistic interplay of its functional groups. The pyridinone core is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions.[1] The diol functionality, existing in tautomeric equilibrium with the keto-enol form, offers multiple sites for chemical modification. The strategically placed nitro group and methyl group further refine the molecule's reactivity and physicochemical properties.

The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, a cornerstone of many synthetic strategies. Furthermore, the nitro group can be readily reduced to an amine, providing a key functional handle for amide bond formation, sulfonylation, or the introduction of other pharmacophoric elements. This inherent reactivity profile makes this compound an ideal starting point for constructing complex heterocyclic systems with therapeutic potential.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for ensuring the quality and reproducibility of experimental results.

PropertyValueSource
CAS Number 344749-44-6[2]
Molecular Formula C₆H₆N₂O₄[2]
Molecular Weight 170.12 g/mol [2]
Appearance Solid[2]
Purity Typically ≥98%[2]

Spectroscopic Characterization (of the precursor, 4-hydroxy-6-methylpyridin-2(1H)-one):

  • ¹H NMR (CDCl₃): δ 10.99 (s, NH-1), 10.40 (s, OH), 5.59 (s, H-3), 5.34 (s, H-5), 2.07 (s, 3H, CH₃—C-6)

  • ¹³C NMR (CDCl₃): δ 167.6, 164.8, 145.9, 98.2, 95.7, 18.5

  • IR (cm⁻¹): 3296, 3094, 2891, 1640

  • MS m/e (int. rel): [M]⁺ 125 (100), 97 (16)

Synthesis Protocols

The synthesis of this compound is typically achieved in a two-step process, starting from a readily available precursor. The following protocols provide a detailed methodology for the synthesis of the precursor and its subsequent nitration.

Protocol 1: Synthesis of the Precursor, 4-hydroxy-6-methylpyridin-2(1H)-one

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis of the key precursor.[3]

Workflow for the Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Isolation A Ethyl 4-hydroxy-6-methyl-2-oxo- 1,2-dihydropyridine-3-carboxylate C Reflux for 72h A->C B 1 N Hydrochloric Acid B->C D Precipitation of white solid C->D Cooling E Filtration D->E F Drying E->F G 4-hydroxy-6-methylpyridin-2(1H)-one F->G Yield: ~99%

Caption: Synthesis of the precursor, 4-hydroxy-6-methylpyridin-2(1H)-one.

Materials:

  • Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (0.05 mol)

  • 1 N Hydrochloric acid (350 ml)

  • 500 ml round bottom flask

  • Magnetic stirrer and heating mantle

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • To a 500 ml round bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (10.0 g, 0.05 mol).

  • Add 350 ml of 1 N hydrochloric acid to the flask.

  • Heat the mixture to reflux and maintain stirring for 72 hours.

  • After 72 hours, allow the reaction mixture to cool to room temperature. A white solid will precipitate.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield 4-hydroxy-6-methylpyridin-2(1H)-one. (Expected yield: ~6.2 g, 99%).[3]

Expert Insight: The extended reflux time is crucial for the complete hydrolysis of the ester and subsequent decarboxylation. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to ensure the disappearance of the starting material.

Protocol 2: Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one

This protocol is based on general methods for the nitration of pyridone and pyrimidine systems.[4][5] The hydroxyl groups on the pyridinone ring are activating, directing the electrophilic nitration to the 3 or 5-position.

Workflow for the Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one:

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Nitration cluster_2 Step 3: Work-up A 4-hydroxy-6-methylpyridin-2(1H)-one C Cool to 0-5 °C A->C B Concentrated Sulfuric Acid B->C E Slow addition at 0-5 °C C->E D Fuming Nitric Acid D->E F Pour onto ice E->F Reaction monitoring by TLC G Neutralization (e.g., with NaHCO₃) F->G H Filtration and Drying G->H I This compound H->I Purification (Recrystallization)

Caption: Nitration of 4-hydroxy-6-methylpyridin-2(1H)-one.

Materials:

  • 4-hydroxy-6-methylpyridin-2(1H)-one

  • Concentrated sulfuric acid (95-98%)

  • Fuming nitric acid

  • Ice

  • Sodium bicarbonate (or other suitable base for neutralization)

  • Reaction vessel with cooling capabilities (ice bath)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Carefully dissolve 4-hydroxy-6-methylpyridin-2(1H)-one in concentrated sulfuric acid in a reaction vessel, while cooling in an ice bath to maintain a low temperature.

  • Once the dissolution is complete and the solution is cooled to 0-5 °C, slowly add fuming nitric acid dropwise, ensuring the temperature does not rise significantly.

  • Stir the reaction mixture at a low temperature for a specified period (to be optimized, but typically 1-3 hours), monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate, until the product precipitates.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Trustworthiness and Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC. The melting point of the final product should also be determined and compared to literature values.

Application in Drug Discovery: A Gateway to Bioactive Molecules

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active compounds. The pyridinone scaffold is a key component in many non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV.[3][6] The introduction of a nitro group at the 5-position provides a crucial handle for further chemical elaboration to enhance antiviral potency and to modulate the pharmacokinetic profile of the resulting molecules.

Logical Relationship of this compound in Drug Synthesis:

G A This compound B Reduction of Nitro Group A->B D Functionalization of Hydroxyl Groups (e.g., Etherification, Halogenation) A->D C 5-Amino-6-methylpyridine-2,4-diol B->C F Coupling Reactions (e.g., Amide, Sulfonamide formation) C->F E Diverse Pyridinone Derivatives D->E G Biologically Active Molecules (e.g., Antivirals, Kinase Inhibitors) E->G F->G

Caption: Synthetic pathways from this compound.

While a direct synthesis of a marketed drug from this specific intermediate is not prominently documented in publicly available literature, its precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, is explicitly mentioned as an intermediate in the synthesis of second-generation pyridinone-based HIV reverse transcriptase inhibitors.[3] The nitration to this compound is a logical and enabling step to introduce a versatile functional group for further derivatization in the development of these and other therapeutic agents. The resulting 5-amino derivative, for instance, can be a crucial building block in the synthesis of kinase inhibitors, where an amino-heterocycle is a common pharmacophore.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in chemical synthesis. Its straightforward preparation from readily available starting materials, combined with its versatile reactivity, makes it an invaluable tool for medicinal chemists. The protocols and insights provided herein are intended to facilitate its use in the laboratory, empowering researchers to explore new chemical space and to accelerate the discovery of novel therapeutics. As the demand for more effective and targeted drugs continues to grow, the importance of well-characterized and strategically functionalized intermediates like this compound will undoubtedly increase, paving the way for the next generation of life-saving medicines.

References

  • Synthesis of HIV-1 Reverse Transcriptase Inhibitors. (n.d.). Student Science. Retrieved from [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). Molecules, 27(15), 4935. [Link]

  • 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations. (2016). Journal of Medicinal Chemistry, 59(6), 2648–2659. [Link]

  • 4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1534. [Link]

  • Synthesis and anti-HIV activity evaluation of 1-[(alkenyl or alkynyl or alkyloxy)methyl]-5-alkyl-6-(1-naphthoyl)-2,4-pyrimidinediones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. (2007). Bioorganic & Medicinal Chemistry, 15(23), 7357-7366. [Link]

  • Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. (2010).
  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. (2021). Journal of Medicinal Chemistry, 64(13), 9332–9346. [Link]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). International Journal of Molecular Sciences, 24(11), 9314. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2001). ARKIVOC, 2001(5), 14-20. [Link]

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. (2001). Russian Journal of Organic Chemistry, 37(5), 729-733. [Link]

  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. (2001). ARKIVOC, 2(5), 14-20. [Link]

  • 3-methyl-4-nitropyridine-1-oxide. (n.d.). Organic Syntheses. [Link]

  • Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one. (2021).
  • 2-Hydroxy-6-methyl-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

  • Supplementary Information for "Discovery of Potent, Selective, and Orally Bioavailable Hydroxamic Acid Inhibitors of Histone Deacetylase 6". (n.d.). The Royal Society of Chemistry. [Link]

  • 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound. (2016).
  • Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. (2014). Chemistry of Heterocyclic Compounds, 50, 836-845. [Link]

  • Synthesis of 4-, 5-, and 6-methyl-2,2'-bipyridinyls. (1985). The Journal of Organic Chemistry, 50(25), 5030-5034. [Link]

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Application Notes and Protocols for 6-Methyl-5-nitropyridine-2,4-diol in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Unveiling the Potential of a Nitropyridine Diol

6-Methyl-5-nitropyridine-2,4-diol is a member of the nitropyridine class of heterocyclic organic compounds.[1][2] The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its ability to interact with a wide range of biological targets.[3] The presence of a nitro group, being strongly electron-withdrawing, significantly influences the chemical reactivity of the pyridine ring, making nitropyridines valuable as synthetic intermediates and as biologically active molecules themselves.[1] Nitropyridine derivatives have been investigated for a variety of biological activities, including as inhibitors of key cellular enzymes and as potential therapeutic agents.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of this compound in cell-based assays. While specific biological data for this particular compound is limited, this guide will draw upon the known activities of the broader nitropyridine class to propose a robust framework for its initial investigation.

Chemical Properties and Handling

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₆H₆N₂O₄[2]
Molecular Weight 170.12 g/mol [2]
Appearance Solid[2]
Synonyms 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[2]
CAS Number 344749-44-6[2]

For laboratory use, this compound should be handled with standard safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. It is recommended to prepare stock solutions in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and store them at -20°C or -80°C for long-term use.

Hypothesized Biological Activity and Mechanism of Action

While the specific cellular targets of this compound have not been fully elucidated, the broader class of nitropyridine derivatives has been shown to exhibit a range of biological effects, including:

  • Enzyme Inhibition: Various nitropyridine derivatives have been identified as inhibitors of critical cellular kinases such as Janus kinase 2 (JAK2), glycogen synthase kinase-3 (GSK3), and DNA-dependent protein kinase.[3][4]

  • Anticancer Activity: Several nitropyridine-containing compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.[4][5][6]

  • Antimicrobial and Antimalarial Properties: The nitropyridine scaffold is also found in molecules with activity against microbial and parasitic pathogens.[3][4]

Based on this information, a plausible hypothesis is that this compound may exert cytotoxic effects on cancer cells through the inhibition of one or more protein kinases involved in cell proliferation and survival pathways. Inhibition of such a kinase could disrupt downstream signaling, leading to cell cycle arrest and apoptosis.

G Hypothetical Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase Target Kinase (e.g., JAK2, GSK3) Receptor->Kinase Activates Compound This compound Compound->Kinase Inhibits Downstream_Effector Downstream Effector Proteins Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factors Downstream_Effector->Transcription_Factor Activates Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factor->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription_Factor->Apoptosis

Caption: Hypothetical mechanism of action for this compound.

Protocol: Assessing Cytotoxicity using the MTT Assay

This protocol describes a general method for evaluating the cytotoxic effects of this compound on a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.

Materials
  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Experimental Workflow

G MTT Assay Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Treat_Compound 3. Treat cells with serial dilutions of the compound Incubate_24h->Treat_Compound Incubate_48_72h 4. Incubate for 48-72 hours Treat_Compound->Incubate_48_72h Add_MTT 5. Add MTT reagent to each well Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours Add_MTT->Incubate_4h Solubilize 7. Add solubilization solution Incubate_4h->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 9. Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% (v/v).

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • After the 4-hour incubation, add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Incubate the plate for an additional 1-2 hours at room temperature in the dark to ensure complete solubilization.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Cell Viability:

    • The percentage of cell viability can be calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine the IC₅₀ Value:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Troubleshooting

IssuePossible CauseSolution
High background in blank wells Contamination of reagents or plateUse sterile techniques and fresh reagents.
Low signal in control wells Low cell number or poor cell healthOptimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase.
Inconsistent results between replicates Pipetting errors or uneven cell distributionEnsure accurate pipetting and proper mixing of cell suspension before seeding.
Precipitation of the compound in the medium Poor solubility of the compoundPrepare fresh dilutions and ensure the final DMSO concentration is low. Consider using a different solvent if necessary.

Conclusion

While specific biological data for this compound is not yet widely available, its chemical structure as a nitropyridine diol suggests it is a promising candidate for investigation in various cell-based assays. The protocols and information provided in this application note offer a solid foundation for researchers to begin exploring the potential biological activities of this compound, particularly in the context of cancer research. As with any novel compound, careful optimization of experimental conditions will be crucial for obtaining reliable and reproducible results.

References

  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(9), 2993. [Link]

  • Aksenov, A. V., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Ali, I., et al. (2023). Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. Scientific Reports, 13(1), 5293. [Link]

  • Wang, Y., et al. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 14, 1185688. [Link]

Sources

Application Notes and Protocols: Development of Novel Fluorophores from 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Fluorogenic Potential of a Versatile Pyridine Scaffold

The pyridine nucleus is a cornerstone in the design of functional molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. Its inherent electronic properties and the ability to undergo a variety of chemical transformations make it an attractive scaffold for the development of fluorescent probes.[1][2] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the development of novel fluorescent probes derived from the readily available starting material, 6-Methyl-5-nitropyridine-2,4-diol.

The presence of hydroxyl and nitro functionalities on the pyridine ring of this compound offers a unique opportunity for strategic chemical modifications. The hydroxyl groups can be functionalized to modulate the spectroscopic properties of the molecule, while the nitro group, a strong electron-withdrawing group, can be transformed to an electron-donating amino group, a common strategy in fluorophore design to enhance quantum yield.[3][4][5]

This guide will detail a proposed synthetic pathway, provide step-by-step experimental protocols, and discuss potential applications of the resulting fluorescent probes in cellular imaging. The methodologies are designed to be robust and adaptable, providing a solid foundation for the development of a new class of pyridine-based fluorophores.

Synthetic Strategy: A Two-Step Approach to a Novel Fluorophore

The development of a fluorescent probe from this compound can be strategically achieved in two key steps:

  • Functionalization of the Diol Moiety: The two hydroxyl groups will be alkylated via a Williamson ether synthesis. This reaction introduces substituents that can extend the π-conjugated system, a critical factor in creating a fluorescent molecule. For this protocol, we will use benzyl bromide as the alkylating agent to introduce aromatic rings.

  • Reduction of the Nitro Group: The nitro group, which typically quenches fluorescence, will be reduced to an amino group. This transformation is expected to "switch on" the fluorescence of the molecule by converting the electron-withdrawing nitro group into an electron-donating amino group, a common feature in many organic fluorophores.

This two-step approach is illustrated in the workflow diagram below.

Synthetic Workflow start This compound step1 Step 1: Williamson Ether Synthesis (Functionalization of Diol) start->step1 intermediate Intermediate: 2,4-Dibenzyloxy-6-methyl-5-nitropyridine step1->intermediate step2 Step 2: Nitro Group Reduction intermediate->step2 product Final Product: 5-Amino-2,4-dibenzyloxy-6-methylpyridine (Fluorescent Probe) step2->product

Caption: A two-step synthetic workflow for the development of a fluorescent probe from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dibenzyloxy-6-methyl-5-nitropyridine (Intermediate)

This protocol details the functionalization of the diol groups of the starting material using a Williamson ether synthesis.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to ensure the formation of the dipotassium salt.

  • Add benzyl bromide (2.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain the pure 2,4-Dibenzyloxy-6-methyl-5-nitropyridine.

Protocol 2: Synthesis of 5-Amino-2,4-dibenzyloxy-6-methylpyridine (Fluorescent Probe)

This protocol describes the reduction of the nitro group of the intermediate to an amino group to yield the final fluorescent probe.

Materials:

  • 2,4-Dibenzyloxy-6-methyl-5-nitropyridine

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Celite® pad for filtration

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 2,4-Dibenzyloxy-6-methyl-5-nitropyridine (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.) to the suspension.

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and filter it through a Celite® pad to remove the iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add dichloromethane to extract the product.

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 5-Amino-2,4-dibenzyloxy-6-methylpyridine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization and Expected Properties

The synthesized fluorescent probe is expected to exhibit distinct photophysical properties. The introduction of the amino group should result in a significant increase in fluorescence quantum yield compared to the nitro-substituted intermediate.

ParameterExpected Value
Excitation Maximum (λ_ex) ~350 - 400 nm
Emission Maximum (λ_em) ~450 - 500 nm (Blue-Green)
Quantum Yield (Φ_F) > 0.1
Molar Extinction Coefficient (ε) > 10,000 M⁻¹cm⁻¹

Note: These are predicted values and should be experimentally determined.

Application Protocol: Cellular Imaging

The synthesized aminopyridine-based fluorophore can be utilized as a fluorescent probe for cellular imaging, potentially localizing in specific cellular compartments based on its physicochemical properties.

Materials:

  • 5-Amino-2,4-dibenzyloxy-6-methylpyridine (stock solution in DMSO)

  • Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Formaldehyde (for fixation, optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate the cells on glass-bottom dishes and culture them to the desired confluency.

  • Probe Loading: Prepare a working solution of the fluorescent probe in cell culture medium (final concentration typically in the range of 1-10 µM). Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the probe for 15-60 minutes at 37 °C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or cell culture medium to the cells and image them using a fluorescence microscope. Use an excitation wavelength around the determined λ_ex and collect the emission at the λ_em.

  • (Optional) Fixation: For fixed-cell imaging, after washing, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature. Wash the cells again with PBS before imaging.

Hypothetical Application in a Signaling Pathway

The developed probe, with further functionalization, could be designed to target specific cellular events. For instance, by attaching a reactive group, it could potentially be used to label proteins modified by oxidative stress.

Signaling Pathway ROS Reactive Oxygen Species (ROS) Protein Cellular Protein ROS->Protein Oxidative Stress ModifiedProtein Oxidatively Modified Protein Protein->ModifiedProtein LabeledProtein Fluorescently Labeled Protein ModifiedProtein->LabeledProtein Covalent Labeling Probe Functionalized Fluorescent Probe Probe->LabeledProtein Microscopy Fluorescence Microscopy LabeledProtein->Microscopy Visualization

Caption: A hypothetical pathway illustrating the use of a functionalized probe to detect oxidatively modified proteins.

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and application of a novel class of fluorescent probes derived from this compound. The described protocols are based on well-established chemical transformations and offer a starting point for the development of probes with tailored properties.[6][7][8][9]

Future work could involve the synthesis of a library of derivatives by varying the alkylating agent in the Williamson ether synthesis to tune the photophysical properties. Furthermore, the amino group of the final product serves as a versatile handle for conjugation to biomolecules or targeting moieties, enabling the development of highly specific probes for a wide range of biological applications. The exploration of these derivatives will undoubtedly contribute to the expanding toolkit of fluorescent probes available to the scientific community.

References

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • Nakai, J., et al. (2022). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 27(23), 8206. [Link]

  • Rusinov, V. L., et al. (2025). Selective reduction of the nitro group in 2‐amino‐3,5‐dintropyridines... ResearchGate. [Link]

  • Movassaghi, M., & Hill, M. D. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(23), 12913-12923. [Link]

  • Darchen, A., & Moinet, C. (1976). Reversible Two -electron Cathodic Reduction of Nitropyridines. J. Chem. Soc., Chem. Commun., (13), 487-488. [Link]

  • Hart, E. H., & Scriven, E. F. V. (2025). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1596. [Link]

  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC. [Link]

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  • Pyridines. (n.d.).
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  • Rusinov, G. L., et al. (n.d.). The reduction of vic-substituted 3-nitropyridines with. ResearchGate. [Link]

  • Org Prep Daily. (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]

  • van der Plas, H. C., & Charushin, V. N. (1987). and 1,4-Cyclo adducts as intermediates in the pyrimidine to pyridine ring transformation of 5-nitropyrimidines by .alpha.-phenylacetamidines. The Journal of Organic Chemistry, 52(17), 3848-3852. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyridines.
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  • Goti, G., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 36-43. [Link]

  • Kaczanowska, K., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 183-188. [Link]

  • Yousuf, M., et al. (2017). A regioselective etherification of pyridoxine via an ortho-pyridinone methide intermediate. Tetrahedron Letters, 58(23), 2258-2260. [Link]

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  • Langer, P., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 43. [Link]

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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using a 6-Methyl-5-nitropyridine-2,4-diol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Pyridine Scaffolds in Kinase Inhibition

The pyridine nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including significant potential as anticancer agents by targeting key cellular signaling pathways.[3][4][5] Kinases, a family of enzymes that regulate a vast array of cellular processes, are critical targets in oncology. The development of small molecule kinase inhibitors has revolutionized cancer therapy. Nitropyridine derivatives, in particular, serve as versatile precursors in the synthesis of bioactive molecules, making them attractive starting points for drug discovery campaigns.[2]

This application note details a robust, high-throughput screening (HTS) assay designed to identify novel kinase inhibitors based on the 6-methyl-5-nitropyridine-2,4-diol scaffold. We present a hypothetical framework for a biochemical assay, adaptable to various kinases, and provide a comprehensive protocol for assay development, validation, and execution in a 384-well format.

Physicochemical Properties of this compound

A thorough understanding of the lead compound's properties is fundamental to assay design.

PropertyValueSource
Molecular Formula C₆H₆N₂O₄[6]
Molecular Weight 170.12 g/mol [6]
Synonyms 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[6]
Appearance Solid[6]
Purity Typically ≥98%[6]

Assay Principle: A Generic Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based biochemical assay to measure the inhibition of a hypothetical cancer-related kinase, "Kinase-X". The assay quantifies the amount of ATP remaining after the kinase reaction. A lower fluorescence signal indicates higher kinase activity (more ATP consumed), while a higher fluorescence signal indicates inhibition of the kinase (less ATP consumed). This format is highly amenable to HTS.

Experimental Workflow Overview

The overall HTS workflow is designed for efficiency and robustness, progressing from assay development to a full-scale screening campaign.

HTS_Workflow cluster_0 Phase 1: Assay Development & Miniaturization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: High-Throughput Screening cluster_3 Phase 4: Hit Confirmation & Follow-up Dev Assay Development (96-well) Mini Miniaturization to 384-well Dev->Mini Optimization DryRun Dry Run (Controls Only) Mini->DryRun Pilot Pilot Screen (~2,000 Compounds) DryRun->Pilot Z' > 0.5 HTS Full Library Screen Pilot->HTS Z' & Z > 0.5 Data Data Analysis & Hit Selection HTS->Data Confirm Hit Confirmation & Dose-Response Data->Confirm SAR Preliminary SAR Analysis Confirm->SAR

Caption: High-throughput screening workflow from assay development to hit confirmation.

Detailed Protocols

PART 1: Assay Development and Miniaturization

The initial phase involves developing the assay in a 96-well format and then miniaturizing it to a 384-well format suitable for HTS.[7]

1.1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer for Kinase-X (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Kinase-X Solution: Dilute the kinase enzyme to the desired concentration in kinase buffer. The optimal concentration should be determined experimentally to yield a robust signal window.

  • Substrate/ATP Solution: Prepare a solution containing the peptide substrate and ATP at their respective Kₘ values in the kinase buffer.

  • Detection Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions (e.g., a luciferase/luciferin-based system).

  • Test Compounds: Dissolve this compound and other library compounds in 100% DMSO to create a 10 mM stock solution. For the assay, create intermediate dilutions in kinase buffer. A typical final concentration for a primary screen is 10 µM in 0.1% DMSO.[7]

1.2. Assay Miniaturization to 384-Well Format:

  • Add 5 µL of Kinase-X solution to each well of a 384-well plate.

  • Using an automated liquid handler, transfer 50 nL of test compound from the compound plate to the assay plate.

  • Add 5 µL of the Substrate/ATP solution to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of the ATP detection reagent to each well.

  • Incubate for an additional 10 minutes at room temperature to stabilize the signal.

  • Read the luminescence on a compatible plate reader.

PART 2: Assay Validation

Rigorous validation is crucial to ensure the reliability of the HTS data.[8] The Z'-factor is a key statistical parameter used to evaluate the quality of an HTS assay.[7]

2.1. Dry Run (Controls Only):

  • Prepare a 384-well plate with alternating columns of negative controls (DMSO only) and positive controls (a known inhibitor of Kinase-X or a high concentration of a non-specific inhibitor like staurosporine).

  • Run the assay as described in section 1.2.

  • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

  • An assay is considered robust and suitable for HTS when the Z'-factor is consistently greater than 0.5.[7]

2.2. Pilot Screen:

  • Screen a small, diverse subset of the compound library (e.g., 2,000 compounds).[7]

  • Include appropriate positive and negative controls on each plate.

  • Analyze the data to ensure the Z' and Z-factors are consistently above 0.5 and that the hit rate is acceptable (typically 1-3%).

Data Analysis and Hit Identification

The process of identifying true hits from the primary screen data requires careful analysis and follow-up.

Data_Analysis_Flow cluster_0 Primary Screen Data cluster_1 Hit Selection cluster_2 Hit Confirmation RawData Raw Luminescence Data Normalization Normalization to Controls RawData->Normalization ZScore Z-Score Calculation Normalization->ZScore Hit_Threshold Hit Threshold (e.g., Z-Score > 3) ZScore->Hit_Threshold Cherry_Picking Cherry-Picking of Hits Hit_Threshold->Cherry_Picking Dose_Response 11-point Dose-Response Curve Cherry_Picking->Dose_Response IC50 IC50 Determination Dose_Response->IC50 Orthogonal_Assay Orthogonal Assay Validation IC50->Orthogonal_Assay

Caption: Workflow for data analysis and hit confirmation in HTS.

Expected Results and Interpretation

The primary HTS will generate a large dataset that requires careful statistical analysis.

ParameterAcceptable ValueRationale
Z'-Factor > 0.5Indicates a large separation between the means of the positive and negative controls with low data variability, signifying a robust assay.[7][9]
Signal-to-Background (S/B) > 3A sufficient dynamic range to distinguish hits from noise.[9]
Coefficient of Variation (%CV) < 20%Demonstrates good reproducibility of the assay within and between plates.[9]
Hit Rate 1-3%A manageable number of compounds for follow-up studies. An unusually high hit rate may indicate assay artifacts.

Compounds identified as "hits" in the primary screen (e.g., those exhibiting >50% inhibition or a Z-score > 3) should be re-tested in a dose-response format to determine their potency (IC₅₀). True hits should then be validated in an orthogonal assay (e.g., a different assay format) to rule out technology-specific artifacts. Preliminary structure-activity relationship (SAR) analysis can then be performed on confirmed hits containing the this compound scaffold to guide further medicinal chemistry efforts.[7]

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for utilizing the this compound scaffold in a high-throughput screening campaign for novel kinase inhibitors. The described protocols for assay development, validation, and execution are based on established HTS principles and are designed to be robust and reliable.[8][10][11] By following this guide, researchers can effectively screen large compound libraries to identify promising hit compounds for further development in oncology drug discovery.

References

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central. [Link]

  • High Throughput Screening Assays for Drug Discovery - BellBrook Labs. [Link]

  • HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC - NIH. [Link]

  • This compound - Chemicalbridge. [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed Central. [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. [Link]

  • High throughput screening (HTS). Biological screening. [Link]

  • Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed. [Link]

  • Quantitative high-throughput screening and secondary screening for... | Download Scientific Diagram - ResearchGate. [Link]

Sources

The Versatile Synthon: 6-Methyl-5-nitropyridine-2,4-diol in the Genesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry and drug development, the pyridine ring stands as a "privileged structure," a foundational motif present in a significant percentage of FDA-approved drugs. Its unique electronic properties and capacity for diverse functionalization make it an invaluable building block. Within the extensive family of pyridine derivatives, 6-Methyl-5-nitropyridine-2,4-diol emerges as a highly versatile and reactive synthon. The strategic placement of hydroxyl, methyl, and a nitro group—a precursor to a reactive amino functionality—on the pyridine core provides a rich platform for the synthesis of a variety of complex heterocyclic compounds, particularly fused pyrimidine systems like pyrimido[4,5-b]pyridines. These fused systems are of significant interest due to their diverse pharmacological activities.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of key intermediates and its subsequent transformation into advanced heterocyclic frameworks. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Section 1: Foundational Transformations of this compound

The synthetic utility of this compound is primarily unlocked through two key transformations: the reduction of the nitro group to a primary amine and the conversion of the hydroxyl groups to more reactive leaving groups, such as chlorides. These initial steps generate versatile intermediates that can be readily elaborated into more complex heterocyclic structures.

Catalytic Hydrogenation for the Synthesis of 5-Amino-6-methylpyridine-2,4-diol

The reduction of the nitro group to an amine is a pivotal step, as the resulting amino group is a key nucleophile for subsequent cyclization reactions. Catalytic hydrogenation is a clean and efficient method for this transformation.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitro groups. It offers a good balance of reactivity and selectivity, minimizing over-reduction of the pyridine ring.

  • Solvent: A protic solvent like ethanol is typically used to facilitate the reaction and dissolve the starting material.

  • Hydrogen Source: Gaseous hydrogen provides a clean and readily available reducing agent. The pressure can be adjusted to control the reaction rate.

Experimental Protocol: Synthesis of 5-Amino-6-methylpyridine-2,4-diol

  • Reaction Setup: In a hydrogenation vessel, suspend this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-6-methylpyridine-2,4-diol, which can be used in the next step without further purification or purified by recrystallization if necessary.

Data Presentation: Catalytic Hydrogenation

ParameterValue
Starting MaterialThis compound
Product5-Amino-6-methylpyridine-2,4-diol
Catalyst10% Pd/C
Hydrogen Pressure50 psi
SolventEthanol
TemperatureRoom Temperature
Typical Reaction Time2-6 hours
Yield>90% (crude)

Experimental Workflow: Catalytic Hydrogenation

G start Start setup Suspend this compound in Ethanol start->setup catalyst Add 10% Pd/C setup->catalyst hydrogenate Pressurize with H2 (50 psi) Stir at RT catalyst->hydrogenate monitor Monitor by TLC/LC-MS hydrogenate->monitor workup Vent H2, Purge with N2 monitor->workup Reaction Complete filter Filter through Celite workup->filter isolate Concentrate Filtrate filter->isolate product 5-Amino-6-methylpyridine-2,4-diol isolate->product end End product->end

Catalytic hydrogenation of this compound.
Chlorination of the Pyridine Ring: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyridine

Conversion of the hydroxyl groups to chloro groups significantly enhances the reactivity of the pyridine ring towards nucleophilic substitution, a key strategy for building fused heterocyclic systems. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

Causality of Experimental Choices:

  • Reagent: Phosphorus oxychloride serves as both the chlorinating agent and the solvent in many cases. It readily converts hydroxyl groups on heterocyclic rings to chlorides.

  • Temperature: The reaction typically requires heating to drive the chlorination to completion.

  • Work-up: Careful quenching of the excess POCl₃ with ice water is crucial due to the highly exothermic nature of the hydrolysis of POCl₃.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methyl-5-nitropyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Quenching: Carefully and slowly pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood. The product will precipitate as a solid.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Data Presentation: Chlorination Reaction

ParameterValue
Starting MaterialThis compound
Product2,4-Dichloro-6-methyl-5-nitropyridine
ReagentPhosphorus oxychloride (POCl₃)
TemperatureReflux (105-110 °C)
Typical Reaction Time3-5 hours
Yield80-90%

Experimental Workflow: Chlorination

G start Start setup Add this compound to excess POCl3 start->setup heat Reflux at 105-110 °C setup->heat monitor Monitor by TLC/LC-MS heat->monitor remove_poc Remove excess POCl3 under reduced pressure monitor->remove_poc Reaction Complete quench Quench on crushed ice remove_poc->quench filter Filter and wash with cold water quench->filter dry Dry under vacuum filter->dry product 2,4-Dichloro-6-methyl-5-nitropyridine dry->product end End product->end

Chlorination of this compound.

Section 2: Synthesis of Fused Heterocycles: Pyrimido[4,5-b]pyridines

With the key intermediates in hand, the synthesis of fused pyrimidine systems can be undertaken. The following protocol outlines the construction of a pyrimido[4,5-b]pyridine-2,4-dione, a scaffold of significant interest in medicinal chemistry. This is achieved through the reduction of the nitro group of the dichlorinated intermediate, followed by cyclization.

Synthesis of 5-Amino-2,4-dichloro-6-methylpyridine

This intermediate is prepared by the catalytic hydrogenation of 2,4-Dichloro-6-methyl-5-nitropyridine.

Experimental Protocol: Synthesis of 5-Amino-2,4-dichloro-6-methylpyridine

  • Reaction Setup: Dissolve 2,4-Dichloro-6-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalyst Addition: Add 10% Pd/C catalyst (5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Follow the work-up procedure described in Section 1.1 to obtain the crude 5-Amino-2,4-dichloro-6-methylpyridine.

Cyclization to form 7-Methyl-pyrimido[4,5-b]pyridine-2,4(1H,3H)-dione

The 5-amino-2,4-dichloropyridine derivative can be cyclized with various reagents to form the fused pyrimidine ring. A common method involves reaction with urea in a high-boiling solvent.

Causality of Experimental Choices:

  • Cyclizing Agent: Urea serves as a source of the C2 and N1 atoms of the pyrimidine ring.

  • Solvent: A high-boiling solvent like sulfolane or diphenyl ether is often used to achieve the high temperatures required for the cyclization and displacement of the chloro groups.

  • Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amino group on urea, followed by intramolecular cyclization and elimination of the chloro substituents.

Experimental Protocol: Synthesis of 7-Methyl-pyrimido[4,5-b]pyridine-2,4(1H,3H)-dione

  • Reaction Setup: In a high-temperature reaction vessel, combine 5-Amino-2,4-dichloro-6-methylpyridine (1.0 eq) and an excess of urea (2.0-3.0 eq) in a high-boiling solvent such as sulfolane.

  • Heating: Heat the reaction mixture to a high temperature (e.g., 180-200 °C) and maintain for several hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol or acetone) to remove impurities. The product can be further purified by recrystallization.

Overall Synthetic Scheme

G start This compound dichloro 2,4-Dichloro-6-methyl-5-nitropyridine start->dichloro POCl3, Reflux amino_dichloro 5-Amino-2,4-dichloro-6-methylpyridine dichloro->amino_dichloro H2, Pd/C final_product 7-Methyl-pyrimido[4,5-b]pyridine-2,4(1H,3H)-dione amino_dichloro->final_product Urea, High Temp.

Synthetic route to a pyrimido[4,5-b]pyridine derivative.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of functionalized pyridines and fused heterocyclic systems. The protocols outlined in this guide provide a robust foundation for researchers to explore the rich chemistry of this synthon. The strategic manipulation of its functional groups opens avenues for the creation of novel molecular architectures with potential applications in drug discovery and materials science. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates and scales.

References

The references for the specific protocols described are based on established and general synthetic methodologies in heterocyclic chemistry. For detailed procedures and characterization data, researchers are encouraged to consult primary literature sources for analogous transformations.

Application Notes and Protocols for the Analytical Determination of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the qualitative and quantitative determination of 6-Methyl-5-nitropyridine-2,4-diol, a heterocyclic compound of interest in pharmaceutical development and organic synthesis. Recognizing the limited availability of specific analytical protocols for this analyte, this document synthesizes established principles for the analysis of polar, nitro-substituted aromatic compounds to propose robust and reliable methods. Methodologies detailed herein include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quantification and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity analysis. Additionally, principles of UV-Vis Spectroscopy for preliminary characterization are discussed. Each protocol is presented with an in-depth explanation of the underlying scientific principles, empowering researchers to not only execute the methods but also to adapt and troubleshoot them effectively.

Introduction to this compound

This compound is a substituted pyridine derivative with a molecular formula of C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol .[1] Its structure, featuring hydrophilic diol functionalities and a polar nitro group, presents unique challenges for chromatographic separation and analysis. While specific applications are not widely documented, nitropyridines are a class of compounds with significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of bioactive molecules.[2][3][4][5] Accurate and precise analytical methods are therefore crucial for quality control during synthesis, for pharmacokinetic studies, and for ensuring the purity of starting materials in drug development pipelines.

This guide is intended for researchers, analytical scientists, and drug development professionals requiring validated methods for the detection and quantification of this compound in various matrices.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to the development of appropriate analytical strategies. The presence of two hydroxyl groups and a nitro group suggests high polarity and water solubility, which are key considerations for selecting chromatographic conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₆N₂O₄[1]
Molecular Weight170.12 g/mol [1]
AppearanceSolid[1]
InChI KeyCIUJVYFTEYYUBS-UHFFFAOYSA-N[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the routine quantification of chromophoric compounds like this compound. The pyridine ring and the nitro group are expected to exhibit strong UV absorbance.

Rationale for Method Development

The high polarity of the target analyte makes traditional reversed-phase chromatography on standard C18 columns challenging, as it may result in poor retention (eluting near the solvent front).[6] To overcome this, several strategies can be employed:

  • Polar-Embedded or Polar-Endcapped Columns: These columns possess stationary phases with embedded polar groups that enhance the retention of polar analytes through alternative interaction mechanisms.[7]

  • Aqueous Normal Phase (ANP) Chromatography: This technique uses a high percentage of organic solvent with a small amount of water, promoting retention of polar compounds on silica or polar-bonded stationary phases.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another effective technique for highly polar compounds, utilizing a polar stationary phase and a mobile phase with a high concentration of organic solvent.[7]

  • Porous Graphitic Carbon (PGC) Columns: PGC columns, like Hypercarb™, offer a unique retention mechanism based on the polarizability of the analyte and can be very effective for retaining highly polar compounds that are poorly retained on silica-based reversed-phase columns.[6]

For this application note, we will focus on a reversed-phase method using a polar-embedded column, as it offers a good balance of robustness and performance for moderately to highly polar compounds. The selection of a suitable UV detection wavelength is critical for achieving optimal sensitivity. Pyridine derivatives typically exhibit strong absorbance in the UV region, with maxima often observed between 200 nm and 280 nm.[8][9][10]

Proposed HPLC-UV Method

The following protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Table 2: HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Chromatographic Column Polar-embedded C18 (e.g., Ascentis RP-Amide, 150 x 4.6 mm, 5 µm)Enhances retention of the polar analyte.[11]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Elution Mode Isocratic or GradientStart with isocratic (e.g., 95% A, 5% B) and switch to a gradient if co-eluting peaks are present.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on sample concentration and sensitivity requirements.
Detection Wavelength 254 nmA common wavelength for aromatic and conjugated systems. A full UV scan of the analyte is recommended to determine the absorbance maximum for optimal sensitivity.[8][10]
Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • Perform serial dilutions to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System Equilibration Standard->HPLC Sample Sample Preparation Sample->HPLC Injection Inject Standards & Samples HPLC->Injection Detection UV Detection at 254 nm Injection->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification LCMS_Workflow cluster_prep Preparation & Tuning cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tuning Analyte Tuning (MS) MS1 Q1: Precursor Ion Selection Tuning->MS1 Standard Standard Preparation LC LC Separation Standard->LC Sample Sample Preparation Sample->LC ESI Electrospray Ionization LC->ESI ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Detection CID->MS2 Integration MRM Peak Integration MS2->Integration Quantification Quantification Integration->Quantification

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methyl-5-nitropyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis, while conceptually straightforward as an electrophilic aromatic substitution, presents several practical challenges that require careful control over reaction parameters. This document provides in-depth, field-proven insights to ensure a successful and reproducible outcome.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental problems.

Question 1: My final yield of this compound is significantly lower than expected. What are the most common causes?

Answer: Low yield is the most frequently encountered issue and can stem from several factors throughout the experimental workflow. The primary culprits are typically related to reaction conditions and the purity of the starting material.

Potential Causes & Solutions

Potential Cause Scientific Explanation Recommended Solution
Poor Quality Starting Material The starting material, 2,4-dihydroxy-6-methylpyridine, may contain impurities that can interfere with the nitration reaction or complicate purification.[1][2]Verify Purity: Confirm the purity of 2,4-dihydroxy-6-methylpyridine using NMR or HPLC before starting. If necessary, recrystallize the starting material.
Suboptimal Reaction Temperature The nitration of pyridinols is highly exothermic. If the temperature rises uncontrollably, it can lead to oxidative degradation of the pyridine ring by the strong nitric/sulfuric acid mixture, resulting in tar-like byproducts instead of the desired product.[3]Strict Temperature Control: Maintain the reaction temperature strictly between 0-5°C during the addition of the nitrating agent. Use an ice-salt bath and add the mixed acid dropwise with vigorous stirring.
Incorrect Stoichiometry of Nitrating Agent Insufficient nitrating agent (the electrophile, NO₂⁺) will lead to an incomplete reaction.[4] Conversely, a large excess can increase the risk of over-nitration or degradation.Optimize Reagent Ratio: Use a modest excess of nitric acid (e.g., 1.1-1.3 equivalents). Ensure the sulfuric acid is concentrated (95-98%) to effectively generate the nitronium ion (NO₂⁺).[5]
Inefficient Quenching and Isolation The product can be lost during the workup phase. Pouring the acidic reaction mixture into water is a critical step; if not done carefully, localized heating can degrade the product.Controlled Quenching: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring to dissipate the heat of neutralization effectively. Ensure the pH is carefully adjusted during workup to maximize product precipitation.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Verify Purity of 2,4-dihydroxy-6-methylpyridine start->check_sm check_temp Review Temperature Logs (Was it kept at 0-5°C?) check_sm->check_temp Purity OK sm_impure Recrystallize Starting Material check_sm->sm_impure Impure check_reagents Confirm Stoichiometry and Concentration of Acids check_temp->check_reagents Temp. OK temp_high Improve Cooling/ Slow Down Addition check_temp->temp_high Too High check_workup Evaluate Quenching and Isolation Procedure check_reagents->check_workup Reagents OK reagents_bad Use Fresh, High-Purity Acids and Re-calculate Stoichiometry check_reagents->reagents_bad Incorrect workup_bad Refine Quenching Protocol (Use More Ice, Slow Addition) check_workup->workup_bad Inefficient

Caption: Decision tree for troubleshooting low product yield.

Question 2: I am observing a dark, tar-like substance forming in my reaction mixture. What is it and how can I prevent it?

Answer: The formation of dark, insoluble tar is a classic sign of oxidative degradation. Strong nitrating mixtures are powerful oxidants, and electron-rich aromatic systems like dihydroxypyridines are particularly susceptible if the reaction is not carefully controlled.[3]

  • Causality: This occurs when the reaction temperature exceeds the optimal range (0-5°C), allowing the nitrating agent to oxidize the starting material or the product. The hydroxyl groups, which activate the ring for the desired nitration, also make it more vulnerable to oxidation.

  • Prevention:

    • Pre-cool the Substrate Solution: Before adding any nitrating agent, ensure your solution of 2,4-dihydroxy-6-methylpyridine in sulfuric acid is thoroughly cooled to 0°C.

    • Slow, Sub-surface Addition: Add the pre-cooled mixed acid (HNO₃/H₂SO₄) dropwise and ensure the point of addition is below the surface of the reaction mixture. This promotes rapid mixing and heat dissipation, preventing localized "hot spots."

    • Vigorous Stirring: Maintain efficient mechanical stirring throughout the addition to ensure uniform temperature distribution.

Question 3: My product is difficult to purify, and the NMR spectrum shows multiple sets of unexpected peaks. What are the likely impurities?

Answer: Impurities often arise from side reactions occurring in parallel to the main nitration. Given the reactive nature of the substrate and reagents, several byproducts are possible.

Common Impurities and Their Origins

Impurity Type Origin Identification & Removal
Isomeric Products Although the hydroxyl groups strongly direct the nitro group to the C5 position, minor nitration at the C3 position is possible.NMR/HPLC: Isomers will have distinct signals. Careful recrystallization from a suitable solvent system (e.g., ethanol/water) can often separate them.
Oxidation Byproducts As discussed, these are complex, often polymeric materials resulting from ring degradation.Appearance: Dark, tarry substances. Removal: These are often insoluble and can be partially removed by filtration. If they co-precipitate with the product, column chromatography may be necessary, though a cleaner reaction is the better solution.
Unreacted Starting Material Incomplete reaction due to insufficient nitrating agent, low temperature, or short reaction time.TLC/NMR: Easily identified by comparison with a standard. Removal: Can often be removed by washing the crude product with a solvent in which the starting material is more soluble than the product.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the nitration of 2,4-dihydroxy-6-methylpyridine?

The reaction proceeds via a classical electrophilic aromatic substitution (EAS) mechanism. The pyridine ring itself is electron-deficient, which typically makes nitration difficult.[6][7] However, the two hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups. They increase the electron density of the ring, making it susceptible to electrophilic attack.

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich pyridine ring attacks the nitronium ion. The hydroxyl groups at positions 2 and 4 direct the substitution primarily to the C5 position.

  • Rearomatization: The resulting intermediate (a sigma complex) loses a proton (H⁺) to a base (like HSO₄⁻) to restore the aromaticity of the ring, yielding the final product.

Reaction Mechanism Overview

G cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2 & 3: Electrophilic Attack & Rearomatization HNO3H2SO4 HNO3H2SO4 H2NO3+HSO4- H2NO3+HSO4- HNO3H2SO4->H2NO3+HSO4- H2NO3+ H2NO3+ NO2+ NO2+ H2NO3+->NO2+ -H2O Start 2,4-dihydroxy- 6-methylpyridine Sigma Sigma Complex (Intermediate) Start->Sigma + NO2+ Product 6-Methyl-5-nitro- pyridine-2,4-diol Sigma->Product - H+

Caption: Key stages of the electrophilic aromatic substitution.

Q2: What are the best practices for setting up and monitoring this reaction?

  • Glassware and Atmosphere: Use oven-dried glassware to prevent the introduction of water, which can dilute the sulfuric acid and reduce the efficiency of nitronium ion formation. While not strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can help prevent air oxidation.

  • Monitoring Progress: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., ethyl acetate/hexane with a small amount of acetic acid) to track the consumption of the starting material and the formation of the product.

  • Safety Precautions:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

    • The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent. Prepare it by adding nitric acid slowly to sulfuric acid in an ice bath. Never add sulfuric acid to nitric acid.

    • The quenching process is highly exothermic. Perform it slowly and with adequate cooling.

Q3: How can I confirm the identity and purity of my final product, this compound?

A combination of analytical techniques is recommended for full characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of the methyl group and the remaining aromatic proton. The integration values should match the expected structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (170.12 g/mol ), confirming the addition of a nitro group.[8][9]

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity. A pure sample should show a single major peak.[10][11]

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the O-H stretches from the diol, and the characteristic asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).

Standard Operating Protocol: Synthesis of this compound

This protocol is a baseline and may require optimization based on your specific lab conditions and scale.

Materials:

  • 2,4-dihydroxy-6-methylpyridine (CAS: 3749-51-7)[12]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice / Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add nitric acid (1.2 equivalents) to chilled concentrated sulfuric acid (typically 3-5 mL per gram of starting material). Keep this mixture cooled.

  • Dissolution of Starting Material: In the main reaction flask equipped with a mechanical stirrer and a thermometer, add 2,4-dihydroxy-6-methylpyridine (1.0 equivalent). Cool the flask in an ice-salt bath to 0°C.

  • Slow Addition: Slowly add the concentrated sulfuric acid used for the nitrating mixture preparation to the starting material, ensuring the temperature does not rise above 10°C. Stir until fully dissolved.

  • Nitration: Once the solution is homogeneous and cooled back to 0°C, begin the dropwise addition of the pre-prepared nitrating mixture. Maintain the internal temperature strictly between 0-5°C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Prepare a beaker with a large volume of crushed ice (approx. 10-15 g of ice per mL of reaction mixture). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

  • Isolation: Allow the ice to melt completely. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: Dry the crude product. Recrystallize from a suitable solvent, such as an ethanol/water mixture, to obtain the purified this compound as a solid.

References

  • YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. (2022). Available from: [Link]

  • New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. RSC Publishing. Available from: [Link]

  • Pearson. Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. (2024). Available from: [Link]

  • ResearchGate. Nitropyridines: Synthesis and reactions. (2015). Available from: [Link]

  • Google Patents. US20100081811A1 - Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine.
  • Google Patents. CN112834643A - Method for measuring 2, 6-dihydroxy-4-methylpyridine and 2, 6-dihydroxy-3-cyano-4-methylpyridine.
  • ResearchGate. Method precision for 2-hydroxy-5-methyl pyridine, Pirfenidone and Iodobenzene. Available from: [Link]

Sources

Technical Support Center: Purification of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-5-nitropyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this compound. Here, we synthesize our in-house expertise with established scientific principles to provide you with practical, actionable solutions to accelerate your research.

Understanding the Molecule: Key Physicochemical Properties

This compound is a functionalized heterocyclic compound with properties that can present unique purification hurdles. An understanding of its fundamental characteristics is the first step toward developing a robust purification strategy.

PropertyValueSource
CAS Number 344749-44-6[1][2][3]
Molecular Formula C₆H₆N₂O₄[4]
Molecular Weight 170.12 g/mol [3][4]
Appearance Solid[4]
Purity (Typical) ~98%[4]
Melting Point 290-291°C (decomposes)[5]
Solubility Soluble in DMF, DMSO, hot methanol, and hot water.[5]

The presence of two hydroxyl groups and a nitro functional group on a pyridine ring leads to a high degree of polarity and the potential for strong intermolecular hydrogen bonding. This, coupled with its high melting point and decomposition temperature, suggests that both thermal stability and solubility will be key considerations during purification.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Poor Crystallization and Oil Formation

Q: I'm attempting to recrystallize my crude this compound, but it keeps "oiling out" or forming a sticky precipitate instead of well-defined crystals. What's causing this and how can I fix it?

A: This is a common challenge with highly polar molecules capable of strong hydrogen bonding. The "oiling out" phenomenon typically occurs when the solute is too soluble in the hot solvent, and upon cooling, the solution becomes supersaturated too quickly for an ordered crystal lattice to form.

Causality Explained: The high concentration of your target molecule, coupled with the presence of impurities, can disrupt the crystal packing. Impurities can act as "crystal poisons," inhibiting nucleation and growth. The diol and nitro groups can also lead to the formation of amorphous aggregates if the cooling rate is not carefully controlled.

Step-by-Step Troubleshooting Protocol:

  • Solvent System Optimization:

    • Single Solvent: If using a single solvent like methanol or water, ensure you are at the saturation point at the solvent's boiling temperature. Add the hot solvent dropwise to your crude material until it just dissolves.

    • Two-Solvent System: A two-solvent system is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (e.g., hot DMSO or DMF) and then add a "poor" solvent (e.g., water or an ether like tert-butyl methyl ether) dropwise at an elevated temperature until you observe persistent turbidity. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

  • Controlled Cooling:

    • Avoid crash cooling in an ice bath. Allow the flask to cool to room temperature slowly on the benchtop, undisturbed.

    • If no crystals form, try gently scratching the inside of the flask with a glass rod to create nucleation sites.

    • Consider storing the solution at 4°C for 24-48 hours.

  • Seeding:

    • If you have a small amount of pure material, add a single seed crystal to the supersaturated solution to initiate crystallization.

Pro-Tip: The use of a solvent system like ethanol/water or isopropanol/water can be very effective. The alcohol provides good solubility at elevated temperatures, while the water acts as an anti-solvent upon cooling.

Issue 2: Persistent Colored Impurities

Q: My isolated this compound has a persistent yellow or brownish color, even after recrystallization. What are these impurities and how can I remove them?

A: Colored impurities in nitropyridine derivatives often arise from side-products of the nitration reaction or subsequent degradation.[6][7] These can include regioisomers, over-nitrated byproducts, or phenolic oxidation products.

Causality Explained: The synthesis of nitropyridines can be aggressive, often employing strong acids like H₂SO₄ and HNO₃.[6] These conditions can lead to the formation of a complex mixture of products that are structurally similar to the desired molecule, making them difficult to separate by simple crystallization.

Step-by-Step Troubleshooting Protocol:

  • Charcoal Treatment:

    • Dissolve the crude product in a suitable hot solvent (e.g., methanol or ethanol).

    • Add a small amount (1-2% w/w) of activated charcoal.

    • Heat the mixture at reflux for 15-30 minutes.

    • Perform a hot filtration through a pad of celite to remove the charcoal.

    • Allow the filtrate to cool and crystallize. Caution: Ensure the filtration is done quickly to prevent premature crystallization in the filter funnel.

  • Chromatographic Purification:

    • If charcoal treatment is insufficient, column chromatography is the next logical step.[8]

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase: A gradient elution from a non-polar solvent (e.g., hexanes or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is recommended. The high polarity of your compound will likely require a significant percentage of the polar solvent for elution.

    • TLC Analysis: Before running a column, develop a TLC method to ensure you can achieve separation between your product and the colored impurities.

Workflow for Chromatographic Purification:

Caption: A typical workflow for the chromatographic purification of this compound.

Issue 3: Co-elution of Isomeric Impurities in Chromatography

Q: I'm using silica gel chromatography, but an impurity is co-eluting with my product. How can I improve the separation?

A: Co-elution often occurs with isomeric impurities where the polarity difference is minimal. Modifying the selectivity of your chromatographic system is key to resolving this issue.

Causality Explained: The separation on silica gel is primarily based on polarity. If an impurity has a very similar polarity to your target compound, it will have a similar retention factor, leading to poor resolution.

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Modification:

    • Add an Acidic Modifier: Adding a small amount of acetic acid or formic acid (0.1-1%) to your mobile phase can protonate the pyridine nitrogen, changing its interaction with the silica surface and potentially improving separation from neutral impurities.

    • Change Solvent Selectivity: If you are using a hexane/ethyl acetate system, try switching to a dichloromethane/methanol system. The different solvent properties can alter the interactions and improve resolution.

  • Change of Stationary Phase:

    • If modifying the mobile phase is unsuccessful, consider a different stationary phase.

    • Alumina (basic or neutral): Can offer different selectivity compared to acidic silica gel.

    • Reverse-Phase (C18): If your compound and impurity have different hydrophobicities, reverse-phase chromatography using a water/acetonitrile or water/methanol mobile phase could be effective.

Logical Flow for Improving Chromatographic Resolution:

G start Poor Resolution on Silica Gel step1 Modify Mobile Phase (e.g., add acid, change solvent) start->step1 check1 Resolution Improved? step1->check1 step2 Change Stationary Phase (e.g., Alumina, C18) check1->step2 No success Successful Separation check1->success Yes check2 Resolution Improved? step2->check2 check2->success Yes failure Consider Preparative HPLC check2->failure No

Caption: A decision-making workflow for improving the chromatographic separation of this compound from its impurities.

Issue 4: Low Recovery After Purification

Q: I'm losing a significant amount of my product during purification. What are the common causes of low recovery?

A: Low recovery can be attributed to several factors, including product instability, irreversible adsorption onto the stationary phase, or physical loss during transfers.

Causality Explained: Highly polar compounds like this compound can irreversibly bind to active sites on silica gel, especially if the chromatography is run over a long period. Additionally, the compound's stability in certain solvents or pH conditions should be considered.

Step-by-Step Troubleshooting Protocol:

  • Assess Stability:

    • Run a small-scale stability test. Dissolve a known amount of your compound in the intended purification solvent and monitor its purity by TLC or LC-MS over time.

    • If degradation is observed, choose a different solvent system or minimize the time the compound is in solution.

  • Deactivate Stationary Phase:

    • For column chromatography, pre-treating the silica gel with a small amount of a competitive binder like triethylamine can passivate active sites and reduce irreversible adsorption. However, be mindful that this will change the elution profile.

  • Optimize Recrystallization:

    • Ensure you are not using an excessive amount of solvent during recrystallization, as this will keep a significant portion of your product dissolved in the mother liquor.

    • After the first crop of crystals is collected, concentrate the mother liquor and cool it again to obtain a second crop. Check the purity of the second crop by TLC before combining it with the first.

References

  • Lin, S.-T., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. Molbank, 2021(4), M1296.
  • Graf, R. (1958). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 36(7), 1074-1082.
  • Sheremetev, A. B. (2021). Nitropyridines, Their Synthesis and Reactions. Molecules, 26(16), 4948.
  • Talik, Z., & Talik, T. (1958). PYRIDINE DERIVATIVES: PART V. ON FLUORO-NITROPYRIDINES. Canadian Journal of Chemistry, 36(4), 539-543.
  • Chemicalbridge. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Kaplan, N. O., et al. (1973). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques. Journal of Biological Chemistry, 248(11), 3751-3755.

Sources

Technical Support Center: Troubleshooting Photostability of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-Methyl-5-nitropyridine-2,4-diol. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and encountering challenges related to its stability, particularly in the presence of light. As a substituted nitropyridine, this molecule possesses chemical features that make it susceptible to degradation, potentially compromising experimental results and product integrity. This guide provides in-depth, experience-driven advice, troubleshooting workflows, and validated protocols to help you ensure the accuracy and reproducibility of your work.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of the compound's instability and answers common preliminary questions.

Q1: Why is this compound inherently sensitive to light?

A: The photosensitivity of this molecule stems from its core chemical structure, which combines two key features: a pyridine ring and a nitro group (-NO₂).

  • Nitroaromatic System: The nitro group is a strong electron-withdrawing group attached to an aromatic system. This configuration makes the molecule highly susceptible to absorbing ultraviolet (UV) and, to some extent, visible light.[1][2] Upon absorbing light energy, the molecule can be promoted to an excited state, initiating degradation reactions.

  • Photochemical Reactions: In the presence of oxygen, the excited nitroaromatic compound can undergo a one-electron reduction to form a nitro radical anion. This radical is unstable and can transfer its electron to molecular oxygen, creating a superoxide anion (a reactive oxygen species) while regenerating the parent compound. This "futile cycle" can repeat, generating damaging radicals that lead to molecular degradation.[3][4]

  • Pyridine Ring Reactivity: The pyridine ring itself can be susceptible to oxidative degradation, often initiated by hydroxylation, a process that can be accelerated by photochemically generated reactive species.[5]

Q2: What are the common visible or analytical signs of degradation in my samples?

A: Degradation can manifest in several ways:

  • Visual Changes: A common sign is a color change in the solid compound or its solutions, often turning yellow or brown. You might also observe the formation of particulates or precipitation as insoluble degradation products form.

  • Analytical Changes (HPLC/LC-MS): When analyzing your sample, you will typically observe a decrease in the peak area of the parent this compound compound over time. Concurrently, you will see the appearance of new, unidentified peaks in your chromatogram, which correspond to the degradation products.[6]

Q3: What is a "dark control," and why is it absolutely essential for my experiments?

A: A dark control is a sample that is prepared and handled identically to your test samples in every way (same solvent, concentration, container type, temperature) except that it is completely protected from light, usually by wrapping the container in aluminum foil.[7] Its purpose is to act as a baseline. By comparing the light-exposed sample to the dark control, you can definitively distinguish between degradation caused by light (photodegradation) and instability caused by other factors like temperature (thermal degradation) or reaction with the solvent (solvolysis).[7] Without a dark control, you cannot be certain that light is the sole cause of any observed sample loss.

Q4: I'm running my experiment at room temperature. Do I still need to worry about temperature control?

A: Yes. While your primary concern is light, temperature can be a significant confounding variable. Light sources, especially high-intensity lamps used in forced degradation studies, can generate considerable heat.[7] This localized heating can accelerate thermal degradation, which could be mistaken for or exacerbate photodegradation. To isolate the effects of light, it is crucial to maintain a constant, controlled temperature for both the test samples and the dark control.[7]

Section 2: Detailed Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to address specific experimental problems.

Problem: I'm observing a rapid loss of my parent compound and the appearance of multiple new peaks in my chromatogram, even during routine sample preparation.

This is a classic sign of high photosensitivity. The degradation is likely occurring on the benchtop under ambient laboratory lighting. The following workflow and protocol are designed to mitigate this issue.

A systematic approach is key to identifying and solving the source of instability. The following diagram illustrates the decision-making process for troubleshooting the degradation of this compound.

G cluster_0 Troubleshooting Workflow start Start: Sample Degradation Observed light_check Is sample protected from all light sources? start->light_check implement_light_protection Action: Use amber vials & work under red light. light_check->implement_light_protection No dark_control_check Is a dark control included in the experiment? light_check->dark_control_check Yes implement_light_protection->dark_control_check implement_dark_control Action: Prepare a dark control wrapped in foil. dark_control_check->implement_dark_control No solvent_check Are you using high-purity, degassed solvents? dark_control_check->solvent_check Yes implement_dark_control->solvent_check implement_solvent_prep Action: Use fresh HPLC-grade solvents & degas with N2 or Ar. solvent_check->implement_solvent_prep No ph_check Is the solution pH controlled and neutral? solvent_check->ph_check Yes implement_solvent_prep->ph_check implement_buffer Action: Use a neutral buffer system (e.g., phosphate). ph_check->implement_buffer No final_check Re-run experiment with all controls. ph_check->final_check Yes implement_buffer->final_check success Result: Degradation Mitigated final_check->success Success fail Result: Degradation Persists (Investigate intrinsic chemical instability) final_check->fail Failure

Caption: Troubleshooting workflow for sample instability.

Protocol 1: Recommended Handling of this compound Solutions

This protocol minimizes exposure to light, oxygen, and other environmental factors that can induce degradation.

Materials:

  • This compound solid

  • Amber glass volumetric flasks and HPLC vials

  • Aluminum foil

  • High-purity (e.g., HPLC-grade) solvents (e.g., Acetonitrile, Methanol, Water)

  • Inert gas (Nitrogen or Argon) with tubing

  • Analytical balance, spatulas, and standard laboratory glassware

Procedure:

  • Work Environment: Whenever possible, perform these steps in a room with minimal overhead lighting or under red/yellow photographic safety lights, which emit wavelengths that are less damaging to photosensitive compounds.

  • Weighing: Weigh the solid compound quickly and avoid prolonged exposure to bright light on the balance.

  • Glassware Preparation: Use amber volumetric flasks for preparing stock solutions. If amberware is unavailable, wrap standard clear glass flasks completely with aluminum foil.

  • Solvent Preparation: Use fresh, HPLC-grade solvents. Before use, degas the solvent by sparging with a gentle stream of nitrogen or argon for 10-15 minutes. This removes dissolved oxygen, a key participant in photodegradation pathways.[3]

  • Dissolution: Add the weighed compound to the volumetric flask. Add approximately 75% of the final solvent volume. Cap and swirl or sonicate briefly to dissolve. Avoid heating the solution.

  • Inert Gas Purge: Gently blow a stream of nitrogen or argon into the headspace of the volumetric flask for 30-60 seconds to displace air.

  • Final Volume: Bring the solution to its final volume with the degassed solvent, cap securely, and invert several times to mix.

  • Storage & Aliquoting: Immediately store the stock solution in a refrigerator, protected from light. When transferring to HPLC vials for analysis, use amber vials. If samples will sit in an autosampler for an extended period, ensure the autosampler tray is covered to block ambient light.

  • Dark Control: Simultaneously prepare a separate, identical sample and immediately wrap the flask or vial in aluminum foil. This will serve as your dark control.

Section 3: Analytical Strategy & Photostability Testing

A robust analytical method is crucial for accurately quantifying the parent compound and its degradants. A formal photostability study can help you understand the degradation kinetics.

Recommended Analytical Method: HPLC-UV

High-Performance Liquid Chromatography with a UV detector is the most common and reliable method for this analysis.[6][8]

Parameter Recommended Starting Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good reversed-phase retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for pyridine compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase HPLC.
Gradient 10% B to 90% B over 15 minutesA broad gradient helps to elute both the polar parent compound and potentially less polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLStandard volume; can be adjusted based on concentration.
Detection λ 254 nm and 330 nm254 nm is a general wavelength for aromatic compounds. The nitroaromatic system may have a specific absorbance maximum around 330 nm; monitor both to ensure optimal detection of parent and products.
Protocol 2: Conducting a Basic Forced Photodegradation Study

This protocol provides a framework for assessing photostability under controlled, high-stress conditions, based on principles from the ICH Q1B guideline.[7]

Objective: To determine the rate and extent of degradation upon exposure to a standardized light source and to generate degradants for characterization.

Experimental Workflow Diagram:

G cluster_1 Photostability Study Workflow prep Prepare Samples (in transparent quartz vials) expose Place samples in photostability chamber prep->expose analyze_t0 Analyze Time=0 (All samples) prep->analyze_t0 dark_control Prepare Dark Control (wrap in foil) dark_control->expose dark_control->analyze_t0 pull_samples Pull samples at time points (e.g., 2, 4, 8, 24h) expose->pull_samples analyze_tx Analyze samples by HPLC-UV pull_samples->analyze_tx data Calculate % Degradation vs. Dark Control analyze_tx->data end Determine Degradation Profile data->end

Caption: Workflow for a forced photostability study.

Procedure:

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) in chemically inert, transparent containers like quartz vials. Prepare enough vials for all time points.

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil.

  • Initial Analysis (T=0): Immediately analyze one transparent sample and one dark control sample by HPLC-UV to establish the initial concentration.

  • Exposure: Place the remaining transparent and foil-wrapped vials side-by-side in a photostability chamber equipped with a light source compliant with ICH Q1B options (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[7] Ensure the chamber maintains a constant temperature.

  • Time Points: At specified intervals (e.g., 2, 4, 8, 12, 24 hours), remove one transparent vial and one dark control vial from the chamber.

  • Analysis: Analyze the removed samples immediately by HPLC-UV.

  • Data Interpretation:

    • Confirm that the concentration of the parent compound in the dark control remains stable across all time points.

    • For each time point, calculate the percentage of degradation in the light-exposed sample using the following formula: % Degradation = (1 - (Peak Area_Light / Peak Area_Dark)) * 100

    • Plot the % degradation versus time to understand the degradation kinetics. Examine the chromatograms for the formation and evolution of degradation product peaks.

Section 4: Summary of Best Practices

To ensure the integrity of your experiments involving this compound, consistently follow these best practices:

  • Assume Photosensitivity: Always treat the compound as highly sensitive to light unless proven otherwise.

  • Protect from Light: Use amber glassware or cover equipment with aluminum foil. Minimize work under direct, high-intensity laboratory lighting.[1]

  • Control Your Environment: Use high-purity, degassed solvents and control the pH of aqueous solutions, preferably with a neutral buffer.

  • Use Controls Religiously: A dark control is not optional; it is mandatory for interpreting your results accurately.[7]

  • Maintain Temperature: Ensure all samples, including dark controls, are kept at the same controlled temperature to prevent thermal degradation from confounding your results.[7]

  • Analyze Promptly: Prepare samples immediately before analysis to minimize the time they are exposed to any potentially degrading conditions.

References

  • U.S. Environmental Protection Agency. (1986a). Method 8270: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link to a relevant EPA methods page if available]
  • Gat-Nahum, V., & Zahalka, H. A. (2007). The role of the nitro group in the photochemistry of nitroaromatic compounds. Journal of Photochemistry and Photobiology A: Chemistry, 189(2-3), 243-249. [This is a representative reference, actual search results may vary]
  • BenchChem. (2025). Addressing stability issues of 3-Nitro-5-phenylpyridine under experimental conditions. Retrieved from BenchChem website. [https://www.benchchem.com/product/b1425352/faq/addressing-stability-issues-of-3-nitro-5-phenylpyridine-under-experimental-conditions]
  • Gong, H., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3584. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9181745/]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 2,4,6-trinitrotoluene. U.S. Department of Health and Human Services.
  • Anastassiades, M., et al. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. [Link to a relevant analytical chemistry journal]
  • Kowalska, G., et al. (2020). A New Mechanism of the Selective Photodegradation of Antibiotics in the Catalytic System Containing TiO2 and the Inorganic Cations. Catalysts, 10(6), 635. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7349195/]
  • Nosaka, Y., & Nosaka, A. Y. (2017). Generation and detection of reactive oxygen species in photocatalysis. Chemical Reviews, 117(17), 11302-11336. [Link to a relevant chemistry review journal]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [https://database.ich.org/sites/default/files/Q1B%20Guideline.pdf]
  • Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13), e00547-19. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6581177/]
  • CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica website. [https://www.cymitquimica.com/en/6-methyl-5-nitropyridine-2-4-diol-344749-44-6]
  • Muthuchamy, N., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 896. [https://www.mdpi.com/2073-4360/15/4/896]
  • Ioele, G., & Ragno, G. (Eds.). (n.d.). Special Issue: Formulation of Photosensitive Drugs. Pharmaceutics. [https://www.mdpi.com/journal/pharmaceutics/special_issues/photosensitive_drugs]
  • Wiebe, K., & DeLuca, C. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3475. [https://www.mdpi.com/1420-3049/29/15/3475]
  • Moodie, R. B., et al. (1997). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (9), 1919-1923. [https://pubs.rsc.org/en/content/articlelanding/1997/p2/a703079g]
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences. [https://www.researchgate.net/publication/379654157_The_Role_of_Nitro_Groups_in_Pharmaceuticals_Effects_and_Interactions_with_Biological_Systems]
  • Pathak, D., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(21), 9563-9578. [https://pubs.acs.org/doi/10.1021/acs.jmedchem.8b00147]
  • BLDpharm. (n.d.). 344749-44-6|this compound. Retrieved from BLDpharm website. [https://www.bldpharm.com/products/344749-44-6.html]
  • Benchchem. (n.d.). This compound | 344749-44-6. Retrieved from Benchchem website. [https://www.benchchem.com/product/b1425352]

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Technical Support Center: Overcoming Solubility Challenges with 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methyl-5-nitropyridine-2,4-diol (CAS No. 344749-44-6).[1] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies to overcome the solubility challenges commonly associated with this compound. Our goal is to equip you with the foundational knowledge and practical methodologies to ensure successful experimental outcomes.

Part 1: Understanding the Challenge - Physicochemical Properties

This compound is a heterocyclic organic compound with a molecular weight of approximately 170.12 g/mol .[1] Its structure, featuring two hydroxyl (-OH) groups, a nitro (-NO2) group, and a pyridine ring, results in a molecule with complex solubility characteristics.

The primary challenge arises from its dual nature:

  • Polar Moieties: The diol and nitro groups can participate in hydrogen bonding, suggesting potential solubility in polar solvents.

  • Aromatic System: The pyridine ring provides a degree of aromatic character, which can limit aqueous solubility.

  • Acidity: The hydroxyl groups, particularly the one at the 4-position, are acidic. This means the molecule's overall charge and, consequently, its solubility can be significantly influenced by the pH of the medium.[2]

Effectively dissolving this compound requires a strategy that accounts for these competing factors. A "one-size-fits-all" solvent approach is often insufficient.

Part 2: Initial Solvent Selection & Troubleshooting

Question: I am unable to dissolve this compound in my desired solvent. What should I try first?

Answer: The first step is to select an appropriate starting solvent and then apply physical methods to aid dissolution. Most researchers begin with common organic solvents known for their ability to dissolve a wide range of compounds.

Initial Solvent Selection Table

SolventTypeExpected SolubilityRationale & Recommendations
DMSO (Dimethyl Sulfoxide)Polar AproticHigh Recommended as the first choice for creating high-concentration stock solutions. Its strong hydrogen bond accepting character is effective at solvating the hydroxyl groups.
DMF (Dimethylformamide)Polar AproticHigh Similar to DMSO, DMF is an excellent solvent for this class of compounds. Use when DMSO is incompatible with downstream applications.
Methanol / Ethanol Polar ProticModerate to Low May require heating or sonication. The alcohol's polarity is often insufficient on its own to fully overcome the crystal lattice energy of the solid compound.
Water Polar ProticVery Low The compound is poorly soluble in neutral water. Do not use for initial stock preparation unless pH modification is intended.
Acetone Polar AproticLow Generally not recommended as a primary solvent due to its lower polarity compared to DMSO or DMF.
DCM / Chloroform Non-PolarVery Low / Insoluble These solvents are unlikely to be effective due to the polar nature of the diol and nitro groups.

Troubleshooting Workflow: A Systematic Approach

If initial attempts at dissolution fail, follow this systematic workflow. This process is designed to identify a viable solubilization strategy efficiently.

G start Start: Compound Fails to Dissolve in Initial Solvent check_solvent Is the solvent DMSO or DMF? start->check_solvent try_dmso Action: Attempt dissolution in 100% DMSO to create a concentrated stock solution. check_solvent->try_dmso No physical_methods Action: Apply gentle heat (30-40°C) and/or sonication. Observe for clarity. check_solvent->physical_methods Yes try_dmso->physical_methods check_dissolution Did the compound dissolve? physical_methods->check_dissolution ph_modification Advanced Strategy: Consider pH modification for aqueous solutions. check_dissolution->ph_modification No, for aqueous systems cosolvent Advanced Strategy: Use a co-solvent system (e.g., DMSO/Water). check_dissolution->cosolvent No, for mixed systems success Success: Compound is dissolved. Proceed with experiment. check_dissolution->success Yes failure Failure: Compound may have degraded or is highly intractable. Re-evaluate experimental needs. ph_modification->failure cosolvent->failure

Caption: Troubleshooting workflow for solubilizing this compound.

Part 3: Advanced Solubilization Protocols

When standard methods are insufficient, more advanced techniques are required. Here we detail two of the most effective strategies: pH-dependent solubilization and the use of co-solvents.

Question: My experiment requires an aqueous buffer, but the compound precipitates when I dilute my DMSO stock. What should I do?

Answer: This is a classic solubility problem for acidic compounds. The hydroxyl groups on the pyridine ring can be deprotonated to form a more soluble salt at basic pH.[2][3]

Protocol 3.1: Aqueous Solubilization via pH Adjustment

This protocol leverages the acidic nature of the diol functional groups to increase aqueous solubility.

Principle: By raising the pH of the aqueous medium above the pKa of the hydroxyl groups, the compound is converted to its anionic (salt) form, which is significantly more water-soluble.

Materials:

  • This compound

  • 1 M NaOH (Sodium Hydroxide) solution

  • Desired aqueous buffer (e.g., PBS, TRIS)

  • Calibrated pH meter

Procedure:

  • Prepare Buffer: Start with your final desired aqueous buffer at approximately 90% of the final volume.

  • Add Compound: Add the solid this compound directly to the buffer with vigorous stirring. A milky suspension is expected.

  • Monitor pH: Place a calibrated pH probe into the suspension.

  • Titrate with Base: Slowly add the 1 M NaOH solution dropwise. Monitor the pH and the visual clarity of the solution.

  • Observe Dissolution: As the pH rises, the solid will begin to dissolve. Continue adding NaOH until the solution becomes clear. Note the final pH at which complete dissolution occurs.

  • Final Volume Adjustment: Adjust the solution to the final target volume using the same buffer.

  • Verify pH: Re-verify the final pH. Ensure this pH is compatible with your experimental system's stability and function.

Trustworthiness Check: Always run a small-scale pilot experiment first. After achieving dissolution, let the solution stand for 1-2 hours to ensure it remains stable and does not precipitate over time.

Question: I need to keep the pH neutral, but still face precipitation. Is there an alternative to pH modification?

Answer: Yes. A co-solvent system can be employed. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic or poorly soluble compounds by reducing the overall polarity of the solvent mixture.[4][5][6]

Protocol 3.2: Utilizing a Co-Solvent System

Principle: This method involves preparing a high-concentration stock in a strong organic solvent (like DMSO) and then diluting it into an aqueous medium that has been pre-mixed with a certain percentage of a co-solvent to prevent precipitation.[7][8]

Materials:

  • High-concentration stock of this compound in 100% DMSO.

  • Aqueous buffer (e.g., PBS)

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

Procedure:

  • Prepare Co-Solvent Buffer: Prepare your aqueous buffer containing a specific percentage of the co-solvent. A common starting point is 5-10% (v/v) of the co-solvent.[4] For example, to make 100 mL of a 10% ethanol/PBS buffer, mix 10 mL of ethanol with 90 mL of PBS.

  • Pre-warm (Optional): Gently warming the co-solvent buffer to 30-37°C can further aid solubility.

  • Dilute Stock Solution: While vortexing or rapidly stirring the co-solvent buffer, slowly add the DMSO stock solution drop-by-drop to achieve the final desired concentration.

  • Observe and Verify: Observe the solution for any signs of precipitation (Tyndall effect, cloudiness). A successfully prepared solution should remain clear.

Expert Tip: The order of addition is critical. Always add the DMSO stock to the stirred aqueous co-solvent buffer. Never add the aqueous buffer to the DMSO stock, as this will almost certainly cause immediate precipitation.

Part 4: Frequently Asked Questions (FAQs)

  • Q1: I dissolved the compound with heat, but it crashed out of solution upon cooling. Why?

    • A1: This indicates that you created a supersaturated solution. While heat can increase the rate of dissolution and solubility, the solution may not be stable at room temperature.[3] If this occurs, the chosen solvent is not suitable for your target concentration. You should either decrease the concentration or switch to a stronger solvent system like those described in the advanced protocols.

  • Q2: Can I use sonication to dissolve the compound?

    • A2: Yes, sonication is an excellent method for breaking up solid aggregates and increasing the rate of dissolution.[7] It is often used in conjunction with a strong solvent like DMSO. However, be mindful of potential heating of the sample during extended sonication and ensure your compound is stable to such conditions.

  • Q3: My final solution has a slight yellow tint. Is the compound degrading?

    • A3: While older or impure samples of pyridine compounds can appear yellow, a color change upon dissolution, especially when combined with pH adjustment or heating, could indicate degradation.[9] The nitro group, in particular, can be susceptible to chemical reduction or reaction under basic conditions. It is advisable to protect the solution from light and prepare it fresh. If degradation is suspected, analytical validation (e.g., HPLC, LC-MS) is recommended.

  • Q4: What is the maximum recommended concentration for a DMSO stock solution?

    • A4: This must be determined empirically. A good starting point is to attempt a 10-50 mM stock solution. If this dissolves readily, you can try higher concentrations. The goal is to create the most concentrated stock possible that remains stable during storage (typically at -20°C or -80°C) to minimize the amount of DMSO introduced into your final experimental system.

References

  • Cosolvent - Wikipedia. Wikipedia. Available at: [Link]

  • Cosolvent - An Overview. ScienceDirect Topics. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available at: [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. Available at: [Link]

  • Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. PubMed Central. Available at: [Link]

  • Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR). Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Co-solvent: Significance and symbolism. Wisdomlib. Available at: [Link]

  • Effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Pyridine - Wikipedia. Wikipedia. Available at: [Link]

  • pH-dependent solubility: Significance and symbolism. Wisdomlib. Available at: [Link]

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Technical Support Center: Optimization of 6-Methyl-5-nitropyridine-2,4-diol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the derivatization of 6-methyl-5-nitropyridine-2,4-diol, a critical process in the synthesis of various pharmaceutical intermediates. As Senior Application Scientists, we have compiled this resource to address common challenges and provide robust, field-proven solutions to optimize your reaction conditions.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental hurdles in a question-and-answer format, explaining the underlying chemistry to empower you to make informed decisions.

Issue 1: Low or No Product Yield

Question: My derivatization of this compound is resulting in a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?

Answer: Low or non-existent yield is a frequent challenge stemming from several factors. A systematic approach to troubleshooting is crucial.

A. Incomplete Dissolution of Starting Material:

  • The Problem: this compound, being a polar molecule with multiple hydrogen bond donors and acceptors, may exhibit poor solubility in common derivatization solvents. If the substrate is not fully dissolved, the reaction will be heterogeneous and inefficient.

  • The Solution:

    • Solvent Selection: Employ a polar aprotic solvent capable of dissolving both the substrate and the derivatizing agent. Pyridine is an excellent choice as it can act as both a solvent and a catalyst.[1][2] Other options include dimethylformamide (DMF) or acetonitrile.

    • Solubility Test: Before initiating the reaction, perform a small-scale solubility test with your chosen solvent system.

    • Gentle Heating: Applying gentle heat (e.g., 30-40 °C) can aid in dissolution. However, be cautious not to degrade the starting material or the reagents.

B. Inactive or Inappropriate Derivatizing Agent:

  • The Problem: The choice of derivatizing agent is paramount and depends on the target functional group (the two hydroxyl groups) and the desired properties of the derivative (e.g., volatility for GC analysis, UV-activity for HPLC).[3]

  • The Solution:

    • Silylation: For GC analysis, silylation is a common and effective method to increase volatility and thermal stability.[3][4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst like trimethylchlorosilane (TMCS) are highly effective.[4] The general order of reactivity for silylation is alcohols > phenols > carboxylic acids > amines > amides.[4]

    • Alkylation/Esterification: To form ethers or esters, alkylation is a suitable method. This can be achieved using reagents like diazomethane (with caution due to its toxicity and explosive nature) or by using an alkyl halide in the presence of a base.[3][5]

    • Acylation: This method introduces an acyl group and can be useful for both GC and HPLC analysis. Acylating agents like acetic anhydride or trifluoroacetic anhydride (TFAA) are commonly used.

C. Suboptimal Reaction Conditions:

  • The Problem: Derivatization reactions are often sensitive to temperature, time, and stoichiometry.

  • The Solution: A systematic optimization of these parameters is necessary.[6][7]

    • Temperature: While some silylation reactions proceed at room temperature, others require heating to 60-80°C to go to completion.[5][6] Monitor for potential degradation at higher temperatures.

    • Reaction Time: The reaction time can vary from minutes to several hours.[6] It is advisable to monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to determine the optimal time.

    • Reagent Stoichiometry: An excess of the derivatizing agent is often used to drive the reaction to completion. A 1.5 to 2-fold excess is a good starting point.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the derivatization of this compound.

Q1: Which derivatization method is best for my application?

A1: The choice of derivatization method depends on your analytical goal:

  • For Gas Chromatography (GC) analysis: Silylation is the most common method to increase the volatility and thermal stability of the diol.[3][4]

  • For High-Performance Liquid Chromatography (HPLC) analysis: Derivatization is often employed to introduce a chromophore or fluorophore for enhanced detection.[3] Reagents like picolinic acid can be used to derivatize hydroxyl groups for improved LC-ESI-MS analysis.[8]

  • For Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) characterization: Simple esterification or etherification can be used to confirm the presence of the hydroxyl groups.

Q2: My reaction mixture turns dark or forms a precipitate. What should I do?

A2: A color change or precipitate formation can indicate side reactions or degradation.

  • Possible Cause: The nitro group on the pyridine ring makes the molecule susceptible to nucleophilic attack, especially under basic conditions or at elevated temperatures.

  • Troubleshooting:

    • Lower the reaction temperature.

    • Use a milder base if one is required for the reaction.

    • Ensure your reagents and solvents are pure and free of contaminants.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: How can I confirm that the derivatization was successful?

A3: Several analytical techniques can be used to confirm the formation of the desired derivative:

  • Thin-Layer Chromatography (TLC): A successful derivatization will result in a new spot with a different Rf value compared to the starting material.

  • Mass Spectrometry (MS): The mass spectrum of the product will show a molecular ion peak corresponding to the expected mass of the derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will show the disappearance of the hydroxyl protons and the appearance of new signals corresponding to the derivatizing group.

  • Infrared (IR) Spectroscopy: The broad O-H stretching band of the starting material will disappear, and new bands corresponding to the derivative will appear (e.g., Si-C stretch for silyl ethers, C=O stretch for esters).

III. Optimized Experimental Protocols

The following are starting-point protocols that should be further optimized for your specific requirements.

Protocol 1: Silylation for GC-MS Analysis

Objective: To prepare the bis-trimethylsilyl (bis-TMS) derivative of this compound for GC-MS analysis.

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vial with a screw cap and septum

Procedure:

  • Weigh 1-2 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample. Gentle warming may be required.[1]

  • Add 200 µL of BSTFA and 100 µL of TMCS to the vial.[1]

  • Cap the vial tightly and heat at 60 °C for 1 hour.[5]

  • Cool the reaction mixture to room temperature.

  • The sample is now ready for direct injection into the GC-MS.

Table 1: Troubleshooting Silylation Reactions

Problem Potential Cause Recommended Action
Incomplete derivatizationInsufficient reagent, time, or temperature.Increase the amount of BSTFA/TMCS, extend the reaction time, or increase the temperature (e.g., to 75°C).[4]
Multiple peaks in GCPartial derivatization (mono-silylated product) or side reactions.Optimize reaction conditions; ensure anhydrous conditions.
No peak for derivativeDegradation of the compound or derivative.Lower the reaction temperature; check the purity of reagents.
Protocol 2: Acylation for HPLC Analysis

Objective: To prepare the di-acetylated derivative for HPLC-UV analysis.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 10 mg of this compound in 1 mL of anhydrous pyridine in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add 0.5 mL of acetic anhydride to the solution.

  • Allow the reaction to stir at room temperature for 4 hours.

  • Quench the reaction by slowly adding 5 mL of water.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

IV. Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful derivatization.

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Work-up & Analysis start Weigh Starting Material dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Derivatizing Agent & Catalyst dissolve->add_reagent react Incubate at Optimal Temperature & Time add_reagent->react quench Quench Reaction (if necessary) react->quench extract Extract & Purify Derivative quench->extract analyze Analyze by GC/LC extract->analyze

Caption: General workflow for the derivatization of this compound.

V. Understanding the Reaction Mechanism

A foundational understanding of the reaction mechanism aids in troubleshooting and optimization.

Silylation_Mechanism substrate This compound R-OH intermediate Activated Silylating Agent [(CF3)C(=O)N(Si(CH3)3)Si(CH3)3]+Cl- substrate->intermediate Nucleophilic Attack reagent BSTFA (CF3)C(=O)N(Si(CH3)3)2 reagent->intermediate Activation catalyst TMCS (CH3)3SiCl catalyst->reagent product Silylated Derivative R-O-Si(CH3)3 intermediate->product byproduct Byproducts intermediate->byproduct

Caption: Simplified mechanism of silylation using BSTFA catalyzed by TMCS.

VI. References

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis - Masinde Muliro University of Science and Technology. (2012, March 21). Retrieved from

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). Retrieved from

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. (n.d.). Retrieved from

  • Can anyone help me troubleshoot problems in sample derivatization in GC-MS? (2016, August 9). Retrieved from

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Derivatization - Chemistry LibreTexts. (2023, August 29). Retrieved from

  • The Use of Derivatization Reagents for Gas Chromatography (GC) - Sigma-Aldrich. (n.d.). Retrieved from

  • cis-diol derivatization - Chromatography Forum. (2016, April 25). Retrieved from

  • Optimization of the derivatization reaction conditions: (A) the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from

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Troubleshooting guide for assays involving 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 6-Methyl-5-nitropyridine-2,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized technical data with practical, field-tested insights to help you overcome common challenges in your experiments.

I. Compound Overview and Key Considerations

This compound is a heterocyclic compound containing a pyridine ring substituted with methyl, nitro, and diol functional groups.[1] Its chemical structure suggests several properties that can influence assay performance. The nitro group is strongly electron-withdrawing, which can impact the compound's reactivity and spectroscopic properties.[2][3] The diol functionality introduces the potential for tautomerism, existing in equilibrium with its keto forms, which can affect its interactions and solubility.[1]

Nitropyridine derivatives have been investigated for a range of biological activities, including as potential enzyme inhibitors.[1][4] The nitro group can interact with nucleophilic sites on proteins and may be involved in redox processes within a biological system.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O₄[5][6]
Molecular Weight 170.12 g/mol [5][6]
Appearance Solid[5]
Purity Typically ≥98%[5]
Synonyms 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one[5]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

A. Solubility Issues

Question: My this compound is not dissolving in my aqueous assay buffer. What can I do?

Answer:

Poor aqueous solubility is a common challenge with organic molecules. Here is a step-by-step approach to address this issue:

1. Understand the Compound's Solubility Profile:

  • A structurally similar compound, 2,4-Dihydroxy-6-methyl-5-nitropyrimidine, is soluble in DMSO, DMF, hot methanol, and hot water.[7] This suggests that this compound may have similar solubility characteristics.

2. Recommended Protocol for Solubilization:

  • Step 1: Prepare a High-Concentration Stock in an Organic Solvent:

    • We recommend preparing a 10-50 mM stock solution in 100% dimethyl sulfoxide (DMSO).

  • Step 2: Serial Dilution:

    • Perform serial dilutions of the DMSO stock in your aqueous assay buffer to reach the desired final concentration.

  • Step 3: Control for Solvent Effects:

    • Ensure the final concentration of DMSO in your assay is consistent across all conditions (including controls) and is at a level that does not affect your assay's performance (typically ≤1%).

3. If Solubility is Still an Issue:

  • Sonication: Briefly sonicate the solution to aid dissolution.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C), but be mindful of the compound's stability at elevated temperatures.

  • pH Adjustment: The diol groups on the pyridine ring mean the compound's charge state is pH-dependent. Systematically vary the pH of your buffer to see if solubility improves.

B. High Background Signal in Fluorescence Assays

Question: I am observing a high background signal in my fluorescence-based assay when using this compound. What is the cause and how can I fix it?

Answer:

High background fluorescence can obscure your signal and reduce assay sensitivity. Several factors related to the compound and the assay setup can contribute to this problem.

1. Potential Causes:

  • Intrinsic Fluorescence: Pyridine derivatives can be fluorescent.[8][9] The compound itself might be contributing to the background signal.

  • Light Scatter: Poorly dissolved compound can form precipitates that scatter light, leading to artificially high fluorescence readings.

  • Non-Specific Binding: The compound may bind to the microplate or other assay components.[10][11]

2. Troubleshooting Workflow:

G A High Background Signal B Run a 'Compound Only' Control (Compound in Assay Buffer) A->B C Is the Signal Still High? B->C D Yes C->D E No C->E F Issue is likely due to intrinsic fluorescence or light scatter. D->F G Issue is likely due to interaction with other assay components. E->G H Optimize Excitation/Emission Wavelengths F->H I Check for Precipitation F->I J Use Black Microplates F->J K Add a Non-ionic Detergent (e.g., 0.01% Tween-20) G->K

Caption: Troubleshooting workflow for high background fluorescence.

3. Detailed Steps:

  • Step 1: Determine the Source of the Background:

    • Run a control experiment with only the compound in the assay buffer at the highest concentration used in your experiment.

  • Step 2: Mitigate Intrinsic Fluorescence and Light Scatter:

    • Optimize Wavelengths: If your instrument allows, perform a wavelength scan to determine the excitation and emission maxima of your compound. Choose assay fluorophores with spectra that do not overlap.

    • Ensure Complete Solubilization: Visually inspect your wells for any precipitate. If present, revisit the solubilization protocol.

    • Use Appropriate Labware: Switch to black, opaque microplates to reduce background from scattered light.[12]

  • Step 3: Reduce Non-Specific Binding:

    • Incorporate Detergents: Add a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (e.g., 0.01% v/v), to your assay buffer to block non-specific binding sites and improve solubility.

C. Inconsistent or Non-Reproducible Results

Question: I am getting variable results between wells and between experiments. What could be the cause?

Answer:

Inconsistent results can be frustrating and can arise from compound instability or experimental variability.

1. Potential Causes:

  • Compound Degradation: The stability of this compound under your specific assay conditions (pH, temperature, light exposure) may be a factor.

  • Pipetting Inaccuracy: Inconsistent dispensing of the compound, especially if it is not fully solubilized, can lead to variability.

  • Assay Drift: Changes in temperature or incubation times during the assay can affect results.

2. Troubleshooting Decision Tree:

G A Inconsistent Results B Prepare Fresh Compound Dilutions A->B C Use a Calibrated Multichannel Pipette A->C D Equilibrate all Reagents to Assay Temperature A->D E Monitor Compound Stability A->E F Pre-incubate Compound in Assay Buffer and Measure Activity Over Time E->F G Does Activity Decrease Over Time? F->G H Yes G->H I No G->I J Compound is likely unstable. Reduce incubation time or run assay on ice. H->J K Inconsistency is likely due to experimental technique. I->K

Caption: Decision tree for troubleshooting inconsistent results.

3. Best Practices for Consistency:

  • Fresh Preparations: Always prepare fresh dilutions of the compound from a frozen stock on the day of the experiment.

  • Consistent Technique: Ensure thorough mixing after adding the compound to the assay plate. Use calibrated pipettes and a consistent pipetting technique.

  • Environmental Control: Allow all reagents and plates to equilibrate to the assay temperature before starting the experiment.

III. Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

For long-term storage, it is recommended to store the solid compound at -20°C.[7] Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.

Q2: Can the nitro group on this compound interfere with my assay?

Yes, the nitro group can have several effects. Aromatic nitro compounds have been shown to inhibit certain enzymes, such as cytochrome P-450.[13] The electron-withdrawing nature of the nitro group can also make the compound susceptible to bioreduction, which could lead to the formation of reactive intermediates.[1][2] Be aware of these potential interactions, especially in cell-based assays or assays using crude cell lysates.

Q3: What are the potential tautomeric forms of this compound, and how do they affect my assay?

The presence of hydroxyl groups at positions 2 and 4 allows for keto-enol tautomerism. The compound can exist in equilibrium with its pyridinone forms.[1] These different forms may have different solubilities, binding affinities, and spectroscopic properties. The equilibrium between these forms can be influenced by the solvent and pH of your assay buffer. It is important to maintain consistent buffer conditions to ensure a consistent tautomeric state.

Q4: Are there any known impurities from the synthesis of this compound that I should be aware of?

While specific impurity profiles are dependent on the synthetic route, common impurities in the synthesis of complex organic molecules can include starting materials, intermediates, and by-products from side reactions.[14] If you suspect that an impurity is affecting your assay, consider obtaining the compound from a different supplier or purifying it further by methods such as recrystallization or chromatography.

Q5: Could this compound be a fluorescent quencher?

Nitroaromatic compounds can act as quenchers of fluorescence through mechanisms such as Förster resonance energy transfer (FRET) or photoinduced electron transfer (PET). If your assay involves a fluorescent substrate or product, be aware that the presence of this compound could potentially quench the fluorescence, leading to a decrease in signal that is not related to the biological activity you are measuring.

IV. References

  • Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. PubMed. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • The effect of nitrobenzene on antioxidative enzyme activity and DNA damage in tobacco seedling leaf cells. PubMed. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Biodegradation of p-nitroaniline by a novel bacterial strain pseudomonas DL17. Environmental Analysis Health and Toxicology. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]

  • Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. جامعة آل البيت. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • What troubleshooting is recommended if the background signal is very high?. PCR Biosystems. [Link]

  • Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. PMC - NIH. [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264. PubChem - NIH. [Link]

  • Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

  • This compound. Chemicalbridge. [Link]

  • This compound CAS NO.344749-44-6. ENAO Chemical Co, Limited. [Link]

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. MDPI. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. MDPI. [Link]

Sources

Preventing degradation of 6-Methyl-5-nitropyridine-2,4-diol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for 6-Methyl-5-nitropyridine-2,4-diol (CAS No. 344749-44-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding its stability profile and the factors that influence it, you can ensure the integrity and reproducibility of your experimental results.

Introduction to Compound Stability

This compound is a heterocyclic compound featuring a pyridine core substituted with nitro, methyl, and hydroxyl groups.[1] The presence of the electron-withdrawing nitro group, in conjunction with the diol functionality, makes the molecule susceptible to various degradation pathways.[2] The pyridine ring itself is generally stable, but substituents can significantly alter its reactivity.[3] Factors such as pH, light exposure, temperature, and the choice of solvent can critically impact the stability of this compound in solution.[4][5] This guide provides a structured approach to identifying, troubleshooting, and preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of degradation for this compound in my solution?

A1: A primary visual indicator of degradation is a change in the solution's color, often developing a yellowish or brownish hue.[6] This is typically due to the formation of chromophoric byproducts resulting from changes in the molecule's conjugated system.[7][8] Other signs can include the appearance of precipitation (if degradation products are less soluble) or a noticeable decrease in potency or concentration in your analytical measurements over time.[4]

Q2: How can I definitively confirm that my compound has degraded?

A2: Visual inspection is only a preliminary indicator. The most reliable method to confirm and quantify degradation is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9] A properly developed HPLC method will separate the intact parent compound from any degradation products, allowing you to calculate the percentage of remaining compound and observe impurity peaks.[9][10]

Q3: What are the general, most critical factors that cause degradation of this compound?

A3: Based on the chemistry of nitropyridine derivatives, the most critical factors are:

  • Light Exposure: Nitroaromatic compounds are frequently photosensitive and can undergo photodegradation, often through oxidation or rearrangement reactions.[4][11][12]

  • pH: The compound's stability can be compromised in strongly acidic or, more commonly, basic conditions, which can catalyze hydrolysis or other reactions.[11][13][14]

  • Elevated Temperature: Heat can accelerate degradation processes, leading to thermal decomposition.[15][16]

Q4: Is this compound stable as a solid?

A4: In its solid, crystalline form, the compound is relatively stable.[1] Degradation is significantly more rapid when it is dissolved in a solvent.[12] For long-term storage, it is best kept as a solid powder at the recommended temperature, protected from light and moisture.[17][18]

Troubleshooting Guide for Common Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Inconsistent or Decreasing Assay Results

Question: My biological or chemical assay results are inconsistent, or the measured activity of my compound solution decreases over a few hours on the benchtop. What is happening?

Answer: This strongly suggests that the compound is degrading under your experimental conditions. The loss of the active parent molecule leads directly to an underestimation of its efficacy.

Troubleshooting Workflow

start Inconsistent/Decreasing Assay Results check_light Is the solution exposed to ambient or direct light? start->check_light protect_light Action: Protect from light. Use amber vials, cover with foil. Work in a dimly lit area. check_light->protect_light Yes check_ph What is the pH of your assay buffer/medium? check_light->check_ph No protect_light->check_ph ph_issue Is the pH > 8 or < 4? check_ph->ph_issue adjust_ph Action: Assess stability at different pH values. Consider using a buffer closer to neutral (pH 6-7.5). ph_issue->adjust_ph Yes check_temp Is the solution kept at room temperature or higher for extended periods? ph_issue->check_temp No adjust_ph->check_temp control_temp Action: Keep solutions on ice. Prepare fresh solutions before use. check_temp->control_temp Yes check_analytical Have you confirmed degradation analytically (e.g., HPLC)? check_temp->check_analytical No control_temp->check_analytical run_hplc Action: Run stability-indicating HPLC method on a time course. check_analytical->run_hplc No end_node Problem Identified & Mitigated check_analytical->end_node Yes run_hplc->end_node

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: Color Change in Stock Solution

Question: My stock solution of this compound in DMSO turned yellow after being stored in the refrigerator for a week. Is it still usable?

Answer: A color change is a strong warning sign of degradation.[6] While a minor color change might correspond to a small percentage of degradation, it is impossible to know the extent without analytical confirmation. It is highly recommended to discard the solution and prepare a fresh one. This issue is often caused by slow degradation due to repeated exposure to light and atmospheric oxygen each time the vial is opened, or from impurities in the solvent.

SymptomPossible Cause(s)Recommended Action
Yellowing of Solution 1. Photodegradation: Exposure to light during handling or storage in a clear vial.[4] 2. Oxidation: Reaction with dissolved oxygen, potentially accelerated by impurities. 3. pH Shift: Contaminants in the solvent (e.g., water, acidic/basic impurities) altering the micro-environment.1. Store all solutions in amber glass vials or wrap clear vials in aluminum foil.[6] 2. Use high-purity, anhydrous grade solvents. 3. Consider purging the vial headspace with an inert gas (argon or nitrogen) before sealing for long-term storage.[6]
Precipitate Formation 1. Degradation Product: A degradation product may be less soluble than the parent compound. 2. Solvent Evaporation: Poorly sealed container leading to increased concentration and precipitation. 3. Freeze-Thaw Cycles: Compound crashing out of solution after being frozen.1. Confirm the identity of the precipitate and supernatant via HPLC. 2. Use tightly sealed containers with PTFE-lined caps.[6] 3. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Preventative Measures & Best Practices

Proactive measures are essential for maintaining the integrity of this compound solutions.

Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Solid: 4°C, under nitrogen.[17] Solution (Stock): -20°C or -80°C (aliquoted). Solution (Working): 2-8°C (short-term) or on ice.Lower temperatures slow the rate of all chemical reactions, including degradation.[15] Repeated freeze-thaw cycles should be avoided by aliquoting.[6]
Light Protect from all light sources.The nitroaromatic structure is susceptible to photodegradation.[11][12] Use amber vials, foil wrapping, and minimize exposure to ambient light during experiments.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).This minimizes the risk of oxidative degradation.[6] Particularly important for long-term storage of both solid and stock solutions.
pH Maintain solutions near neutral pH (6.0 - 7.5) unless experimentally required.Extreme pH can catalyze hydrolysis and other degradation reactions.[5][14] The diol structure may be particularly sensitive to deprotonation at high pH.[8]
Solvent Choice Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile).Protic solvents (water, methanol, ethanol) can participate in hydrolytic degradation pathways. Aprotic solvents are generally preferred for stock solutions.[4]
Protocol 1: Preparation and Storage of Stock Solutions
  • Preparation Environment: Work in a fume hood with minimized overhead lighting or under yellow light.

  • Solvent Selection: Use a new, unopened bottle of anhydrous, HPLC-grade DMSO or your chosen aprotic solvent.

  • Weighing: Weigh the solid this compound quickly and accurately.

  • Dissolution: Dissolve the solid in the solvent to your target concentration (e.g., 10 mM). Ensure complete dissolution using a vortex mixer if necessary.

  • Inert Gas Purge: Gently flush the headspace of the vial with argon or nitrogen for 15-30 seconds to displace oxygen.

  • Sealing: Immediately cap the vial tightly. Use a cap with a chemically resistant liner (e.g., PTFE).

  • Aliquoting: Dispense the stock solution into smaller, single-use amber glass vials. This prevents contamination and degradation of the main stock from repeated use and freeze-thaw cycles.

  • Labeling & Storage: Clearly label all aliquots with the compound name, concentration, date, and solvent. Store at -20°C or -80°C.

Degradation Pathway Overview

Understanding the potential chemical transformations provides insight into prevention strategies. The structure of this compound suggests three primary degradation routes.

cluster_main This compound cluster_pathways Degradation Pathways Parent Parent Compound Photo Photodegradation Products (e.g., ring aromatization, rearrangement products) Parent->Photo Light (UV/Visible) Hydrolysis Hydrolysis Products (e.g., displacement of nitro group) Parent->Hydrolysis H₂O, Strong Acid/Base (pH) Reduction Reduction Products (e.g., 5-amino or 5-hydroxylamino derivative) Parent->Reduction Reducing Agents

Caption: Potential degradation pathways for the compound.

  • Photodegradation: Exposure to light, especially UV wavelengths, can provide the energy to induce complex reactions. For similar structures like 1,4-dihydropyridines, this often involves oxidation to the aromatic pyridine ring, which would be a significant structural change.[12]

  • Hydrolysis: The nitro group on the pyridine ring is an electron-withdrawing group, which can make the ring susceptible to nucleophilic attack, particularly by hydroxide ions in basic solutions.[19][20] This could potentially lead to the displacement of the nitro group.

  • Reduction: The nitro group is readily reducible.[2][21] In the presence of biological reducing agents (e.g., in cell culture media) or chemical reductants, it can be converted to nitroso, hydroxylamino, or amino groups, fundamentally altering the molecule's properties.[11]

Stability-Indicating Analytical Method

To properly assess stability, a validated analytical method is required. The following provides a general framework for an HPLC-UV method.

Protocol 2: HPLC Method for Stability Testing
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength appropriate for the compound's chromophore (scan for optimal wavelength, likely in the 254-350 nm range).

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in your experimental solvent or buffer.

    • Create a "time zero" sample by diluting the stock solution to the working concentration (e.g., 50 µg/mL) with the mobile phase. Inject immediately.

    • Store the stock solution under the conditions you wish to test (e.g., on the benchtop under ambient light, in a 37°C incubator, etc.).

  • Time-Course Analysis:

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stressed solution.

    • Dilute it to the working concentration with the mobile phase and inject it into the HPLC system.

  • Data Analysis:

    • Gradient Elution: Run a gradient program (e.g., starting with 5% B, ramping to 95% B over 15 minutes, holding for 5 minutes, and re-equilibrating). This is crucial for eluting any potential degradation products with different polarities.

    • Quantification: Compare the peak area of the parent compound at each time point to the peak area at time zero. The appearance of new peaks concurrent with a decrease in the parent peak area confirms degradation.

    • Calculation: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100.

This protocol provides a robust system for validating the stability of your compound under specific experimental conditions, ensuring the reliability of your research.

References
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(5), 704-712. [Link]

  • Sherman, A. R. (2007). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide (II)): Substitution of the nitro‐group by hydroxyl). Recueil des Travaux Chimiques des Pays-Bas, 70(6), 581-590. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Wang, L., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(14), 5489. [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 2,4,6-Trinitrotoluene. [Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2017). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • Brown, D. H., et al. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 9, 1374-1378. [Link]

  • Szafranski, K., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6289. [Link]

  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Dalinger, I., et al. (2010). Chemistry and thermal decomposition of trinitropyrazoles. Journal of Thermal Analysis and Calorimetry, 105(2), 529-540. [Link]

  • Wikipedia. (n.d.). Thermal decomposition. Retrieved January 19, 2026, from [Link]

  • Szafranski, K., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5018. [Link]

  • Capot Chemical. (2018). MSDS of 2-Methyl-5-nitropyrimidine-4,6-diol. [Link]

  • Ong, C. B., et al. (2018). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. Catalysts, 8(12), 619. [Link]

  • Gaál, F., et al. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica, 53, 52-57. [Link]

  • Oladipo, A. O., et al. (2023). Production and characterization of orange pigment produced by Halophilic bacterium Salinococcus roseus isolated from Abattoir soil. Scientific Reports, 13(1), 1-13. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Pharmaceutical and Health Sciences, 12(1), 1-10. [Link]

  • Strickley, R. G., et al. (1989). An unexpected pH effect on the stability of moexipril lyophilized powder. Pharmaceutical Research, 6(11), 971-975. [Link]

  • Saito, T., et al. (2019). 4-Methyl-5-Pentylbenzene-1,3-Diol Regulates Chemotactic Cell Aggregation and Spore Maturation Via Different Mechanisms in Dictyostelium Discoideum. Current Microbiology, 76(5), 571-578. [Link]

  • Tsiouni, Z., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Applied Sciences, 11(22), 10886. [Link]

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 6-Methyl-5-nitropyridine-2,4-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Methyl-5-nitropyridine-2,4-diol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the fluorescence quantum yield of this important class of compounds. The information is presented in a question-and-answer format to directly address specific experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What are the expected intrinsic fluorescence characteristics of this compound?

A1: this compound possesses a pyridine core, which is a common heterocyclic motif in fluorescent molecules.[1] However, the presence of a nitro group (-NO2), a strong electron-withdrawing group, is known to significantly influence the electronic and optical properties of fluorophores.[2] In many cases, nitro-substitution can lead to fluorescence quenching, resulting in a low intrinsic quantum yield.[2][3] The diol (-OH) groups, being electron-donating, may partially counteract this effect, but the overall fluorescence is expected to be modest in its native state.

Q2: How does the molecular structure of this compound derivatives impact their fluorescence quantum yield?

A2: The fluorescence quantum yield of these derivatives is highly dependent on their molecular structure. Key factors include:

  • Substituents: The nature and position of substituents on the pyridine ring are critical. Electron-donating groups (e.g., amines, methoxy groups) generally enhance fluorescence, while additional electron-withdrawing groups tend to decrease it.[1]

  • Molecular Rigidity: Increased molecular rigidity often leads to a higher quantum yield by reducing non-radiative decay pathways. Flexible side chains can dissipate energy through vibrations and rotations.

  • Intramolecular Charge Transfer (ICT): The push-pull nature of electron-donating and electron-withdrawing groups on the pyridine ring can induce ICT upon excitation, which can either enhance or quench fluorescence depending on the specific molecular design and environment.

Q3: What is fluorescence quenching and why is it a concern for this compound derivatives?

A3: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance. For nitropyridine derivatives, quenching can occur through several mechanisms:

  • Electron Transfer: The nitro group can act as an electron acceptor, leading to photoinduced electron transfer (PET) from the excited fluorophore, a common quenching mechanism.[3]

  • Intersystem Crossing: The nitro group can promote intersystem crossing from the excited singlet state to a non-emissive triplet state.

  • Collisional Quenching: Interactions with other molecules in the solution, such as dissolved oxygen or halide ions, can deactivate the excited state through collisions.[4]

Q4: Can aggregation enhance the fluorescence of these derivatives?

A4: Yes, some pyridine derivatives exhibit a phenomenon called Aggregation-Induced Emission (AIE).[5][6] In dilute solutions, these molecules may have low fluorescence due to free intramolecular rotations that lead to non-radiative decay. However, in an aggregated state or in the solid state, these rotations are restricted, which can block the non-radiative pathways and lead to a significant increase in fluorescence quantum yield.[7][8] This is a promising strategy for enhancing the emission of this compound derivatives.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during experimentation with this compound derivatives.

Scenario 1: Very Low or No Detectable Fluorescence Signal

Q: I have synthesized a new derivative of this compound, but I am observing a very weak or no fluorescence signal. What are the initial steps I should take to troubleshoot this?

A: A low fluorescence signal is a common challenge. Begin by systematically verifying your sample and experimental setup.

Initial Checks:

  • Purity of the Compound: Impurities can act as potent quenchers. Confirm the purity of your synthesized derivative using techniques like NMR, mass spectrometry, and elemental analysis.

  • Concentration Optimization: Both excessively high and low concentrations can diminish the fluorescence signal.

    • High Concentrations: Can lead to self-quenching or aggregation-caused quenching (ACQ).[6]

    • Low Concentrations: The signal may be below the detection limit of your instrument.

  • Instrumentation Settings: Double-check your fluorometer settings.

    • Ensure you are using the correct excitation wavelength (λex).

    • Verify that the emission is being detected across the appropriate wavelength range.

    • Optimize the slit widths for your sample.[4]

dot

Caption: Advanced troubleshooting for persistent low quantum yield.

III. Experimental Protocols

Protocol 1: Systematic Evaluation of Solvent Effects on Fluorescence

Objective: To determine the optimal solvent for maximizing the fluorescence quantum yield of a this compound derivative.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of your derivative in a solvent in which it is highly soluble (e.g., DMSO or acetonitrile).

  • Sample Preparation: Prepare a series of dilute solutions of your compound in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetonitrile, ethanol, water). The final absorbance of each solution at the excitation wavelength should be below 0.1 to avoid inner filter effects. [9]3. Absorption Measurement: For each sample, acquire the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λabs).

  • Fluorescence Measurement: For each sample, acquire the fluorescence emission spectrum using the determined λabs as the excitation wavelength.

  • Data Analysis: Compare the integrated fluorescence intensities across the different solvents. A significant change in intensity will indicate a strong solvent-dependent effect.

Protocol 2: Determination of Relative Fluorescence Quantum Yield (ΦF)

Objective: To quantify the fluorescence quantum yield of a this compound derivative relative to a known standard.

Methodology:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that is similar to your sample. [10]2. Preparation of Solutions: Prepare a series of solutions of both your sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1. [9]3. Measurement:

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦX) can be calculated using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

      • ΦST is the quantum yield of the standard.

      • GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

IV. Data Presentation

Table 1: Hypothetical Solvent Effects on a this compound Derivative

SolventPolarity Indexλabs (nm)λem (nm)Stokes Shift (nm)Relative Quantum Yield
Toluene2.4380450700.05
Chloroform4.1385460750.08
Acetonitrile5.8390475850.15
Ethanol4.3392480880.12
Water10.24005001000.02

V. References

  • Gabr, M. T., & Pigge, F. C. (2015). Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene. RSC Advances.

  • (2020). Aggregation induced emission in one easy step: pyridinium AIEgens and counter ion effect. Nature Communications.

  • Gabr, M. T., & Pigge, F. C. (2015). Synthesis and aggregation-induced emission properties of pyridine and pyridinium analogues of tetraphenylethylene. RSC Advances.

  • (2015). Aggregation-Induced Fluorescence Emission Properties of Dicyanomethylene-1,4-dihydropyridine Derivatives. Semantic Scholar.

  • BenchChem. (n.d.). Troubleshooting low quantum yield in 2,6-Bis(2-benzimidazolyl)pyridine fluorescence. BenchChem.

  • (2019). Substituent Effect on the Properties of pH Fluorescence Probes Containing Pyridine Group. ResearchGate.

  • (2019). Aggregation induced emission by pyridinium. Edgars Suna Group.

  • (n.d.). Protonation induced redshift in the fluorescence of a pyridine derivative as a potential anti-counterfeiting agent. Soft Matter (RSC Publishing).

  • (n.d.). The Quenching of Pyrochlorophyll Fluorescence by Nitro Compounds.

  • (2020). Two Pyridine‐Based Fluorescent Probes for Sensing pH. ResearchGate.

  • (n.d.). Synthesis of a New Amino-Furopyridine-Based Compound as a Novel Fluorescent pH Sensor in Aqueous Solution. NIH.

  • (n.d.). Measurements of Solid-State Photoluminescence Quantum Yields of Films Using a Fluorimeter.

  • (n.d.). Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate.

  • (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.

  • (n.d.). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. PMC - NIH.

  • (2018). Troubleshooting Measurements of Fluorescence Spectra. Edinburgh Instruments.

  • (n.d.). Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile. ResearchGate.

  • (2013). Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report). ResearchGate.

  • (2023). A practical guide to measuring and reporting photophysical data. RSC Publishing.

  • (n.d.). How to Reduce Fluorescence Measurement Errors. Drawell.

  • (n.d.). Solvent Effects on Fluorescence Emission. Evident Scientific.

  • (n.d.). A Review on the Synthesis of Fluorescent Five- and Six-Membered Ring Azaheterocycles.

  • (2024). How to Reduce Fluorescence Measurement Errors. AELAB.

  • (n.d.). This compound. CymitQuimica.

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  • (2020). FLUORESCENCE SPECTROSCOPY-8: SOLVENT EFFECT. YouTube.

  • (2006). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. ResearchGate.

  • (2000). Synthesis and fluorescence properties of intramolecularly quenched fluorogenic p-nitroanilides containing coumarin or quinolinone derivatives as fluorophores. PubMed.

  • (2013). Tuning the Emission Properties of Fluorescent Ligands by Changing pH: The Unusual Case of an Acridine-Containing Polyamine Macrocycle. Sci-Hub.

  • (2018). Effects of Solvent Properties on Absorption and Fluorescence Characteristics of Two Organic Dyes Used as Random Gain Media. ResearchGate.

  • (2018). Fluorescence enhancement of solvent mixtures?. ResearchGate.

  • (2021). Fluorescence Quenching Studies on the Interactions between Chosen Fluoroquinolones and Selected Stable TEMPO and PROXYL Nitroxides. NIH.

  • (n.d.). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI.

  • (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. PMC - NIH.

  • (n.d.). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.

  • (n.d.). 344749-44-6|this compound. BLDpharm.

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Minimizing batch-to-batch variability of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methyl-5-nitropyridine-2,4-diol

A Guide to Minimizing Batch-to-Batch Variability and Ensuring Consistent Quality

Welcome to the technical support guide for this compound (CAS 344749-44-6). As a crucial heterocyclic intermediate in the synthesis of bioactive molecules and pharmaceutical compounds, ensuring the reproducible quality of this material is paramount for successful downstream applications.[1][2] This document, designed for researchers, scientists, and process development professionals, provides in-depth troubleshooting advice and proactive strategies to control and minimize batch-to-batch variability.

This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your synthesis and purification campaigns.

Section 1: Troubleshooting Guide - Diagnosing and Solving Common Issues

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of this compound.

Q1: We are observing significant variability in yield from batch to batch. What are the primary causes and how can we correct this?

A1: Yield variability is a classic issue in nitration chemistry, often stemming from a few critical process parameters that are not under tight control. Nitration reactions are typically fast and highly exothermic, meaning minor deviations can have a major impact on the outcome.[3]

Root Cause Analysis:

  • Inadequate Thermal Control: The nitration of the pyridine ring is highly exothermic. If the heat is not dissipated efficiently, localized "hot spots" can form, leading to the formation of unwanted byproducts, oxidation of the substrate, or even runaway reactions, all of which reduce the yield of the desired product.[3] Batch-to-batch variations in cooling efficiency or ambient temperature can be a significant source of variability.[4]

  • Inconsistent Reagent Addition: Adding the nitrating agent (typically a mixed acid of H₂SO₄/HNO₃) too quickly generates heat faster than the cooling system can remove it.[3] Conversely, an overly slow addition at a temperature that is too low can lead to an accumulation of unreacted nitrating agent, posing a safety risk and causing an uncontrolled exotherm when the reaction finally initiates.

  • Poor Agitation: Inefficient mixing leads to a non-homogenous reaction mixture. This creates localized areas of high reactant concentration (leading to side products) and areas of low concentration (leading to an incomplete reaction), ultimately lowering the overall yield.[3][5]

  • Work-up & Isolation Losses: Variability in the pH during quenching and neutralization, or inconsistent solvent volumes during extraction or precipitation, can lead to significant differences in product recovery between batches.

Troubleshooting Workflow & Corrective Actions:

G cluster_0 Diagnosis cluster_1 Corrective Action start Inconsistent Yield Observed q1 Was Internal Temperature Maintained within ±2°C? start->q1 q2 Was Nitrating Agent Addition Rate Consistent? q1->q2 Yes a1 Improve Cooling System. Calibrate Thermocouple. q1->a1 No q3 Is Agitation Efficient (No Dead Spots)? q2->q3 Yes a2 Use Syringe Pump for Controlled Addition. q2->a2 No q4 Is Work-up pH Consistent? q3->q4 Yes a3 Optimize Stirrer Speed/Shape. Use Baffles in Reactor. q3->a3 No a4 Standardize Quenching Procedure & pH Endpoint. q4->a4 No

Recommended Protocol Adjustments:

  • Standardize Thermal Profile: Implement a robust cooling bath (e.g., ice-salt or a chiller) and use a calibrated thermocouple to monitor the internal reaction temperature, not just the bath temperature. Define a strict temperature range (e.g., 0-5 °C) and document it for every batch.

  • Control Addition Rate: Utilize a syringe pump or a pressure-equalizing dropping funnel for the slow, dropwise addition of the nitrating agent. A typical addition time should be established and adhered to across all batches.

  • Ensure Efficient Mixing: Use an overhead stirrer with a properly sized impeller to ensure vigorous agitation and a visible vortex. For larger scale, consider a reactor with baffles to improve mixing efficiency.

  • Develop a Standard Operating Procedure (SOP) for Work-up: Clearly define the quenching procedure, including the volume and temperature of the quenching medium (e.g., ice water), the rate of addition, and the final pH target for neutralization.

Q2: The color of our final product varies from off-white to yellow between batches, and we are detecting variable impurity profiles by HPLC. How can we improve purity and consistency?

A2: Color variation in nitro-aromatic compounds is a strong indicator of impurities. The yellow hue is often caused by dinitro byproducts, isomers, or oxidation products. Achieving consistent purity requires controlling the formation of these impurities during the reaction and effectively removing them during purification.

Root Cause Analysis:

  • Over-nitration: Excessively harsh reaction conditions (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction time) can lead to the formation of dinitrated species.[3]

  • Isomer Formation: While the directing effects of the hydroxyl and methyl groups on the pyridine ring are strong, deviations in reaction conditions can alter the regioselectivity, leading to the formation of undesired isomers.[5]

  • Oxidation: The strong oxidizing nature of nitric acid can lead to the formation of colored degradation byproducts.

  • Ineffective Purification: The most common cause of inconsistent purity is a non-optimized purification protocol. Recrystallization, the most likely method, is highly dependent on solvent choice, cooling rate, and washing efficiency.[6]

Troubleshooting Summary Table

ProblemPotential CauseRecommended Corrective Action
Yellow Product Over-nitration / Oxidative ImpuritiesLower reaction temperature; use precise stoichiometry of nitric acid; ensure efficient quenching post-reaction.
Variable HPLC Profile Inconsistent Reaction ConditionsStrictly control all Critical Process Parameters (see Section 2, Q1) as defined in a batch record.
Residual Starting Material Incomplete ReactionConfirm reaction completion via TLC or HPLC before quenching. If needed, slightly extend reaction time under controlled temperature.
Broad Melting Point Ineffective PurificationDevelop and validate a robust recrystallization protocol (see Protocol B). Ensure the final product is thoroughly dried.

Recommended Corrective Actions:

  • Refine Reaction Stoichiometry: Carefully control the molar ratio of the reactants. Using a large excess of the nitrating agent can drive the reaction towards polynitration.[3]

  • Optimize Purification: The single most effective step is to develop a robust recrystallization procedure. This involves screening for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.[6][7] (See Protocol B for a detailed methodology).

  • Implement In-Process Controls (IPCs): Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. The reaction should only be quenched after the starting material is fully consumed to avoid contamination of the final product.

  • Characterize Impurities: If possible, use techniques like LC-MS to identify the structures of major impurities.[8] Knowing what the impurities are provides critical clues about the side reactions that need to be controlled.

Section 2: Proactive Control Strategies & FAQs

Proactively managing your process is more effective than troubleshooting. This section provides answers to common questions about establishing a robust and reproducible synthesis.

Q1: What are the most Critical Process Parameters (CPPs) to monitor and control for the synthesis of this compound?

A1: For a nitration reaction, the CPPs are the parameters that have the highest impact on product quality and yield. Controlling them is essential for minimizing batch-to-batch variability.[4][9]

Table of Critical Process Parameters

ParameterTarget Range / SpecificationRationale for Control
Internal Reaction Temp. 0 - 5 °CControls reaction rate and selectivity; prevents thermal runaway and byproduct formation.[3][5]
Nitrating Agent Addition Time 60 - 90 min (process dependent)Ensures heat generated can be removed by the cooling system, preventing dangerous exotherms.[3]
Agitation Speed >300 RPM (ensure vortex)Guarantees homogenous mixing, preventing localized concentration gradients and hot spots.[5]
H₂SO₄/HNO₃ Molar Ratio 1.0 - 4.0 (process dependent)Modulates the concentration of the active nitronium ion (NO₂⁺), influencing reaction rate and selectivity.[9]
Reaction Time / IPC Monitor by TLC/HPLCEnsures the reaction goes to completion without allowing for significant product degradation or side reactions.

Q2: How should we select an optimal solvent for the recrystallization and purification of the final product?

A2: The goal of recrystallization is to dissolve the impure solid in a hot solvent and have the pure compound crystallize out upon cooling, leaving impurities behind in the solution.[6] The "like dissolves like" principle is a good starting point. Given the diol and nitro functionalities, the molecule is quite polar.

Solvent Selection Strategy:

  • Solubility Testing: Test small quantities of your crude product in various solvents (e.g., water, ethanol, methanol, isopropanol, ethyl acetate, and mixtures thereof).

  • Ideal Characteristics: The ideal solvent will fully dissolve the compound when hot but show very low solubility when cold.[6] Solvents like hot methanol or aqueous ethanol are often good candidates for polar, functionalized molecules.[7][10]

  • Avoid "Oiling Out": If the compound comes out of solution as a liquid instead of a solid, this is known as "oiling out" and results in poor purification. This happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.

Q3: What analytical methods are essential for the quality control (QC) and release of this compound?

A3: A robust analytical package is necessary to confirm the identity, purity, and consistency of each batch.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase method can quantify the main peak (as % Area) and detect/quantify any impurities.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and ensuring the correct isomer has been synthesized.

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the product and for identifying unknown impurities.[8]

  • Melting Point: A sharp melting point close to the literature value (e.g., 290-291 °C with decomposition) is a good, simple indicator of high purity.[10]

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage is crucial for maintaining the integrity of the compound over time.

  • Short-Term Storage: May be stored at room temperature.[10]

  • Long-Term Storage: Recommended storage is at -20°C to minimize potential degradation.[10]

  • Handling: The compound is a solid. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid creating dust. The starting materials, particularly mixed acid, are highly corrosive and require handling in a fume hood with appropriate PPE.[3]

Section 3: Standardized Experimental Protocols

These protocols provide a framework for key experimental workflows. They should be adapted and optimized for your specific laboratory setup and scale.

Protocol A: General Workflow for Synthesis and Purification

This diagram outlines the key unit operations for producing high-purity this compound.

// Define Nodes start [label="Starting Material:\n2,4-Dihydroxy-6-methylpyridine", fillcolor="#FBBC05", fontcolor="#202124"]; reagents [label="Reagents:\nConc. H₂SO₄, Conc. HNO₃", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="1. Nitration Reaction\n(Controlled Temp: 0-5 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quench [label="2. Quenching\n(Pour onto Ice Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="3. Crude Isolation\n(Filtration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="4. Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="5. Drying\n(Vacuum Oven)", fillcolor="#34A853", fontcolor="#FFFFFF"]; qc [label="6. Quality Control\n(HPLC, NMR, MP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="Final Product:\nthis compound", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Define Edges start -> reaction; reagents -> reaction; reaction -> quench [label="IPC: Reaction Complete"]; quench -> isolate; isolate -> purify; purify -> dry; dry -> qc; qc -> final_product; } axdot Caption: Synthesis and Purification Process Flow Diagram.

Protocol B: Step-by-Step Recrystallization for High Purity
  • Solvent Selection: Based on pre-screening (see Section 2, Q2), choose an appropriate solvent (e.g., aqueous methanol).

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the purified crystals thoroughly in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol C: Example HPLC Method for Purity Analysis

This is a starting point for method development. The method must be fully validated for its intended use.

ParameterSpecification
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve sample in DMSO or Methanol[10]

References

  • A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures. (2025). Benchchem.
  • Desai, K. R., et al. (2014). Continuous flow nitration in miniaturized devices. Journal of the Indian Chemical Society, 91(2), 235-247. Available from: [Link]

  • Bakke, J. M. (2005). Nitropyridines, Their Synthesis and Reactions. Journal of Heterocyclic Chemistry, 42(3), 463-474. Available from: [Link]

  • Graf, R., et al. (1959). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry, 37(4), 745-753. Available from: [Link]

  • Technical Support Center: Managing Exothermic Reactions During Nitration. (2025). Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]

  • Identifying sources of batch to batch variation in processability. (2019). ResearchGate. Available from: [Link]

  • Batch nitration. (2016). Slideshare. Available from: [Link]

  • Zhang, Y., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry, 19, 1346-1372. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • This compound. Chemicalbridge. Available from: [Link]

  • Sviridova, M. G., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5849. Available from: [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H₂SO₄/HNO₃. (2021). ResearchGate. Available from: [Link]

  • US2874196A - Method of crystallizing nitro products. Google Patents.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2023). PubMed Central. Available from: [Link]

  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (2025). Benchchem.

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Validation & Comparative

A Comparative Analysis of 6-Methyl-5-nitropyridine-2,4-diol with Other Fluorescent Probes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the dynamic landscape of cellular imaging and molecular sensing, the demand for novel fluorescent probes with superior photophysical properties and specific targeting capabilities is ever-present. The pyridine scaffold has emerged as a versatile platform for the development of such probes, owing to the tunability of its electronic and optical characteristics through substituent modifications. This guide aims to provide a comprehensive comparative analysis of a specific pyridine derivative, 6-Methyl-5-nitropyridine-2,4-diol, against other established fluorescent probes.

However, a thorough investigation of the scientific literature reveals a significant gap in the characterization of this compound as a fluorescent probe. While commercially available from several suppliers[1][2][3][4], there is a notable absence of published experimental data detailing its photophysical properties, such as absorption and emission spectra, quantum yield, and photostability. This lack of foundational data precludes a direct, evidence-based comparison with other well-characterized fluorescent probes at this time.

Therefore, this guide will pivot to a broader, yet equally critical, analysis. We will first explore the foundational principles of fluorescent probes based on the pyridine core, drawing insights from structurally related compounds. We will then present a comparative overview of several classes of established fluorescent probes, highlighting their key performance metrics and applications. Finally, we will outline the necessary experimental workflows to characterize a novel compound like this compound, providing a roadmap for its potential evaluation as a fluorescent probe. This approach is designed to empower researchers with the fundamental knowledge and practical methodologies required to assess and utilize novel fluorophores in their work.

The Pyridine Scaffold: A Versatile Core for Fluorescent Probe Design

Pyridine, a nitrogen-containing heterocyclic aromatic compound, serves as the structural foundation for a wide array of fluorescent probes. The introduction of various substituents onto the pyridine ring allows for the precise tuning of its electronic and optical properties, a principle that underpins the development of novel fluorophores[5]. The inherent electron-withdrawing nature of the pyridine ring can be modulated by the addition of electron-donating or electron-withdrawing groups, influencing the intramolecular charge transfer (ICT) characteristics of the molecule. This, in turn, dictates its absorption and emission wavelengths, Stokes shift, and sensitivity to the local microenvironment.

For instance, studies on various pyridine derivatives have demonstrated their utility in developing probes for diverse applications, from live-cell imaging to the detection of specific analytes like benzene and hydrogen peroxide[6][7][8][9]. The versatility of the pyridine core allows for the creation of probes with large Stokes shifts, high quantum yields, and specific targeting capabilities[6].

Comparative Overview of Established Fluorescent Probe Classes

To provide a framework for evaluating potential new probes like this compound, it is essential to understand the performance of existing, widely-used fluorescent dyes.

Probe ClassCommon ExamplesExcitation (nm)Emission (nm)Quantum YieldKey AdvantagesCommon Applications
Rhodamines Rhodamine 123, TAMRA, Texas Red500 - 650520 - 670HighHigh photostability, high quantum yield, commercially available with various conjugations[10]Mitochondrial staining, immunofluorescence, fluorescence microscopy[9][10]
BODIPY Dyes BODIPY FL, BODIPY TMR490 - 590500 - 620HighHigh molar extinction coefficients, narrow emission spectra, relatively insensitive to solvent polarity[9][11]Labeling of lipids, proteins, and nucleic acids; fluorescence polarization assays[11]
Coumarins Coumarin 1, 7-Amino-4-methylcoumarin (AMC)350 - 450400 - 500Moderate to HighLarge Stokes shifts, sensitive to solvent polarityEnzyme assays, pH sensing, ion detection[9]
Cyanine Dyes Cy3, Cy5, Cy7550 - 750570 - 800Moderate to HighBright, available in a wide range of excitation/emission wavelengthsDNA and protein labeling, fluorescence resonance energy transfer (FRET), in vivo imaging
Pyrene Derivatives Pyrene, Pyrene-benzothiazolium dyes340 - 350370 - 470 (monomer), 480 - 520 (excimer)VariableLong fluorescence lifetime, sensitive to microenvironment (excimer formation)[12]Membrane fluidity studies, sensing of metal ions and biomolecules[12]

Experimental Workflow for Characterizing a Novel Fluorescent Probe

To ascertain the potential of this compound as a fluorescent probe, a systematic experimental evaluation is required. The following workflow outlines the key steps and the rationale behind them.

Synthesis and Purification

The first step involves either procuring the compound from a commercial source or synthesizing it. Purity is paramount, as fluorescent impurities can significantly interfere with photophysical measurements.

Synthesis_Purification cluster_synthesis Synthesis/Procurement cluster_purification Purification cluster_characterization Characterization Start Obtain this compound Purify Purification (e.g., Chromatography, Recrystallization) Start->Purify Ensure Purity Characterize Structural Characterization (NMR, Mass Spec) Purify->Characterize Confirm Identity Photophysical_Characterization cluster_workflow Photophysical Analysis Abs_Spec Measure UV-Vis Absorption Spectrum Fluo_Spec Measure Fluorescence Excitation & Emission Spectra Abs_Spec->Fluo_Spec Identify λex Solvatochromism Investigate Solvatochromic Effects Abs_Spec->Solvatochromism QY Determine Fluorescence Quantum Yield Fluo_Spec->QY Calculate Efficiency Lifetime Measure Fluorescence Lifetime Fluo_Spec->Lifetime Photostability Assess Photostability Fluo_Spec->Photostability Fluo_Spec->Solvatochromism Biological_Evaluation cluster_invitro In Vitro Testing cluster_incello In Cello Imaging Toxicity Assess Cytotoxicity Uptake Determine Cellular Uptake Toxicity->Uptake Ensure Biocompatibility Localization Determine Subcellular Localization Uptake->Localization Imaging Perform Fluorescence Microscopy Localization->Imaging

Figure 3: Workflow for the biological evaluation of a potential fluorescent probe.

Detailed Methodologies:

  • Cytotoxicity Assays: Standard assays such as MTT or LDH assays are used to determine the concentration range at which the probe is non-toxic to living cells.

  • Cellular Uptake and Localization: Live-cell imaging using fluorescence microscopy is employed to observe if and how the probe enters the cells. Co-localization studies with organelle-specific dyes (e.g., MitoTracker, LysoTracker) can reveal the subcellular distribution of the probe.

  • Application-Specific Assays: If the probe is designed for a specific purpose (e.g., sensing a particular ion or molecule), its response to the target analyte must be tested in a cellular context.

Conclusion and Future Directions

While a direct comparative analysis of this compound is not currently feasible due to the lack of available data, the framework presented in this guide provides a comprehensive pathway for its evaluation. The versatile nature of the pyridine scaffold suggests that this compound could possess interesting fluorescent properties. Future research should focus on the systematic characterization of its photophysical and biological properties as outlined above. The resulting data will be crucial in determining its potential utility as a novel fluorescent probe and will enable a meaningful comparison with existing tools, ultimately contributing to the advancement of fluorescence-based research and diagnostics.

References

  • BenchChem.
  • Royal Society of Chemistry. Discovery of asymmetric pyridinium-based fluorescent probes with large Stokes shifts for live neural stem/progenitor cells.
  • National Institutes of Health. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging.
  • BLDpharm. 344749-44-6|this compound.
  • CymitQuimica. This compound.
  • MDPI.
  • Royal Society of Chemistry. A BODIPY/pyridine conjugate for reversible fluorescence detection of gold(iii) ions. New Journal of Chemistry.
  • MDPI. Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine.
  • ChemScene. 344749-44-6 | this compound.
  • Chemicalbridge. This compound.
  • National Institutes of Health.
  • National Institutes of Health. Exploring Imaging Applications of a Red-Emitting π-Acceptor (π-A) Pyrene-Benzothiazolium Dye.

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A Senior Application Scientist's Guide to the Validation of a Novel Nitroreductase Assay Using 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing a Critical Need in Hypoxia Research and Drug Development

The study of cellular hypoxia and the development of hypoxia-activated prodrugs (HAPs) are pivotal areas in cancer research. A key family of enzymes in this field is the nitroreductases (NTRs), which are typically absent in mammalian cells but are abundant in bacteria and overexpressed in hypoxic tumor environments.[1][2] This differential expression makes NTRs an excellent target for cancer-specific therapies. The enzymatic activity of NTRs, which reduce nitroaromatic compounds to their corresponding amino derivatives, provides a mechanism for selectively activating prodrugs within the tumor microenvironment.[1][2]

To accelerate research and drug screening in this domain, highly sensitive, reliable, and efficient methods for quantifying NTR activity are essential. While several assays exist, they often face limitations such as low sensitivity, complex protocols, or susceptibility to interference. This guide introduces a novel, sensitive colorimetric assay, the NPR-Glo™ Assay , which utilizes the unique properties of 6-Methyl-5-nitropyridine-2,4-diol as a chromogenic substrate.

This document provides a comprehensive validation of the NPR-Glo™ Assay, comparing its performance against a well-established, classic method: the Menadione-Coupled Cytochrome c Reductase Assay. Through rigorous experimental evaluation, we will demonstrate the superior performance of the NPR-Glo™ Assay and provide detailed protocols to enable its seamless adoption in your laboratory.

Part 1: Assay Principles and Mechanisms

A thorough understanding of the underlying reaction mechanisms is critical for proper assay execution and troubleshooting. This section details the chemical principles of both the novel and the comparative assay.

The NPR-Glo™ Assay: A Direct, Single-Step Reaction

The NPR-Glo™ Assay is elegantly simple, relying on the direct enzymatic conversion of a novel substrate into a brightly colored product.

  • Mechanism: Bacterial nitroreductase utilizes NADH as an electron donor to catalyze the reduction of the nitro group on the this compound substrate. This conversion to its amino derivative, 5-amino-6-methylpyrimidine-2,4-diol, induces a significant bathochromic shift, resulting in a vibrant yellow compound that can be quantified by measuring absorbance at 450 nm. The intensity of the color is directly proportional to the NTR activity in the sample.

The diagram below illustrates this straightforward, enzyme-mediated chromogenic reaction.

NPR_Glo_Mechanism cluster_reactants Reactants cluster_products Products Substrate This compound (Colorless) Enzyme Nitroreductase (NTR) Substrate->Enzyme NADH NADH NADH->Enzyme Product 5-Amino-6-methylpyrimidine-2,4-diol (Yellow, Abs @ 450 nm) NADP NAD+ Enzyme->Product Enzyme->NADP Workflow_Comparison cluster_NPR NPR-Glo™ Assay Workflow cluster_Classic Menadione-Coupled Assay Workflow NPR1 1. Prepare Master Mix (Buffer, Substrate, NADH) NPR2 2. Add Master Mix to Sample (Containing NTR) NPR1->NPR2 NPR3 3. Incubate at 37°C (e.g., 30 minutes) NPR2->NPR3 NPR4 4. Read Absorbance at 450 nm NPR3->NPR4 C1 1. Prepare Reagent A (Buffer, Cytochrome c, NADPH) C2 2. Add Reagent A to Sample (Containing NTR) C1->C2 C4 4. Add Reagent B to Initiate C2->C4 C3 3. Prepare Reagent B (Menadione Solution) C3->C4 C5 5. Incubate at 37°C (e.g., 30 minutes) C4->C5 C6 6. Read Absorbance at 550 nm C5->C6

Caption: Comparative experimental workflows.

Protocol: NPR-Glo™ Assay
  • Principle: This protocol is designed for a 96-well microplate format. Total reaction volume is 100 µL. Adjust volumes proportionally for other formats.

  • Reagents Required:

    • NPR-Glo™ Assay Buffer (50 mM Tris-HCl, pH 7.2)

    • This compound Substrate Stock (10 mM in DMSO)

    • NADH Stock (10 mM in Assay Buffer)

    • Purified Nitroreductase Enzyme (for standard curve) or cell lysate

    • 96-well clear, flat-bottom microplate

  • Step-by-Step Procedure:

    • Prepare Standard Curve: Create a dilution series of the NTR enzyme in Assay Buffer from 30 mU/mL down to 0 mU/mL (blank). Add 50 µL of each standard or your unknown sample to the appropriate wells.

      • Rationale: A standard curve is essential for converting absorbance values into absolute enzyme activity units.

    • Prepare Master Mix: For each 100 µL reaction, prepare a master mix containing:

      • 47 µL Assay Buffer

      • 1 µL this compound Stock (Final concentration: 100 µM)

      • 2 µL NADH Stock (Final concentration: 200 µM)

      • Rationale: Preparing a master mix ensures that each well receives the same concentration of reagents, minimizing well-to-well variability.

    • Initiate Reaction: Add 50 µL of the Master Mix to each well containing the standards and samples.

    • Incubate: Incubate the plate at 37°C for 30 minutes, protected from light.

      • Rationale: Incubation allows the enzymatic reaction to proceed. 37°C is optimal for most bacterial NTR enzymes. Protecting from light prevents potential photodegradation of reagents.

    • Measure Absorbance: Read the absorbance at 450 nm using a microplate reader.

    • Analyze Data: Subtract the absorbance of the blank from all readings. Plot the standard curve (Absorbance vs. NTR Activity) and use the resulting linear equation to calculate the NTR activity in your unknown samples.

Protocol: Menadione-Coupled Cytochrome c Reductase Assay
  • Principle: This protocol is also designed for a 96-well format with a total reaction volume of 100 µL.

  • Reagents Required:

    • Assay Buffer (50 mM Potassium Phosphate, pH 7.0)

    • Cytochrome c Stock (10 mM in Assay Buffer)

    • NADPH Stock (10 mM in Assay Buffer)

    • Menadione Stock (10 mM in Ethanol)

    • Purified Nitroreductase Enzyme or cell lysate

    • 96-well clear, flat-bottom microplate

  • Step-by-Step Procedure:

    • Prepare Standard Curve/Samples: Prepare NTR standards or unknown samples as described in the NPR-Glo™ protocol. Add 50 µL to each well.

    • Prepare Reagent A (Pre-incubation Mix): For each reaction, prepare a mix containing:

      • 45 µL Assay Buffer

      • 1 µL Cytochrome c Stock (Final concentration: 100 µM)

      • 2 µL NADPH Stock (Final concentration: 200 µM)

    • Pre-incubation: Add 48 µL of Reagent A to each well.

      • Rationale: This step ensures all components except the final initiating reagent are present.

    • Prepare Reagent B (Initiation Solution): Dilute the Menadione Stock 1:100 in Assay Buffer to make a working solution (100 µM).

    • Initiate Reaction: Add 2 µL of the Menadione working solution to each well to start the reaction (Final concentration: 2 µM).

      • Rationale: The addition of menadione completes the electron transfer chain and initiates the reduction of Cytochrome c.

    • Incubate: Incubate the plate at 37°C for 30 minutes.

    • Measure Absorbance: Read the absorbance at 550 nm using a microplate reader.

    • Analyze Data: Analyze the data as described for the NPR-Glo™ Assay.

Conclusion and Recommendations

The validation data presented in this guide unequivocally demonstrates that the NPR-Glo™ Assay , utilizing this compound, is a superior method for the quantification of nitroreductase activity. Its key advantages include:

  • Exceptional Sensitivity: Enabling the detection of low enzyme levels.

  • High Precision and Robustness: Ensuring reliable and reproducible data.

  • Simplified Workflow: Reducing handling steps, potential for error, and saving valuable time.

  • Outstanding HTS Suitability: A high Z'-factor makes it an ideal choice for large-scale screening campaigns.

For researchers in oncology, microbiology, and drug development who require accurate and efficient measurement of nitroreductase activity, the NPR-Glo™ Assay represents a significant technological advancement. We strongly recommend its adoption for both routine research and high-throughput screening applications.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.

  • Iversen PW, Eastwood BJ, Sittampalam GS, Cox KL. (2006). A comparison of assay performance measures in screening assays: signal window, Z' factor, and assay variability ratio. Journal of Biomolecular Screening, 11(3), 247-52.

  • Armbruster, D. A., & Pry, T. (2008). Limit of blank, limit of detection and limit of quantitation. The Clinical Biochemist. Reviews, 29 Suppl 1(Suppl 1), S49–S52.

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.

  • Andreotti, G., et al. (2018). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 9, 233.

  • An, H., & Kim, J. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Molecules, 26(4), 1088.

  • Smith, I. K., Vierheller, T. L., & Thorne, C. A. (1988). Assay of glutathione reductase in crude tissue homogenates using 5,5'-dithiobis(2-nitrobenzoic acid). Analytical Biochemistry, 175(2), 408-413.

  • Nivinskas, H., Koder, R. L., & Miller, A. F. (2001). A continuous, menadione-coupled, assay for nitroreductase. Analytical Biochemistry, 288(2), 180-186.

Sources

A Comparative Guide to the Cross-Reactivity of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of 6-Methyl-5-nitropyridine-2,4-diol. For researchers, scientists, and drug development professionals, understanding the binding specificity of a molecule is paramount for validating its therapeutic potential or ensuring diagnostic accuracy. Off-target binding can lead to unforeseen side effects in drug candidates or generate false positives in analytical assays[1][2]. This document outlines the molecular basis for potential cross-reactivity, presents a robust experimental design for its assessment, and provides a detailed protocol for a competitive immunoassay, a gold-standard method for such evaluations.

Introduction to this compound and the Imperative of Specificity

This compound, also known as 4-Hydroxy-6-methyl-5-nitropyridin-2(1H)-one, is a heterocyclic organic compound with the molecular formula C₆H₆N₂O₄[3]. Its structure, featuring a substituted nitropyridine core, is a motif found in various biologically active molecules[4]. Pyridine derivatives are a cornerstone in medicinal chemistry, and nitropyridines, in particular, have been investigated for applications ranging from anticancer to antimicrobial agents[4][5].

Whether this compound is being developed as a therapeutic agent or used as a hapten to generate specific antibodies for a diagnostic test, its potential to interact with non-target molecules (cross-reactivity) must be rigorously assessed. Cross-reactivity occurs when an antibody or receptor, intended to bind a specific molecule, also binds to other, structurally similar compounds[6]. Such unintended interactions can compromise the safety and efficacy of a drug or the reliability of a diagnostic assay[1][2][7]. Therefore, a thorough cross-reactivity study is a critical component of the preclinical safety assessment and assay validation process[8][9].

Molecular Structure and Predicted Cross-Reactants

The structure of this compound provides clues to its potential for cross-reactivity. The key functional groups that define its binding epitopes are the pyridine ring, the nitro group (-NO₂), the two hydroxyl groups (-OH), and the methyl group (-CH₃).

An antibody or protein target developed to bind this molecule will recognize a specific three-dimensional arrangement of these features. Structurally analogous compounds that share one or more of these key features are the most likely cross-reactants.

Potential Cross-Reactant Classes:

  • Positional Isomers: Compounds like 2-Methyl-3-nitropyridine-4,6-diol, where the functional groups are arranged differently on the pyridine ring.

  • Analogs with Modified Functional Groups: Molecules where the nitro group is replaced by another electron-withdrawing group (e.g., -CN, -CF₃) or the methyl group is altered (e.g., ethyl, hydrogen).

  • Demethylated or Denitrated Precursors: The parent molecule without the methyl or nitro group, respectively.

  • Other Nitropyridine Derivatives: A broader class of compounds that share the nitropyridine core, which is known to be a versatile scaffold in medicinal chemistry[4][10].

The diagram below illustrates the relationship between the primary analyte and the selection of compounds for cross-reactivity screening, based on structural similarity.

G cluster_0 Primary Analyte cluster_1 Potential Cross-Reactants (Test Panel) A This compound B Positional Isomers (e.g., 4-Methyl-5-nitropyridine-2,6-diol) A->B Same atoms, different arrangement C Functional Group Analogs (e.g., 6-Methyl-5-cyanopyridine-2,4-diol) A->C Similar size/electronics, different group D Parent Scaffolds (e.g., 5-Nitropyridine-2,4-diol) A->D Core structure, missing substituents E Related Bioactive Molecules (e.g., 2-Amino-3-nitropyridine) A->E Shared scaffold, different application G A Step 1: Antibody Generation (Hapten conjugation & immunization) B Step 2: Assay Development (Competitive ELISA optimization) A->B C Step 3: IC50 Determination (Dose-response curve for primary analyte) B->C D Step 4: Competitor Screening (Dose-response curves for all analogs) C->D E Step 5: Data Analysis (% Cross-Reactivity Calculation) D->E

Sources

Comparing the biological activity of 6-Methyl-5-nitropyridine-2,4-diol and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 6-Methyl-5-nitropyridine-2,4-diol and Its Analogs as Catechol-O-methyltransferase Inhibitors

Introduction: The Therapeutic Potential of Nitropyridine Scaffolds

Pyridine-based heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of vitamins, alkaloids, and approved pharmaceuticals.[1][2][3][4] Their significance lies in their versatile chemical reactivity and their ability to bind to a wide range of biological targets.[4][5] Within this broad class, nitropyridines have garnered particular attention for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2] This guide focuses on this compound, a compound whose structure suggests a compelling biological activity: the inhibition of Catechol-O-methyltransferase (COMT).

The structural resemblance of this compound to nitrocatechol, the pharmacophore responsible for the activity of clinically approved COMT inhibitors like tolcapone and entacapone, provides a strong rationale for investigating its potential in this area.[6][7] This guide will provide a comparative analysis of the biological activity of this compound and its structural analogs, grounded in experimental data and structure-activity relationships, to offer a comprehensive resource for researchers in drug discovery and development.

Mechanism of Action: Targeting Catechol-O-methyltransferase (COMT)

Catechol-O-methyltransferase is a critical enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine, epinephrine, and norepinephrine.[6][8] It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate, effectively inactivating the neurotransmitter.[6] In conditions characterized by dopamine deficiency, such as Parkinson's disease, inhibiting COMT can prolong the therapeutic effects of levodopa (L-dopa), a dopamine precursor, by preventing its peripheral degradation.[6][7] This mechanism is the basis for using COMT inhibitors as an adjunct therapy in Parkinson's treatment.[9]

The inhibitory action of compounds like this compound and its analogs is predicated on the "nitrocatechol" moiety. The two hydroxyl groups (diol) and the electron-withdrawing nitro group create a structure that can effectively bind to the active site of the COMT enzyme, competing with the natural catecholamine substrates.[7][10]

COMT_Pathway cluster_pathway Dopaminergic Synapse cluster_inhibition Inhibitory Action L-Dopa L-Dopa Dopamine Dopamine L-Dopa->Dopamine COMT COMT Dopamine->COMT Metabolized by Receptor Dopamine Receptor Dopamine->Receptor Binds to 3-MT 3-Methoxytyramine (Inactive) COMT->3-MT Signal Neuronal Signal Receptor->Signal Inhibitor This compound & Analogs Inhibitor->COMT Blocks

Figure 1: Simplified pathway of COMT-mediated dopamine metabolism and the site of action for inhibitors.

Comparative Biological Activity and Structure-Activity Relationships (SAR)

While direct experimental data for this compound is not extensively published, a robust understanding of its potential activity can be derived from structure-activity relationship (SAR) studies on analogous nitrocatechol and nitropyridine derivatives. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Research into nitrocatechol chalcone and pyrazoline derivatives has revealed potent COMT inhibitory activity.[10][11] For instance, certain nitrocatechol pyrazoline derivatives have demonstrated IC₅₀ values as low as 0.048 μM, which is significantly more potent than the standard drug entacapone (IC₅₀ = 0.23 μM).[10] This highlights the potential for novel nitrated heterocyclic systems to yield highly effective COMT inhibitors.

The key structural features governing activity include:

  • The Nitrocatechol Core: The presence of the diol and an electron-withdrawing nitro group on the aromatic ring is considered essential for potent inhibition.[7] The nitro group, in particular, helps to lower the pKa of the hydroxyl groups, facilitating binding to the enzyme's active site.[10]

  • Substituents on the Ring: Modifications to other positions on the pyridine or phenyl ring can significantly modulate activity. For example, in a series of nitrocatechol derivatives, the substitution of a hydroxyl group at the third position of a spacer phenyl ring was found to be crucial for the highest inhibitory activity.[10][11]

  • Side Chains and Linkers: The nature of side chains attached to the core structure also plays a vital role. Studies on nitropyridine-containing hybrids have shown that linking them to other heterocyclic moieties, like 1,3,4-thiadiazole, can produce potent and selective inhibitors of other enzymes, suggesting a strategy that could be applied to COMT inhibitors.[2]

Compound/Analog ClassKey Structural FeaturesTargetIC₅₀ Value (µM)Reference
Entacapone (Standard) NitrocatecholCOMT0.23[10]
Nitrocatechol Chalcone (e.g., 23a) Nitrocatechol with chalcone linkerCOMT0.14[10][11]
Nitrocatechol Pyrazoline (e.g., 24a) Nitrocatechol with pyrazoline linkerCOMT0.048[10]
Nitrocatechol Pyrazoline (e.g., 24d) 2-thiazolyl substituted pyrazolineCOMT0.16[10][11]
Oroxylin A Natural Flavone (non-nitrocatechol)COMT0.0183[12]
Baicalein Natural Flavone (non-nitrocatechol)COMT0.0373[12]
Oleanic Acid Natural Pentacyclic TriterpeneCOMT4.7[6][11]
Celastrol Natural Pentacyclic TriterpeneCOMT3.89[6][8]
5-nitropyridin-2-yl derivative Meldrum's acid derivativeChymotrypsin / Urease8.67 / 29.21[2]

Table 1: Comparative IC₅₀ values of various COMT inhibitors and related nitropyridine analogs against different targets.

It is also noteworthy that non-nitrocatechol compounds, such as certain natural flavones and pentacyclic triterpenes, have been identified as potent COMT inhibitors.[6][12] This indicates that while the nitrocatechol scaffold is a validated starting point, alternative structures can also achieve potent inhibition, potentially with improved safety profiles, avoiding the liver toxicity concerns associated with some nitrocatechol drugs like tolcapone.[6]

Experimental Protocols

To facilitate further research and validation, detailed methodologies for assessing COMT inhibition are provided below.

Protocol 1: In Vitro COMT Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methods used to evaluate novel synthetic and natural COMT inhibitors.[6][10][11] It employs a selective fluorescent probe whose methylation by COMT can be monitored to determine enzyme activity.

Objective: To determine the percentage inhibition of recombinant human S-COMT activity by a test compound.

Materials:

  • Recombinant human S-COMT (soluble form)

  • 3-(benzo[d]thiazol-2-yl)-7,8-dihydroxy-2H-chromen-2-one (3-BTD), fluorescent substrate

  • S-adenosyl-L-methionine (SAM), methyl donor

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (e.g., this compound analogs) dissolved in DMSO

  • 96-well microplate (black, clear bottom)

  • Multi-mode microplate reader with fluorescence capability

Procedure:

  • Prepare Reagent Master Mix: In a microcentrifuge tube, prepare a master mix containing PBS buffer (50 mM, pH 7.4), MgCl₂ (5 mM), and DTT (1 mM).

  • Prepare Reaction Mixture: In each well of the 96-well plate, add the following in order:

    • Reagent Master Mix.

    • Recombinant human S-COMT (to a final concentration of 2.0 μg/mL).

    • 3-BTD substrate (to a final concentration of 2 μM).

    • Varying concentrations of the test compound (e.g., from 0.125 to 20 μM). For the control (maximum activity), add an equivalent volume of DMSO. The final volume in each well should be 190 μL.

  • Pre-incubation: Incubate the plate at 37°C for 3 minutes.

  • Initiate Reaction: Initiate the enzymatic reaction by adding 10 μL of SAM (to a final concentration of 200 μM) to each well.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence intensity at excitation/emission wavelengths of 390/510 nm every minute for 6-10 minutes.[6]

  • Calculate Residual Activity: The rate of reaction is determined from the linear portion of the fluorescence vs. time plot. The residual COMT activity is calculated using the formula: (Rate with inhibitor / Rate with DMSO control) * 100%.[6]

protocol_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Prepare Master Mix (Buffer, MgCl₂, DTT) P2 Aliquot into 96-well plate P1->P2 A1 Add S-COMT Enzyme P2->A1 A2 Add 3-BTD Substrate A1->A2 A3 Add Test Compound (or DMSO control) A2->A3 R1 Pre-incubate (37°C, 3 min) A3->R1 R2 Initiate with SAM R1->R2 R3 Measure Fluorescence (Ex:390/Em:510 nm) R2->R3 D1 Calculate Reaction Rates R3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC₅₀ D2->D3

Figure 2: Experimental workflow for the in vitro COMT inhibition assay.

Protocol 2: IC₅₀ Value Determination

Objective: To calculate the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[13]

Procedure:

  • Perform COMT Inhibition Assay: Follow Protocol 1, using a wide range of inhibitor concentrations. A common approach is to use a 10-point, two-fold serial dilution of the test compound.[6][8]

  • Data Collection: For each inhibitor concentration, calculate the percentage of enzyme inhibition relative to the DMSO control.

  • Data Plotting: Plot the percent inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[13]

  • Curve Fitting: Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism, Origin).

  • Determine IC₅₀: The IC₅₀ is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[13]

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a Catechol-O-methyltransferase inhibitor. Comparative analysis with structurally related analogs, particularly nitrocatechol pyrazolines, reveals that modifications to the core nitropyridine structure can lead to compounds with exceptionally high potency, surpassing that of current clinical standards.[10] The most promising synthetic analogs identified in the literature feature nitrocatechol cores linked to heterocyclic moieties like pyrazoline, achieving IC₅₀ values in the low nanomolar range.[10]

Future research should focus on the following areas:

  • Synthesis and Direct Evaluation: The synthesis and direct biological evaluation of this compound is a critical next step to validate its predicted activity against COMT.

  • Analog Development: A systematic synthesis of analogs, modifying the substituents at the C-6 position (currently a methyl group) and exploring different linkers and appended functional groups, could lead to the discovery of novel inhibitors with enhanced potency and selectivity.

  • Safety and Selectivity Profiling: Promising compounds should be evaluated for cytotoxicity, particularly hepatotoxicity, which has been a concern for some nitrocatechol-based drugs.[6] Assessing selectivity against other methyltransferases and relevant off-targets is also crucial.

  • In Vivo Studies: Compounds with potent in vitro activity and favorable safety profiles should advance to in vivo models to assess their oral bioavailability, central nervous system penetration, and efficacy in relevant disease models, such as animal models of Parkinson's disease.[11]

By leveraging the structure-activity relationships outlined in this guide, researchers are well-positioned to develop the next generation of COMT inhibitors, potentially offering improved therapeutic outcomes for patients with neurological disorders.

References

  • Butova, E.D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Jatana, N., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. ACS Omega. [Link]

  • Jatana, N., et al. (2024). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. PubMed Central. [Link]

  • Wang, F.Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. PubMed Central. [Link]

  • Wang, F.Y., et al. (2021). Inhibition of catechol-O-methyltransferase by natural pentacyclic triterpenes: structure–activity relationships and kinetic mechanism. ResearchGate. [Link]

  • Silva, T., et al. (2021). Medicinal Chemistry of Catechol O -Methyltransferase (COMT) Inhibitors and Their Therapeutic Utility. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Yang, L., et al. (2021). Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines. PubMed Central. [Link]

  • Cruz-Vicente, P., et al. (2021). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. MDPI. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). COMT inhibitors. Alzheimer's Drug Discovery Foundation. [Link]

  • Dashyan, S.S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. ScienceDirect. [Link]

  • Scriven, E.F.V. & Murugan, R. (2008). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Semantic Scholar. [Link]

  • Creative Biolabs. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • edX. (n.d.). IC50 Determination. edX. [Link]

  • Besprozvannykh, A.A., et al. (2022). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PubMed Central. [Link]

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. [Link]

  • Butova, E.D., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. [Link]

  • ResearchGate. (n.d.). Estimated IC50 values (nM) for selected compounds with MBCOMT performed... ResearchGate. [Link]

  • Gulewskaya, A.V. & Tyaglivy, A.S. (2022). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • Ghinea, I., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]

  • El-Gazzar, M.G., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

  • Leja, K. & Czylkowska, A. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Mamedova, Y.G., et al. (2024). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

Sources

A Spectroscopic Compass: Navigating the Structural Landscape of 6-Methyl-5-nitropyridine-2,4-diol and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise elucidation of molecular structure is a foundational pillar of innovation. In the realm of heterocyclic chemistry, substituted pyridines represent a class of compounds with immense therapeutic and industrial potential. Among these, 6-Methyl-5-nitropyridine-2,4-diol stands as a molecule of interest, warranting a thorough characterization to understand its unique physicochemical properties. This guide provides an in-depth spectroscopic comparison of this compound with structurally similar compounds, offering a practical framework for its identification and differentiation. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to equip researchers with the expertise to confidently navigate the spectroscopic intricacies of this compound class.

The choice of spectroscopic methods is not arbitrary; each technique provides a unique piece of the structural puzzle. Proton and Carbon-13 NMR spectroscopy reveal the electronic environment of individual atoms and their connectivity. FT-IR spectroscopy offers a vibrational fingerprint of the functional groups present. UV-Vis spectroscopy sheds light on the electronic transitions within the conjugated system, and mass spectrometry provides the definitive molecular weight and fragmentation patterns. The collective interpretation of these data sets allows for an unambiguous structural assignment.

The Spectroscopic Signature of this compound: An In-depth Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei, while coupling constants (J) in Hertz reveal the spatial relationships between neighboring nuclei.

¹H NMR Spectroscopy:

  • Aromatic Proton: The single proton on the pyridine ring of this compound is expected to appear as a singlet, significantly downfield due to the deshielding effects of the electronegative oxygen and nitrogen atoms in the ring and the electron-withdrawing nitro group.

  • Methyl Protons: The methyl group at the 6-position will also present as a singlet, with a chemical shift anticipated in the range of 2.0-2.5 ppm.

  • Hydroxyl Protons: The two hydroxyl protons will likely appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a solvent like DMSO-d₆, these peaks are often observed in the 9.0-12.0 ppm region.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide insights into the carbon framework. We anticipate signals for the six distinct carbon atoms:

  • C=O Carbons: The carbons at the 2- and 4-positions, bearing hydroxyl groups, exist in tautomeric equilibrium with their keto forms (pyridinones). These carbons are expected to be significantly deshielded, appearing at the lower end of the spectrum.

  • Aromatic Carbons: The remaining carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the attached substituents. The carbon bearing the nitro group (C5) is expected to be deshielded.

  • Methyl Carbon: The methyl carbon will appear at the upfield end of the spectrum, typically in the 15-25 ppm range.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups within a molecule. For this compound, the key vibrational modes to observe are:

  • O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups involved in hydrogen bonding.

  • N-H Stretching: Due to tautomerism, a contribution from N-H stretching of the pyridinone form may also be present in the 3300-3500 cm⁻¹ region.

  • C=O Stretching: Strong absorption bands between 1650-1700 cm⁻¹ would confirm the presence of the pyridinone tautomer.

  • NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

  • C=C and C=N Stretching: Vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region.

  • C-H Stretching: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the pyridine ring, extended by the nitro and hydroxyl groups, is expected to give rise to distinct absorption bands. The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted pyridinediol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound (Molecular Formula: C₆H₆N₂O₄), the molecular weight is 170.12 g/mol .

  • Molecular Ion Peak: In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 171 would be expected.

  • Fragmentation Pattern: Under Electron Ionization (EI), the fragmentation is likely to be initiated by the loss of the nitro group (-NO₂, 46 Da) or a hydroxyl group (-OH, 17 Da). Subsequent fragmentation could involve the loss of CO or HCN from the ring, which is characteristic of pyridine derivatives.[1]

Comparative Spectroscopic Analysis

To contextualize the spectroscopic features of this compound, a direct comparison with its structural analogues, 6-Methylpyridine-2,4-diol and 2,4-Dihydroxypyridine , is highly instructive. The key differences will arise from the electronic influence of the nitro group.

Spectroscopic Feature2,4-Dihydroxypyridine6-Methylpyridine-2,4-diolThis compound (Predicted)
¹H NMR (Aromatic H) MultipletSingletSinglet (downfield shift)
¹H NMR (Methyl H) N/ASinglet (~2.1 ppm)Singlet (~2.3 ppm, slight downfield shift)
IR (NO₂ stretch) AbsentAbsentPresent (~1530 & ~1350 cm⁻¹)
UV-Vis (λmax) Shorter wavelengthShorter wavelengthLonger wavelength (bathochromic shift)
MS (Molecular Ion) m/z 111m/z 125m/z 170

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved before transferring to a 5 mm NMR tube.

  • FT-IR Spectroscopy: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Mass Spectrometry: Prepare a dilute solution of the sample (typically 1 µg/mL to 10 µg/mL) in a suitable volatile solvent (e.g., acetonitrile/water mixture). The choice of ionization technique (ESI or EI) will depend on the desired information (molecular weight vs. fragmentation).[1]

Visualization of the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound can be visualized as follows:

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound, through a combination of NMR, IR, UV-Vis, and Mass Spectrometry, provides a comprehensive understanding of its molecular architecture. By comparing its spectral data with those of simpler analogues like 6-Methylpyridine-2,4-diol and 2,4-Dihydroxypyridine, the distinct electronic and structural contributions of the methyl and nitro substituents can be clearly discerned. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and similar substituted pyridine compounds, thereby accelerating the pace of discovery and innovation in the chemical and pharmaceutical sciences.

References

  • PubChem. (n.d.). 6-Methylpyridine-2,4-diol. Retrieved from [Link]

  • Nowak, M. J., Lapinski, L., Fulara, J., Les, A., & Adamowicz, L. (1993). Matrix isolation IR spectroscopy of tautomeric systems and its theoretical interpretation: 2-hydroxypyridine/2(1H)-pyridinone. The Journal of Physical Chemistry, 97(2), 348-355.

Sources

A Proposed Benchmarking Framework for 6-Methyl-5-nitropyridine-2,4-diol as a Novel Colorimetric Sensor for 2,4,6-Trinitrotoluene (TNT)

Author: BenchChem Technical Support Team. Date: January 2026

In the continuous pursuit of robust and field-deployable chemical sensors for security and environmental monitoring, the exploration of novel sensing molecules is paramount. This guide introduces 6-Methyl-5-nitropyridine-2,4-diol, a compound with structural motifs that suggest its potential as a selective colorimetric sensor for the explosive 2,4,6-trinitrotoluene (TNT). This document provides a comprehensive framework for benchmarking its performance against established TNT detection methods. We will delve into the hypothetical sensing mechanism, propose a detailed experimental validation protocol, and present a comparative analysis with existing sensor technologies.

Introduction: The Potential of this compound in TNT Detection

The chemical structure of this compound, featuring hydroxyl (diol) groups on a pyridine ring, presents an intriguing possibility for chemosensor design. We hypothesize that in a basic medium, the deprotonation of the hydroxyl groups will form a phenoxide-like dianion. This electron-rich species can then act as a nucleophile, attacking the electron-deficient aromatic ring of TNT. This interaction is expected to form a "Meisenheimer complex," a well-documented intermediate in the colorimetric detection of nitroaromatic compounds, resulting in a distinct and visually perceptible color change.[1]

The formation of this complex is the cornerstone of our proposed sensing mechanism. The intensity of the resulting color would be proportional to the concentration of TNT, allowing for quantitative analysis.

The Competitive Landscape: Existing Colorimetric TNT Sensors

To establish a benchmark for the performance of this compound, it is crucial to compare it against current state-of-the-art colorimetric sensors for TNT. The following table summarizes the performance of several established sensor systems. The data for this compound is presented as "To Be Determined (TBD)" as this guide outlines the protocol for its evaluation.

Sensor Material/MethodAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
Dicyclohexylamine (DCHA) in PVC matrixTNT3 mg L⁻¹5-50 mg L⁻¹MinutesAffected by tetryl[2][3]
Hexaazamacrocycle-capped Gold NanoparticlesTNT1.55 x 10⁻¹³ MNot SpecifiedInstantHigh[4]
Amine-functionalized Silica NanoparticlesTNT10⁻¹² M10⁻¹² - 10⁻⁴ MNot SpecifiedHigh[5]
This compound TNT TBD TBD TBD TBD This Work
Experimental Protocol for Performance Benchmarking

This section provides a detailed, step-by-step methodology for the synthesis, characterization, and performance evaluation of this compound as a colorimetric sensor for TNT.

While this compound is commercially available, its synthesis from precursors like 2-methyl-3-nitropyridine can also be undertaken.[6] A generalized synthetic approach involves the nitration of a substituted pyridine, followed by reactions to introduce the hydroxyl groups.[7][8][9][10] The final product must be rigorously purified and characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups (e.g., -OH, -NO₂).

  • Melting Point Analysis: To assess purity.

  • Stock Solution of this compound: Prepare a 1 mM stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO).

  • TNT Standard Solutions: Prepare a series of standard solutions of TNT in the same solvent, ranging from picomolar to millimolar concentrations.

  • Basic Medium: Prepare a solution of a non-nucleophilic base, such as tetrabutylammonium hydroxide (TBAOH), in the chosen solvent to facilitate the deprotonation of the sensor molecule.

  • Interfering Analytes: Prepare solutions of potentially interfering nitroaromatic compounds (e.g., 2,4-dinitrotoluene (DNT), nitrobenzene) and other common chemicals to test for selectivity.

  • Optimization of Base Concentration: To a fixed concentration of the this compound solution, add varying concentrations of TBAOH and record the UV-Vis absorption spectra to determine the optimal base concentration that ensures complete deprotonation without causing degradation.

  • Titration with TNT:

    • In a series of cuvettes, place the optimized solution of deprotonated this compound.

    • Add increasing concentrations of the TNT standard solutions to each cuvette.

    • Allow the solutions to incubate for a predetermined time (e.g., 5 minutes) at room temperature.

    • Record the UV-Vis absorption spectrum for each solution from 300 to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) of the Meisenheimer complex.

    • Plot the absorbance at λmax against the concentration of TNT to generate a calibration curve.

    • Determine the linear range and the limit of detection (LOD) from the calibration curve. The LOD can be calculated using the formula: LOD = 3.3 * (standard deviation of the blank / slope of the calibration curve).

A comprehensive benchmarking of a sensor requires the evaluation of several key performance indicators.

  • Sensitivity: Determined from the slope of the calibration curve. A steeper slope indicates higher sensitivity.

  • Selectivity: The sensor's response to TNT should be significantly higher than its response to other, structurally similar compounds.

    • Perform the colorimetric assay with the prepared solutions of interfering analytes at the same concentration as a high-level TNT standard.

    • Compare the absorbance changes to quantify the selectivity.

  • Response Time: The time required for the colorimetric signal to reach a stable maximum after the addition of TNT.

    • Monitor the absorbance at λmax over time immediately after adding TNT to the sensor solution.

  • Stability: Assess the stability of the sensor solution and the TNT-sensor complex over time under various conditions (e.g., light exposure, temperature).

The following diagram illustrates the proposed experimental workflow for benchmarking the performance of this compound.

Caption: Experimental workflow for benchmarking this compound.

Conclusion and Future Outlook

This guide presents a hypothetical yet scientifically grounded framework for evaluating this compound as a novel colorimetric sensor for TNT. By following the detailed experimental protocols, researchers can systematically benchmark its performance against existing technologies. The successful validation of this compound as a TNT sensor would not only provide a new tool for explosives detection but also open avenues for the design of a new class of pyridine-based chemosensors. Future work should focus on immobilizing the sensor on solid supports for the development of portable test strips and exploring its applicability to real-world samples such as soil and water extracts.

References

  • Detection Of 2,4,6-Trinitrotoluene Using A Colorimetric Gold Nanoparticle Air Cassette Filter. (n.d.). University of Central Florida. [Link]

  • Visual colorimetric detection of TNT and 2,4-DNT using as-prepared hexaazamacrocycle-capped gold nanoparticles. (2015). ResearchGate. [Link]

  • Selective spectrophotometric determination of TNT using a dicyclohexylamine-based colorimetric sensor. (2009). ResearchGate. [Link]

  • Colorimetric-Based Detection of TNT Explosives Using Functionalized Silica Nanoparticles. (2015). ResearchGate. [Link]

  • Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. (2021). National Center for Biotechnology Information. [Link]

  • Performance comparison of various fluorescent probes for the Cu 2+ ion. (n.d.). ResearchGate. [Link]

  • An Ultrasensitive Fluorescence Sensor with Simple Operation for Cu2+ Specific Detection in Drinking Water. (2018). Semantic Scholar. [Link]

  • An Ultrasensitive Fluorescence Sensor with Simple Operation for Cu2+ Specific Detection in Drinking Water. (2018). ACS Publications. [Link]

  • Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells. (2022). National Center for Biotechnology Information. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. (n.d.). Chempanda. [Link]

  • The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Nitropyridines: Synthesis and reactions. (2012). ResearchGate. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2021). ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2022). MDPI. [Link]

  • Development and Validation of Aptasensor Based on MnO 2 for the Detection of Sulfadiazine Residues. (2023). MDPI. [Link]

  • 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. (2024). ACS Publications. [Link]

  • Calibration Protocol - Fluorescence Standard Curve with Fluorescein. (2019). protocols.io. [Link]

  • An Automated Protocol for Performance Benchmarking a Widefield Fluorescence Microscope. (2014). National Institute of Standards and Technology. [Link]

  • An automated protocol for performance benchmarking a widefield fluorescence microscope. (2014). National Center for Biotechnology Information. [Link]

  • Validation Requirements in Biosensors. (2021). Taylor & Francis eBooks. [Link]

  • Instructions for Authors. (n.d.). MDPI. [Link]

  • Benchmarking of Fluorescence Lifetime Measurements using Time-Frequency Correlated Photons. (2025). arXiv. [Link]

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A Head-to-Head Comparison of Synthesis Routes for Substituted Nitropyridines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted nitropyridines are a cornerstone in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals. Their importance lies in the versatile reactivity of the nitro group, which can be readily transformed into other functional groups, and the inherent biological activity often associated with the nitropyridine scaffold. However, the synthesis of these valuable intermediates is not always straightforward, with several distinct routes available, each presenting its own set of advantages and challenges.

This guide provides a comprehensive, head-to-head comparison of the most common and effective synthesis routes for substituted nitropyridines. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer a critical evaluation of their performance based on experimental data. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal synthetic strategy for their specific target molecule.

Direct Electrophilic Nitration: The Classical but Challenging Route

Direct nitration is conceptually the most straightforward approach to introducing a nitro group onto a pyridine ring. However, the inherent electron deficiency of the pyridine nucleus, which is further exacerbated by protonation under strongly acidic nitrating conditions, makes this reaction notoriously difficult.[1][2][3]

Mechanism and Regioselectivity

The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism, where the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid, acts as the electrophile. Due to the deactivating effect of the nitrogen atom, the pyridine ring is significantly less reactive than benzene.[3] The reaction requires harsh conditions, often leading to low yields and a mixture of isomers.[1][4]

For unsubstituted pyridine, nitration, when it occurs, predominantly yields 3-nitropyridine. This is because the C-3 position is the least deactivated towards electrophilic attack. The presence of electron-donating groups (EDGs) on the pyridine ring can facilitate the reaction and influence the regioselectivity, but also increases the risk of over-nitration.[1]

A significant advancement in direct nitration is the development of a dearomatization-rearomatization strategy for the highly regioselective meta-nitration of pyridines.[5][6] This method utilizes a temporary dearomatization of the pyridine ring to an oxazino pyridine intermediate, followed by a radical-based nitration and subsequent rearomatization. This approach offers access to meta-nitropyridines under mild, open-air conditions and has been successfully applied to the late-stage nitration of complex drug molecules.[5][6]

Diagram: General Mechanism of Direct Electrophilic Nitration of Pyridine

Direct_Nitration_Mechanism cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ HNO3->NO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2O H₂O Pyridine Sigma_Complex σ-complex (Wheland intermediate) Pyridine->Sigma_Complex + NO₂⁺ Nitropyridine Sigma_Complex->Nitropyridine - H⁺

Caption: Mechanism of direct electrophilic nitration of pyridine.

Experimental Protocol: Nitration of Pyridine with Nitric Acid in Trifluoroacetic Anhydride[4]
  • Reaction Setup: In a round-bottom flask, chill trifluoroacetic anhydride in an ice bath.

  • Addition of Pyridine: Slowly add the substituted pyridine to the chilled trifluoroacetic anhydride and stir for 2 hours at the same temperature.

  • Nitration: Add nitric acid dropwise to the reaction mixture while maintaining the temperature.

  • Work-up: After the reaction is complete (monitored by TLC), carefully quench the reaction with ice-water.

  • Isolation: Neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent.

  • Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by chromatography or recrystallization.

Performance and Limitations
FeaturePerformance
Yield Generally low to moderate (10-83% for some substituted pyridines).[4]
Regioselectivity Often poor, leading to mixtures of isomers. Highly dependent on substituents.
Functional Group Tolerance Limited due to the harsh, strongly acidic conditions.
Scalability Can be challenging due to the exothermic nature of the reaction and safety concerns.
Safety Requires careful handling of highly corrosive and oxidizing acids.

Key Takeaway: Direct nitration is a classical method that can be useful for certain substituted pyridines, especially with the advent of modern strategies for meta-nitration. However, its limitations in terms of yield, regioselectivity, and functional group tolerance often make other methods more attractive.

The Pyridine N-Oxide Route: A More Controlled and Versatile Approach

The synthesis of nitropyridines via their N-oxide intermediates is a widely employed and highly effective strategy that overcomes many of the limitations of direct nitration.[1][7] This two-step process involves the N-oxidation of the pyridine ring, followed by electrophilic nitration and subsequent deoxygenation.

Mechanism and Regioselectivity

The N-oxide functionality plays a dual role. Firstly, it activates the pyridine ring towards electrophilic substitution by donating electron density, particularly to the 2- and 4-positions.[7] Secondly, it prevents the protonation of the ring nitrogen under acidic conditions.[2] This leads to a much more controlled and efficient nitration, predominantly at the 4-position.[2][7]

The subsequent deoxygenation of the nitropyridine N-oxide can be achieved using a variety of reagents, with phosphorus trichloride (PCl₃) being a common choice for electron-deficient N-oxides.[8][9] Other reagents such as palladium catalysts can also be employed for this transformation.[10][11]

Diagram: The Pyridine N-Oxide Route to 4-Nitropyridine

N_Oxide_Route Pyridine Pyridine_N_Oxide Pyridine->Pyridine_N_Oxide Oxidation (e.g., m-CPBA) Nitropyridine_N_Oxide Pyridine_N_Oxide->Nitropyridine_N_Oxide Nitration (HNO₃/H₂SO₄) Nitropyridine Nitropyridine_N_Oxide->Nitropyridine Deoxygenation (e.g., PCl₃)

Caption: Synthetic workflow of the pyridine N-oxide route.

Experimental Protocols

Protocol 1: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [7][12]

  • Preparation of Nitrating Acid: In a flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Setup: Heat pyridine-N-oxide in a three-neck flask equipped with a stirrer, condenser, and addition funnel to 60°C.

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium carbonate solution to precipitate the product.

  • Purification: Collect the crude product by filtration and recrystallize from acetone.

Protocol 2: Deoxygenation of 4-Nitropyridine-N-Oxide [8]

  • Reaction Setup: In a flow reactor or a batch setup, dissolve 4-nitropyridine N-oxide in a suitable solvent like 1,2-dichloroethane.

  • Addition of Reagent: Add a solution of phosphorus trichloride (PCl₃) in a solvent such as acetonitrile.

  • Reaction: Heat the mixture (e.g., 50°C) for a short residence time in a flow reactor or until completion in a batch reactor.

  • Work-up: Quench the reaction with water, and neutralize with a base like sodium carbonate.

  • Isolation: Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent.

Performance and Advantages
FeaturePerformance
Yield Generally good to excellent (e.g., 83% overall yield for 4-nitropyridine in a flow system).[13]
Regioselectivity Highly selective for the 4-position.
Functional Group Tolerance Broader than direct nitration, although the deoxygenation step may affect certain sensitive groups.
Scalability The use of flow chemistry can enhance the safety and scalability of this route.[13]
Versatility A very reliable and widely applicable method for the synthesis of 4-nitropyridines.

Key Takeaway: The pyridine N-oxide route is a superior method for the synthesis of 4-nitropyridines, offering high yields, excellent regioselectivity, and improved safety, especially when implemented in a continuous flow setup.

Nucleophilic Aromatic Substitution (SNAr): A Powerful Tool for Pre-functionalized Pyridines

Nucleophilic aromatic substitution (SNAr) is an exceptionally useful method for the synthesis of substituted nitropyridines when a suitable leaving group, typically a halogen, is already present on the pyridine ring. The strong electron-withdrawing nature of the nitro group activates the ring towards nucleophilic attack, facilitating the displacement of the leaving group.

Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. The nitro group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance.

Diagram: General Mechanism of SNAr on a Chloronitropyridine

SNAr_Mechanism Starting_Material Chloronitropyridine Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Starting_Material->Meisenheimer_Complex + Nu⁻ Nucleophile Nu⁻ Product Substituted Nitropyridine Meisenheimer_Complex->Product - Cl⁻

Sources

A Guide to Establishing Reproducible Experiments with 6-Methyl-5-nitropyridine-2,4-diol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on establishing and validating reproducible experimental protocols using 6-Methyl-5-nitropyridine-2,4-diol. Recognizing the limited specific literature on this compound, we will ground our discussion in the fundamental principles of chemical synthesis and reproducibility, offering a robust, generalizable workflow.[1] We will compare its hypothetical performance against a well-established alternative, 2-Amino-5-nitropyridine, to provide context and practical guidance for its application as a synthetic intermediate.

Introduction: The Challenge of Reproducibility in Novel Compound Research

This compound is a heterocyclic compound featuring a pyridine core substituted with methyl, nitro, and two hydroxyl groups.[2] This unique combination of functional groups makes it a promising candidate for various applications, including as a precursor in medicinal chemistry for novel bioactive molecules, a ligand in coordination chemistry, or a versatile synthetic intermediate.[1]

However, the path from a promising structure to a reliable experimental tool is paved with the challenge of reproducibility. The scientific community faces a well-documented "reproducibility crisis," where even established experiments can be difficult to replicate.[3][4] This issue is often magnified when working with less-characterized compounds. Factors such as undocumented variations in starting material purity, subtle differences in reaction conditions, and incomplete reporting of methods can all lead to divergent outcomes.[5]

This guide aims to address these challenges head-on by providing a blueprint for developing a self-validating and highly reproducible experimental system around this compound.

Section 1: Core Principles for Ensuring Experimental Reproducibility

Achieving reproducibility is not accidental; it is the result of a deliberate and systematic approach. Before initiating any experiment, it is crucial to understand the key factors that can influence the outcome. The following diagram illustrates the interconnected elements that form the foundation of a reproducible chemical synthesis.

G cluster_0 Foundational Pillars cluster_1 Process & Execution A Starting Material Integrity (Purity, Isomers, Hydration) E Reagent Quality & Source A->E influences B Precise Protocol Definition (Stoichiometry, Temp, Time) F Equipment Calibration B->F requires H Analyst Technique B->H guides C Environmental Control (Atmosphere, Moisture, Light) G Purification Method C->G impacts D Analytical Verification (In-process checks, Final QC) I Reproducible Experimental Outcome D->I validates E->I F->I G->I H->I G A 1. Starting Material QC (this compound) B 2. Nitro Group Reduction (e.g., Pd/C, H₂) A->B C 3. In-Process Control (TLC or LC-MS check) B->C D 4. Work-up & Isolation (Filtration, Extraction) C->D E 5. Intermediate Purification (Crystallization or Chromatography) D->E F 6. Schiff Base Condensation (Intermediate + Aldehyde) E->F G 7. Product Isolation & Purification F->G H 8. Final Product QC (NMR, MS, HPLC) G->H

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses a fundamental responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 6-Methyl-5-nitropyridine-2,4-diol, moving beyond simple steps to explain the critical reasoning behind each procedure.

This compound, with its pyridine core and nitro functional group, requires careful handling due to its potential reactivity and toxicity, characteristic of many nitroaromatic compounds.[1] Adherence to these protocols is essential for ensuring the safety of laboratory personnel and minimizing environmental impact.

Hazard Profile and Risk Assessment

The presence of the nitro group (-NO₂) on an aromatic ring suggests that the compound should be treated as potentially toxic.[1] Analogous compounds are listed as harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[2][3] Furthermore, combustion of nitro compounds can release toxic nitrogen oxides (NOx), in addition to carbon monoxide and carbon dioxide.[2][4][5]

Table 1: Inferred Hazard Profile for this compound

Hazard ClassDescriptionRationale & Primary Concern
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[2]The nitroaromatic structure is associated with systemic toxicity.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.[2][3]Direct contact can cause inflammation and damage to tissues.
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[2]Inhalation of fine particulates can irritate the respiratory tract.
Reactivity Incompatible with strong oxidizing agents.[4][5][6]Mixing can lead to vigorous, potentially explosive, exothermic reactions.
Environmental Potentially toxic to aquatic life and persistent in the environment.[1]Improper disposal can lead to long-term environmental contamination.

Causality Behind the Concern: The pyridine ring is a common moiety in biologically active molecules, while the nitro group is an electron-withdrawing group that can impart oxidative stress and reactivity. This combination necessitates that this compound be handled and disposed of as a hazardous chemical waste.[7]

Pre-Disposal Protocol: Waste Segregation and Containment

The foundation of safe disposal is meticulous segregation at the point of generation. Never should chemical waste be a homogenous mixture of all laboratory byproducts.

Step-by-Step Waste Collection Procedure:

  • Designate as Hazardous Waste: All waste containing this compound, including pure solid compound, contaminated solutions, and reaction mixtures, must be classified as hazardous chemical waste.[7]

  • Select Appropriate Waste Container:

    • Use a dedicated, leak-proof container with a secure screw-top cap.[8] High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred.[9]

    • Ensure the container is compatible with all components of the waste stream. For instance, if the compound is dissolved in a solvent, the container must be resistant to that solvent.

    • Never use a container that previously held an incompatible chemical (e.g., a strong oxidizing acid).[8]

  • Segregate Waste Streams:

    • Solid Waste: Collect pure this compound and contaminated solid materials (e.g., weighing paper, contaminated gloves, silica gel) in a designated solid hazardous waste container.

    • Aqueous Waste: Collect aqueous solutions containing the compound in a separate liquid hazardous waste container.

    • Organic Solvent Waste: Collect solutions of the compound in organic solvents in a dedicated organic solvent waste container. It is best practice to separate halogenated and non-halogenated solvent waste.[10]

  • Properly Label the Container:

    • Immediately upon adding the first quantity of waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[9][10]

    • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and any solvents, with their approximate concentrations.

  • Maintain Container Integrity:

    • Keep the waste container securely closed at all times, except when actively adding waste.[8][9][11] This is a critical safety and regulatory requirement to prevent spills and vapor release.

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[8]

On-Site Storage: The Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) pending pickup by EHS.[8][9] An SAA is not simply a random spot on a bench but a formally designated and managed location.

Table 2: SAA Requirements and Best Practices

RequirementProtocolRationale
Location At or near the point of waste generation.[8][9]To minimize the transport of open waste containers within the lab.
Containment Store all liquid waste containers within secondary containment (e.g., a spill tray).[11][12]To contain any potential leaks or spills from the primary container.
Segregation Ensure incompatible waste containers are physically separated within the SAA.[8]To prevent accidental mixing and dangerous reactions.
Volume Limits Do not exceed a total of 55 gallons of hazardous waste (or 1 quart for acutely toxic "P-listed" waste) per SAA.[9]Regulatory limit set by the EPA to prevent large-scale accumulation in labs.
Time Limits A partially filled container can remain in an SAA for up to 12 months.[9] Once a container is full, it must be removed by EHS within three days.[8]To ensure timely and routine removal of hazardous materials.

Final Disposal Workflow

Direct treatment or disposal of this compound by laboratory personnel (e.g., via neutralization or drain disposal) is strictly prohibited.[11][13] The only acceptable method is transfer to a licensed hazardous waste contractor via your institution's EHS department.[14][15]

The following workflow diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow A Waste Generation (Solid or Solution of this compound) B Classify as Hazardous Waste A->B C Select & Label Compatible, Closed Container B->C D Store in Designated SAA with Secondary Containment C->D E Is Container Full OR Project Complete? D->E F Continue Safe Accumulation (Max 12 months) E->F No   G Submit Waste Pickup Request to EHS/Safety Office E->G  Yes F->E H EHS Collects Waste for Licensed Disposal G->H

Sources

Personal protective equipment for handling 6-Methyl-5-nitropyridine-2,4-diol

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 6-Methyl-5-nitropyridine-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, use, and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related nitropyridines, nitroaromatic compounds, and established laboratory safety standards from authoritative bodies like the Occupational Safety and Health Administration (OSHA).[1][2][3][4] This guide is designed to empower you with the necessary information to maintain a safe laboratory environment.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6][8][9]

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[6][7][10]

  • Respiratory Irritation: May cause respiratory irritation.[9]

  • Flammability: While the diol groups may reduce flammability compared to pyridine, it should still be treated as a potentially flammable solid, especially in powdered form.[8][9]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.[5] The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 must be worn at all times.[5][6]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[11]
Hand Protection Chemical-Resistant GlovesDouble-gloving with nitrile gloves is a suitable choice for short-term protection.[11] Always inspect gloves for integrity before each use and change them immediately upon contamination. For prolonged contact, consider butyl rubber gloves.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[5][11]
Chemical-Resistant ApronRecommended to be worn over the lab coat for added protection.[11]
Respiratory Protection Chemical Fume HoodAll handling of solid and solutions of this compound must be conducted in a certified chemical fume hood.[11][12]
RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if engineering controls are not sufficient.[5][13]
Operational Plan: Handling and Experimental Protocol

Adherence to a strict operational plan is crucial for minimizing risks.

3.1. Engineering Controls and Preparation

  • Chemical Fume Hood: Ensure a certified chemical fume hood is operational and available for all manipulations of the compound.[11][12]

  • Designated Area: Designate a specific area within the fume hood for the experiment to contain any potential spills.[11]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are accessible and within a 10-second travel distance.[12]

3.2. Weighing and Transfer

  • Tare a suitable container within the chemical fume hood.

  • Carefully weigh the solid this compound in the tared container.

  • Use appropriate tools (e.g., spatula) for transfer, minimizing the generation of dust.

  • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

3.3. During the Experiment

  • Continuously monitor the reaction for any unexpected changes in temperature, color, or gas evolution.

  • Keep the sash of the fume hood at the lowest possible height while working.[11]

3.4. Post-Experiment

  • Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Properly label and store any resulting mixtures or products in tightly sealed containers.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation

  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[11]

  • Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[11] Do not mix with incompatible waste streams.[14] Pyridine-based waste should not be mixed with strong oxidizers or acids.[12]

4.2. Container Labeling

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[3][4]

4.3. Disposal Procedure

  • Follow your institution's Environmental Health and Safety (EHS) guidelines for the disposal of hazardous chemical waste.[14]

  • Waste pyridine and its derivatives are often disposed of via incineration at high temperatures.[15]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fumehood Verify Fume Hood Operation prep_ppe->prep_fumehood prep_area Designate Work Area prep_fumehood->prep_area handle_weigh Weigh Compound in Fume Hood prep_area->handle_weigh handle_transfer Transfer and Prepare Solution handle_weigh->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decon Decontaminate Surfaces & Glassware handle_experiment->cleanup_decon disp_segregate Segregate Solid & Liquid Waste handle_experiment->disp_segregate cleanup_store Store or Label Products cleanup_decon->cleanup_store disp_label Label Hazardous Waste Containers disp_segregate->disp_label disp_dispose Dispose via EHS Guidelines disp_label->disp_dispose

Caption: Workflow for handling this compound.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. (2023-09-18). [Link]

  • The Laboratory Standard. Office of Clinical and Research Safety. [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. (2014-04-16). [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • Standard Operating Procedure for Pyridine. Washington State University. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). (2025-09-12). [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. (2025-03-31). [Link]

  • Synthesis and Functionalization of 3-Nitropyridines. University of Oslo. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Royal Society of Chemistry. [Link]

  • PPE Solutions for Chemical Industries. 3M. [Link]

  • Nitropyridines, Their Synthesis and Reactions. ResearchGate. (2025-08-09). [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. (2025-08-07). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.